Pseudoisocyanine
描述
Structure
3D Structure
属性
IUPAC Name |
1-ethyl-2-[(1-ethylquinolin-1-ium-2-yl)methylidene]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N2/c1-3-24-20(15-13-18-9-5-7-11-22(18)24)17-21-16-14-19-10-6-8-12-23(19)25(21)4-2/h5-17H,3-4H2,1-2H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJZCWVTGOVGBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC2=[N+](C3=CC=CC=C3C=C2)CC)C=CC4=CC=CC=C41 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N2+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20766-49-8 | |
| Record name | 1-Ethyl-2-[(1-ethyl-2(1H)-quinolinylidene)methyl]quinolinium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20766-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
The Intricate Photophysical Landscape of Pseudoisocyanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Pseudoisocyanine (PIC), a classic cyanine dye, has captivated scientists for decades with its remarkable ability to self-assemble into highly ordered structures known as J-aggregates. These aggregates exhibit unique photophysical properties, distinct from their monomeric counterparts, making them a subject of intense research and a valuable tool in various scientific and technological fields, including as photosensitizers and molecular probes. This technical guide provides an in-depth exploration of the core photophysical properties of this compound, detailing its spectral characteristics, excited-state dynamics, and the methodologies used for their investigation.
Core Photophysical Properties
The photophysical behavior of this compound is dominated by the equilibrium between its monomeric and aggregated forms. This equilibrium is highly sensitive to factors such as concentration, solvent polarity, temperature, and the presence of salts or polymeric matrices.[1][2][3]
Monomeric this compound
At low concentrations in aqueous solutions, this compound exists predominantly as monomers. The monomer exhibits a broad absorption spectrum with a maximum around 523-525 nm.[4][5] Upon excitation, the monomer shows weak fluorescence.[6]
J-Aggregates: A State of Coherent Excitation
Upon increasing the concentration beyond a critical point, PIC molecules begin to self-assemble into J-aggregates.[7] This aggregation is characterized by a dramatic change in the absorption spectrum: the appearance of a new, intense, and remarkably narrow absorption band, known as the J-band, which is red-shifted compared to the monomer absorption.[8][9] This bathochromic shift is a hallmark of J-aggregate formation and is attributed to the head-to-tail arrangement of the dye molecules, leading to strong excitonic coupling between them.[5] The J-band of PIC aggregates typically appears around 572-573 nm in aqueous solutions.[8][9][10]
These J-aggregates are characterized by coherent coupling between the monomers, leading to the delocalization of electronic excitations over multiple molecules.[11] This results in unique properties such as superradiance, where the aggregate emits light at an accelerated rate.[12]
Quantitative Photophysical Data
The following tables summarize the key quantitative photophysical properties of this compound in its monomeric and J-aggregate forms, compiled from various studies.
| Property | Monomer | J-Aggregate | Conditions | Reference(s) |
| Absorption Maximum (λabs) | 523 nm | 572 nm | Aqueous solution, room temperature | [5][8] |
| 19100 cm-1 (approx. 523 nm) | 17500 cm-1 (approx. 571 nm) | Deionized water, 12.5 mM | [4] | |
| Emission Maximum (λem) | Broad emission, maximum around 560 nm | Narrow emission peak at 17500 cm-1 (approx. 571 nm), coinciding with the J-band absorption maximum. | Deionized water, 12.5 mM | [4][6] |
| Fluorescence Quantum Yield (ΦF) | Low (not explicitly quantified in results) | 28% | NaCl aqueous solution | [13][14][15] |
| < 3% | In polyvinyl sulfate (PVS) thin films | [13][15][16] | ||
| 0.23 ± 0.3% (on AT DNA) | On AT-rich DNA scaffolds | [11] | ||
| 0.15 ± 0.2% (on GC DNA) | On GC-rich DNA scaffolds | [11] | ||
| Fluorescence Lifetime (τF) | Not explicitly quantified in results | 310 ps | NaCl aqueous solution | [13][14][15] |
| < 5 ps | In polyvinyl sulfate (PVS) thin films | [13][15][16] |
Experimental Protocols
The characterization of this compound's photophysical properties relies on a suite of spectroscopic techniques. Below are detailed methodologies for key experiments.
UV-Vis Absorption Spectroscopy
Objective: To determine the absorption spectra of PIC monomers and J-aggregates and to monitor the aggregation process.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound chloride in a suitable solvent (e.g., deionized water or a buffer solution).[11] For studying J-aggregation, a series of dilutions are made to cover a range of concentrations, often from micromolar to millimolar.[4][10] The effect of additives can be studied by including them in the solvent.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.
-
Measurement:
-
Record a baseline spectrum with the cuvette filled with the solvent.
-
Measure the absorption spectra of the PIC solutions at different concentrations, typically scanning from 300 to 800 nm.[5][11]
-
The appearance and growth of the red-shifted J-band (around 573 nm) with increasing concentration is indicative of J-aggregate formation.[10]
-
Fluorescence Spectroscopy
Objective: To measure the emission spectra, quantum yield, and excitation spectra of PIC.
Methodology:
-
Sample Preparation: Samples are prepared similarly to those for UV-Vis spectroscopy. For quantum yield measurements, a reference standard with a known quantum yield (e.g., Rhodamine 6G) is also prepared.
-
Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., a xenon lamp), monochromators for selecting excitation and emission wavelengths, and a sensitive detector (e.g., a photomultiplier tube).
-
Emission Spectra Measurement:
-
Quantum Yield Measurement:
-
The integrated fluorescence intensities and absorbances of the sample and the reference standard are measured at the same excitation wavelength.
-
The quantum yield is calculated using the following equation: Φsample = Φref * (Isample / Iref) * (Aref / Asample) * (nsample2 / nref2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
-
Excitation Spectra Measurement:
-
The emission wavelength is fixed at the maximum of the fluorescence band.
-
The excitation wavelength is scanned, and the fluorescence intensity is recorded. The resulting spectrum should resemble the absorption spectrum of the emitting species.
-
Time-Resolved Fluorescence Spectroscopy
Objective: To determine the fluorescence lifetime of the excited state.
Methodology:
-
Instrumentation: A time-correlated single-photon counting (TCSPC) system is commonly used.[12] This involves a pulsed light source (e.g., a picosecond laser), a fast detector, and timing electronics.
-
Measurement:
-
The sample is excited with a short pulse of light.
-
The arrival times of the emitted photons are recorded relative to the excitation pulse.
-
A histogram of these arrival times is constructed, which represents the fluorescence decay curve.
-
-
Data Analysis: The decay curve is fitted to one or more exponential functions to extract the fluorescence lifetime(s).
Visualizing the Dynamics of this compound
The formation of J-aggregates is a dynamic process that can be visualized as a signaling pathway or a logical relationship between different species in solution.
Caption: Pathway of this compound J-aggregate formation.
The experimental workflow for characterizing the photophysical properties of this compound can also be represented graphically.
Caption: Experimental workflow for photophysical characterization.
Conclusion
The photophysical properties of this compound are rich and complex, primarily governed by its propensity to form J-aggregates. Understanding these properties is crucial for its application in various fields. The distinct spectral signatures of the monomer and the J-aggregate provide a powerful tool for studying molecular self-assembly and excitonic interactions. The methodologies outlined in this guide serve as a foundation for researchers to explore and harness the unique photophysical characteristics of this remarkable dye.
References
- 1. researchgate.net [researchgate.net]
- 2. lup.lub.lu.se [lup.lub.lu.se]
- 3. researchgate.net [researchgate.net]
- 4. Molecular model of J-aggregated this compound fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding Self-Assembled this compound Dye Aggregates in DNA Nanostructures and Their Exciton Relay Transfer Capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. functmaterials.org.ua [functmaterials.org.ua]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Self‐Assembly of Pseudo‐Isocyanine Chloride as a Sensor for Macromolecular Crowding In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structural and optical variation of this compound aggregates nucleated on DNA substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ias.ac.in [ias.ac.in]
- 13. Room-temperature fluorescence lifetime of this compound (PIC) J excitons with various aggregate morphologies in relation to microcavity polariton formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
A Technical Guide to the Discovery and Synthesis of Pseudoisocyanine Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and synthesis of Pseudoisocyanine chloride (PIC), a cationic cyanine dye renowned for its unique self-assembly properties. The document details the historical context of its discovery, provides a comprehensive synthesis protocol, and outlines experimental procedures for the formation of its characteristic J-aggregates. All quantitative data is presented in structured tables for clarity, and key processes are visualized using diagrams generated with Graphviz.
Discovery
The discovery of this compound and its remarkable spectral properties is credited to the independent work of Scheibe and Jelly in the 1930s.[1][2][3][4] They observed that concentrated aqueous solutions of 1,1'-diethyl-2,2'-cyanine chloride exhibited a new, intensely sharp, and red-shifted absorption band, which was later termed the "J-band".[1][2] This phenomenon was attributed to the reversible formation of dye aggregates, which were initially described as "threadlike aggregates" or "polymers".[1] These aggregates are now widely known as J-aggregates, in honor of Jelly, or sometimes as Scheibe aggregates.[2] The unique optical properties of these J-aggregates, including their narrow absorption bands and nearly resonant fluorescence, are due to the excitonic nature of their electronic states.[2]
Synthesis of this compound Chloride
This compound chloride is typically prepared from its iodide precursor, 1,1'-diethyl-2,2'-cyanine iodide, through an ion exchange process.[5][6]
Experimental Protocol: Synthesis via Ion Exchange
This protocol describes the conversion of 1,1'-diethyl-2,2'-cyanine iodide to 1,1'-diethyl-2,2'-cyanine chloride using an anion exchange resin.
Materials:
-
1,1'-diethyl-2,2'-cyanine iodide
-
Amberlite IRA 402 (Cl⁻ form) or a similar strong basic anion exchange resin
-
Deionized water
-
Methanol
-
Beaker
-
Glass column
-
Round bottom flask
-
Rotary evaporator
-
Red light conditions to protect the light-sensitive dye[6]
Procedure:
-
Resin Preparation: Prepare a slurry of the Amberlite IRA 402 resin in deionized water and pour it into a glass column to create a packed bed. Wash the resin thoroughly with deionized water to remove any impurities.
-
Dissolution of Starting Material: Dissolve a known quantity of 1,1'-diethyl-2,2'-cyanine iodide in a minimal amount of methanol.
-
Ion Exchange: Carefully load the dissolved dye solution onto the top of the prepared resin column.
-
Elution: Elute the column with deionized water. The iodide ions (I⁻) will bind to the resin, and the desired 1,1'-diethyl-2,2'-cyanine chloride (PIC) will be eluted. The progress of the elution can be monitored by the color of the eluate.
-
Collection: Collect the colored eluate containing the this compound chloride.
-
Solvent Removal: Concentrate the collected eluate using a rotary evaporator to remove the water and any residual methanol. This should be done at a reduced temperature to prevent degradation of the dye.
-
Drying and Storage: The resulting solid is this compound chloride. Dry the product under vacuum and store it in a desiccator, protected from light.
Formation of J-Aggregates
The formation of J-aggregates is a self-assembly process that is highly dependent on factors such as dye concentration, solvent, temperature, and the presence of salts or crowding agents.[5][7][8][9][10]
Experimental Protocol: Formation of J-Aggregates in Aqueous Solution
This protocol describes the preparation of PIC J-aggregates in an aqueous sodium chloride solution, a common method cited in the literature.
Materials:
-
This compound chloride (PIC)
-
Sodium chloride (NaCl)
-
Deionized water
-
Volumetric flasks
-
Pipettes
-
UV/Vis spectrophotometer
-
Fluorometer
Procedure:
-
Stock Solution Preparation:
-
Sample Preparation:
-
To induce J-aggregation, dilute the PIC stock solution with the NaCl stock solution to achieve the desired final concentrations. For example, a final PIC concentration in the range of 2.5 × 10⁻⁴ to 6.1 × 10⁻⁴ mol/L in 200 mM NaCl is known to form a network superstructure of J-aggregates.[1] In another example, exceeding a concentration of 5 x 10⁻³ M in aqueous solution leads to the detection of the red-shifted absorption band.[2]
-
-
Induction of Aggregation:
-
Characterization:
-
UV/Vis Spectroscopy: Record the absorption spectrum of the solution. The formation of J-aggregates is indicated by the appearance of a sharp, red-shifted absorption band (the J-band) at approximately 573-574 nm.[5][6]
-
Fluorescence Spectroscopy: Measure the fluorescence spectrum. J-aggregates exhibit a characteristic fluorescence band that is nearly resonant with the J-band.[2][6]
-
Quantitative Data
The following tables summarize the key quantitative data related to this compound chloride and its J-aggregates as found in the literature.
| Parameter | Value | Conditions | Reference |
| Molar Mass of PIC | 362.9 g/mol | [5][6] | |
| Monomer Absorption Maximum | 523 nm | Aqueous solution | [11] |
| H-Aggregate Absorption Maximum | 482 nm | Aqueous solution | [11] |
| J-Band Absorption Maximum | 573 nm | Aqueous solution with crowding agents | [5] |
| J-Band Absorption Maximum | 574 nm | Aqueous NaCl solution | [6] |
| J-Aggregate Fluorescence Maximum | ~576 nm (shifted by 3 nm from absorption) | Aqueous NaCl solution | [6] |
| Concentration for J-Aggregate Formation | > 5 x 10⁻³ M | Aqueous solution | [2] |
| Concentration for J-Aggregate Network | 2.5 x 10⁻⁴ to 6.1 x 10⁻⁴ M | 200 mM NaCl solution | [1] |
| J-Aggregate Fiber Diameter | 2.3 nm | Cryo-TEM | [1] |
| J-Aggregate Fiber Length | Several hundred nanometers | Cryo-TEM | [1] |
Table 1: Physicochemical and Spectroscopic Properties of this compound Chloride and its Aggregates.
| Crowding Agent | Effect on J-Aggregation |
| Ficoll 400 | Promotes aggregation |
| Sucrose | Hardly any influence |
| Polyethylene glycol (PEG) | Impedes aggregation |
| Triethylene glycol (TEG) | Impedes aggregation |
Table 2: Effect of Macromolecular Crowding Agents on PIC J-Aggregation.[10]
Visualizations
The following diagrams illustrate the key processes involved in the study of this compound chloride J-aggregates.
Caption: Pathway of this compound Chloride J-aggregate formation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. functmaterials.org.ua [functmaterials.org.ua]
- 3. Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular model of J-aggregated this compound fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Self‐Assembly of Pseudo‐Isocyanine Chloride as a Sensor for Macromolecular Crowding In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanism and equilibrium thermodynamics of H- and J-aggregate formation from pseudo isocyanine chloride in water - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Self-Assembly of Pseudo-Isocyanine Chloride as a Sensor for Macromolecular Crowding In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Pseudoisocyanine Iodide: A Technical Guide for Researchers
An in-depth exploration of its properties, experimental applications, and mechanism of action as a transporter inhibitor.
Core Compound Information
Pseudoisocyanine iodide, a cyanine dye, is a valuable tool in various research fields, including neuroscience and materials science. This guide provides detailed technical information for its application in a research setting.
Chemical and Physical Properties
Below is a summary of the key quantitative data for this compound iodide.
| Property | Value | Reference(s) |
| CAS Number | 977-96-8 | [1][2][3] |
| Molecular Weight | 454.35 g/mol | [1][2] |
| Molecular Formula | C₂₃H₂₃IN₂ | [2][3] |
| Appearance | Orange to brown to dark red powder/crystals | [2][3] |
| Melting Point | 273 °C (decomposes) | [2] |
| λmax (in Ethanol) | 524 nm | [2] |
Mechanism of Action: Organic Cation Transporter Inhibition
This compound iodide functions as an inhibitor of organic cation transporters (OCTs), specifically OCT1, OCT2, and OCT3, as well as the plasma membrane monoamine transporter (PMAT).[1] These transporters are crucial for the reuptake of monoamine neurotransmitters such as serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft.[4][5] By blocking these low-affinity, high-capacity transporters, this compound iodide increases the extracellular concentration of these neurotransmitters in the central nervous system. This neurochemical effect is a key mechanism underlying the antidepressant-like activity observed in preclinical studies.[1][4][5]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for the antidepressant-like effects of this compound iodide.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound iodide.
In Vitro Organic Cation Transporter (OCT) Inhibition Assay
This protocol describes how to assess the inhibitory effect of this compound iodide on OCTs using a cell-based assay with a fluorescent or radiolabeled substrate.
Workflow Diagram:
Materials:
-
HEK293 cells stably overexpressing the organic cation transporter of interest (e.g., OCT1, OCT2, or OCT3)
-
Control (mock-transfected) HEK293 cells
-
Cell culture medium (e.g., DMEM) with appropriate supplements
-
96-well cell culture plates
-
This compound iodide stock solution (in DMSO or appropriate solvent)
-
Fluorescent or radiolabeled OCT substrate (e.g., ASP+, metformin)[6]
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Stop solution (e.g., ice-cold PBS)
-
Plate reader (for fluorescence) or scintillation counter (for radioactivity)
Procedure:
-
Cell Culture and Seeding: Culture the OCT-overexpressing and mock-transfected HEK293 cells under standard conditions. Seed the cells into 96-well plates at an appropriate density and allow them to adhere and grow for 24-48 hours.[6][7]
-
Preparation of Solutions: Prepare serial dilutions of this compound iodide in transport buffer. Also, prepare the OCT substrate solution at the desired concentration in transport buffer.
-
Pre-incubation with Inhibitor: Remove the culture medium from the wells and wash the cells with transport buffer. Add the different concentrations of this compound iodide solution to the wells and pre-incubate for a specified time (e.g., 10-20 minutes) at 37°C.[7]
-
Substrate Uptake: Add the OCT substrate solution to the wells (containing the inhibitor) and incubate for a short period (e.g., 5-10 minutes) at 37°C to allow for transporter-mediated uptake.[6][7]
-
Stopping the Reaction: Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold stop solution.
-
Quantification: Lyse the cells and measure the intracellular concentration of the substrate using a plate reader or scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound iodide compared to the control (no inhibitor). Determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Antidepressant Activity: Tail Suspension Test
The tail suspension test is a common behavioral assay to screen for potential antidepressant drugs in mice.[8][9][10]
Materials:
-
Male mice (strain as appropriate for the study)
-
This compound iodide solution for injection (e.g., dissolved in saline with a vehicle like DMSO)
-
Suspension box or apparatus
-
Adhesive tape
-
Video recording equipment (optional, for later scoring)
-
Timer
Procedure:
-
Drug Administration: Administer this compound iodide (e.g., 0.1-0.32 mg/kg) or vehicle control to the mice via intraperitoneal injection.[1] Allow for a sufficient time for the drug to take effect (e.g., 30-60 minutes).
-
Acclimation: Place the mice in the testing room for at least one hour before the test to allow them to acclimate to the environment.
-
Suspension: Securely attach a piece of adhesive tape to the tail of a mouse (approximately 1-2 cm from the tip) and suspend it from a horizontal bar or ledge, ensuring the mouse cannot touch any surfaces.[8][9]
-
Observation Period: Start the timer and observe the mouse for a total of 6 minutes.[8][9][10] Record the total time the mouse remains immobile. Immobility is defined as the absence of any movement except for respiration.[8]
-
Data Collection: The duration of immobility is typically scored during the last 4 minutes of the 6-minute test.[8]
-
Data Analysis: Compare the immobility time of the this compound iodide-treated group with the vehicle-treated group. A significant reduction in immobility time suggests an antidepressant-like effect.
Preparation and Characterization of J-Aggregates
This compound iodide is known to form J-aggregates (supramolecular assemblies) in solution or on templates like DNA, which have unique spectroscopic properties.
Materials:
-
This compound iodide
-
High-purity water or appropriate buffer (e.g., Tris-HCl)
-
Optional: DNA oligonucleotides for templated assembly
-
Spectrophotometer (UV-Vis and Fluorescence)
-
Atomic Force Microscope (AFM) (for morphological characterization)
Procedure for J-aggregate formation in solution:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound iodide in a suitable solvent (e.g., methanol or water). Sonication may be required to ensure complete dissolution.
-
Aggregation Induction: Dilute the stock solution into high-purity water or buffer to the desired final concentration. The formation of J-aggregates is concentration-dependent.
-
Spectroscopic Characterization:
-
UV-Vis Spectroscopy: Acquire the absorption spectrum. The formation of J-aggregates is indicated by the appearance of a sharp, red-shifted absorption band (the J-band) compared to the monomer absorption.
-
Fluorescence Spectroscopy: Measure the emission spectrum. J-aggregates often exhibit a narrow fluorescence peak with a small Stokes shift.
-
Procedure for DNA-templated J-aggregate formation:
-
Prepare DNA and Dye Solutions: Prepare stock solutions of the DNA template and this compound iodide in a suitable buffer (e.g., Tris-HCl with NaCl).
-
Mixing: Mix the DNA and dye solutions to the desired final concentrations. The ratio of dye to DNA is a critical parameter.
-
Incubation: Allow the mixture to incubate for a period to allow for the formation of the aggregates on the DNA scaffold (e.g., 36 hours).
-
Characterization: Characterize the resulting aggregates using spectroscopy (UV-Vis, fluorescence, circular dichroism) and microscopy (AFM) to confirm their formation and morphology.
Conclusion
This compound iodide is a versatile molecule with significant potential in neuropharmacology research as an inhibitor of organic cation transporters and as a building block for supramolecular assemblies. The protocols and information provided in this guide are intended to facilitate its effective use in a laboratory setting. Researchers should always adhere to appropriate safety protocols when handling this and any other chemical compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 1,1′-ジエチル-2,2′-シアニンヨージド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. CAS 977-96-8: this compound | CymitQuimica [cymitquimica.com]
- 4. Inhibition of organic cation transporter 2 and 3 may be involved in the mechanism of the antidepressant-like action of berberine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Cation Transporters in Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereoselective Inhibition of High- and Low-Affinity Organic Cation Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Highly Sensitive UPLC-MS/MS Method for the Quantification of the Organic Cation Transporters’ Mediated Metformin Uptake and Its Inhibition in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Tail Suspension Test [jove.com]
The Formation of Pseudoisocyanine J-Aggregates: A Deep Dive into the Mechanistic Core
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudoisocyanine (PIC), a cationic cyanine dye, has garnered significant scientific interest due to its remarkable ability to self-assemble into highly ordered supramolecular structures known as J-aggregates. These aggregates exhibit unique photophysical properties, most notably a sharp, intense, and bathochromically shifted absorption band (J-band) compared to the monomeric dye.[1][2] This phenomenon arises from the strong excitonic coupling between the transition dipole moments of the constituent dye molecules arranged in a specific head-to-tail fashion.[3] Understanding the intricate mechanism of J-aggregate formation is paramount for harnessing their potential in various applications, including as sensitizers in photographic materials, probes in biological systems, and components in novel optical and electronic devices.[1][4] This technical guide provides an in-depth exploration of the core mechanisms governing PIC J-aggregate formation, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.
Core Mechanism of J-Aggregate Formation
The self-assembly of PIC into J-aggregates is a complex, multi-step process influenced by a delicate interplay of factors including dye concentration, temperature, solvent properties, and the presence of counterions and other additives.[5][6] The formation process can be broadly categorized into three key stages: initiation (oligomerization and nucleation), growth (elongation), and maturation.
Initiation: From Monomers to Nuclei
At low concentrations or high temperatures, PIC exists predominantly as monomers in aqueous solution.[4][5] As the concentration increases or the temperature decreases, the equilibrium shifts towards the formation of small oligomers, often referred to as H-aggregates.[5][7] These H-aggregates are characterized by a hypsochromic (blue-shifted) absorption band relative to the monomer, indicating a side-by-side arrangement of the dye molecules.[7]
The transition from this H-aggregate state to the formation of J-aggregates is a critical step. There is evidence to suggest that the dimerization of PIC molecules is a necessary precursor to J-aggregation.[2] These dimers and smaller oligomers then serve as nucleation sites for the subsequent growth of the larger, thermodynamically more stable J-aggregates.[2] This nucleation process is often the rate-determining step in the overall aggregation kinetics.[8]
dot graph G { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];
Monomer [label="PIC Monomer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dimer [label="Dimer (H-type)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HOligomer [label="H-Oligomer", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nucleus [label="J-Aggregate Nucleus", fillcolor="#FBBC05", fontcolor="#202124"];
Monomer -> Dimer [label="Dimerization"]; Dimer -> HOligomer [label="Oligomerization"]; HOligomer -> Nucleus [label="Nucleation"]; Monomer -> Nucleus [label="Direct Nucleation"]; } caption: "Initiation pathway of PIC J-aggregate formation."
Growth: Elongation of the Aggregate Chain
Once stable nuclei are formed, the J-aggregates grow rapidly through the addition of monomers to the ends of the aggregate chain.[4][5] This process is analogous to a chain-growth polymerization.[5] Time-resolved light scattering experiments have confirmed that the self-assembly of J-aggregates follows a monomer addition process.[5] The growth of individual aggregates is typically much faster than the overall progress of aggregation, suggesting that the initiation step is the primary bottleneck.[5] The resulting J-aggregates often exhibit a fibrillar or rod-like morphology.[7][9]
dot graph G { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];
Nucleus [label="J-Aggregate Nucleus", fillcolor="#FBBC05", fontcolor="#202124"]; Monomer [label="PIC Monomer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GrowingAggregate [label="Growing J-Aggregate", fillcolor="#34A853", fontcolor="#FFFFFF"]; MatureAggregate [label="Mature J-Aggregate", fillcolor="#34A853", fontcolor="#FFFFFF"];
Nucleus -> GrowingAggregate [label="Monomer Addition"]; Monomer -> GrowingAggregate [style=dotted]; GrowingAggregate -> MatureAggregate [label="Elongation"]; } caption: "Growth phase of PIC J-aggregate formation."
Factors Influencing Formation
Several environmental and chemical factors critically influence the formation and stability of PIC J-aggregates:
-
Concentration: J-aggregation is highly dependent on the dye concentration.[7][9] Below a critical concentration, only monomers and small H-aggregates exist.[5] Above this threshold, J-aggregate formation becomes favorable.[1]
-
Temperature: J-aggregate formation is typically an exothermic process, favored at lower temperatures.[4][10] There exists a concentration-dependent temperature threshold, or ceiling temperature, above which J-aggregates dissociate back into smaller species.[5][10]
-
Counterions and Salts: The nature and concentration of counterions can significantly impact J-aggregate formation.[6] Anions, in particular, can influence the kinetics and structure of the aggregates, a phenomenon related to the Hofmeister series.[11] The addition of salts like NaCl is often used to promote J-aggregation in aqueous solutions.[4][12]
-
Solvent: The polarity and hydrogen-bonding capacity of the solvent play a crucial role. J-aggregation is most commonly observed in aqueous solutions.[9]
-
Additives and Templates: The presence of polymers, surfactants, or DNA can template the formation of J-aggregates, influencing their structure, stability, and photophysical properties.[3][13][14] For instance, DNA scaffolds with specific sequences can direct the formation of well-defined J-aggregates.[15]
Quantitative Data Summary
The following tables summarize key quantitative data related to the formation and properties of PIC J-aggregates, compiled from various studies.
Table 1: Spectroscopic Properties of PIC Species
| Species | Absorption Maximum (λ_max) | Emission Maximum (λ_em) | Spectral Shift from Monomer (0-0 transition) | Reference |
| Monomer (0-0) | ~523 - 525 nm | - | - | [2][3] |
| Monomer (0-1) | ~490 nm | - | - | [2] |
| H-Aggregate | Blue-shifted from monomer | - | Hypsochromic | [5][7] |
| J-Aggregate | ~572 - 580 nm | ~577 nm | Bathochromic (~1600 cm⁻¹) | [1][2][7][9] |
Table 2: Structural and Thermodynamic Parameters of PIC J-Aggregates
| Parameter | Value | Conditions | Reference |
| Aggregate Diameter | ~2.3 ± 0.2 nm | Aqueous solution (Cryo-TEM) | [7][9] |
| Aggregate Length | ~350 nm - 650 nm | 12.5 x 10⁻³ M PIC; Aqueous solution | [5][9] |
| Aggregation Number | ~3000 | 12.5 x 10⁻³ M PIC; Aqueous solution | [9] |
| Dimerization Constant (K_D) | 179 L mol⁻¹ | T = 25 °C | [10] |
| Exciton Coherence Length | 8.9 ± 2.9 monomers | 12.5 mM PIC in water | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible formation and characterization of PIC J-aggregates.
Protocol 1: Preparation of PIC J-Aggregates in Aqueous Solution
Objective: To prepare a stock solution of PIC and induce J-aggregation.
Materials:
-
This compound iodide (PIC iodide) or this compound chloride (PIC chloride)
-
Deionized water
-
Sodium chloride (NaCl)
-
Anion-exchange resin (e.g., Dowex 1X2, chloride form) if starting with PIC iodide
-
Sonicator
-
Magnetic stirrer and stir bar
-
Spectrophotometer cuvettes (e.g., 0.01 mm path length for concentrated solutions)
Procedure:
-
Preparation of PIC Chloride (if starting from PIC Iodide):
-
Dissolve PIC iodide in deionized water (e.g., 80 mg in 200 cm³) at an elevated temperature (e.g., 60 °C) with sonication for about 1 hour to ensure complete dissolution.[2]
-
Cool the solution to room temperature.
-
Pass the solution through an anion-exchange column (chloride form) to exchange iodide for chloride ions.[2]
-
Collect the resulting PIC chloride solution and remove the water under reduced pressure to obtain the solid dye.[2]
-
-
Preparation of PIC Stock Solution:
-
Accurately weigh the desired amount of PIC chloride and dissolve it in deionized water or a specific buffer (e.g., 10 mM NaCl, 5 mM Tris-HCl, pH 7.0) to prepare a concentrated stock solution (e.g., 15 mM).[2][3]
-
To aid dissolution, sonicate the solution for approximately 1 hour at an elevated temperature (e.g., 60 °C).[3]
-
Allow the solution to cool to room temperature.
-
Filter the solution through a 0.2 µm syringe filter to remove any undissolved particles.[3]
-
Determine the final concentration of the stock solution using UV-vis spectrophotometry and the molar absorption coefficient of the PIC monomer (ε ≈ 53,500 M⁻¹ cm⁻¹ at ~523 nm).[3]
-
-
Induction of J-Aggregation:
-
Dilute the stock solution to the desired final concentration (e.g., 12.5 mM) in deionized water or a salt solution (e.g., 0.01 N NaCl).[2][4] J-aggregation is spontaneous at high concentrations.[2]
-
For concentration-dependent studies, prepare a series of dilutions.
-
For temperature-dependent studies, the aggregation can be induced by a temperature drop below the aggregation threshold.[4]
-
Allow the solution to equilibrate for a specific period before measurement, as aggregation can be a time-dependent process.
-
Protocol 2: Spectroscopic Characterization
Objective: To characterize the formation of J-aggregates using UV-vis absorption, fluorescence, and circular dichroism spectroscopy.
Materials and Equipment:
-
PIC J-aggregate solution (from Protocol 1)
-
UV-Visible spectrophotometer
-
Fluorimeter
-
Circular Dichroism (CD) spectrometer
-
Demountable cuvette with a short path length (e.g., 0.01 mm) for concentrated solutions[2]
Procedure:
-
UV-vis Absorption Spectroscopy:
-
Acquire the absorption spectrum of the PIC solution over a suitable wavelength range (e.g., 300-800 nm).[3]
-
The formation of J-aggregates is indicated by the appearance of a sharp, intense absorption band around 572-580 nm.[1][9]
-
Monitor the decrease in the monomer absorption bands (~490 nm and ~525 nm) as J-aggregation proceeds.[2]
-
-
Fluorescence Spectroscopy:
-
Measure the fluorescence emission spectrum of the sample. The J-aggregate exhibits a characteristic narrow fluorescence peak that nearly coincides with its absorption maximum (~577 nm).[2][7]
-
Use a suitable excitation wavelength that is absorbed by the J-aggregate but minimizes direct excitation of any remaining monomers if possible.
-
-
Circular Dichroism (CD) Spectroscopy:
-
Measure the CD spectrum of the J-aggregate solution. Chiral J-aggregates will exhibit a characteristic CD signal (e.g., a positive Cotton effect) in the region of the J-band, providing information about the supramolecular chirality of the aggregate structure.[2]
-
Conclusion
The formation of this compound J-aggregates is a fascinating example of supramolecular self-assembly, driven by a complex interplay of thermodynamic and kinetic factors. The process initiates with the formation of dimers and H-oligomers, which then act as nuclei for the subsequent chain-growth polymerization of monomers into extended, fibrillar J-aggregates. The precise control over experimental conditions such as dye concentration, temperature, and the chemical environment is critical for directing the assembly process and tuning the properties of the resulting aggregates. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers to explore and manipulate this intricate system for a wide range of scientific and technological applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Molecular model of J-aggregated this compound fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding Self-Assembled this compound Dye Aggregates in DNA Nanostructures and Their Exciton Relay Transfer Capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism and equilibrium thermodynamics of H- and J-aggregate formation from pseudo isocyanine chloride in water - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Aggregation kinetics of extended porphyrin and cyanine dye assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mechanism and equilibrium thermodynamics of H- and J-aggregate formation from pseudo isocyanine chloride in water - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 11. The role of counter-anions in the kinetics and chirality of porphyrin J-aggregates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Structural and optical variation of this compound aggregates nucleated on DNA substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Spectroscopic Dichotomy: A Technical Guide to Pseudoisocyanine Monomers and Their J-Aggregates
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the distinct spectroscopic characteristics of Pseudoisocyanine (PIC), a cyanine dye, in its monomeric and aggregated forms. A thorough understanding of these properties is crucial for leveraging PIC's potential in various applications, including as a sensitive probe in biological systems and a component in novel drug delivery platforms. This document provides a comprehensive overview of the spectral behavior of PIC, detailed experimental protocols for its preparation and analysis, and visual representations of the underlying processes.
Introduction to this compound and J-Aggregation
This compound (1,1'-diethyl-2,2'-cyanine) is a cationic dye known for its propensity to form highly ordered, self-assembled structures known as J-aggregates in solution under specific conditions.[1] This aggregation phenomenon is driven by intermolecular van der Waals forces, leading to a dense packing of dye molecules in a head-to-tail orientation.[2] This unique arrangement results in strong electronic coupling between the constituent monomers, giving rise to emergent photophysical properties that are markedly different from those of the isolated dye molecules.[2]
The formation of J-aggregates is a concentration-dependent process that can be promoted by factors such as high ionic strength, the presence of anionic polymers like DNA, or adsorption onto surfaces like layered silicates.[2][3] The transition from a monomeric state to a J-aggregate is accompanied by dramatic changes in the dye's absorption and fluorescence spectra, making spectroscopy a powerful tool for studying this phenomenon.
Spectroscopic Characteristics: Monomers vs. J-Aggregates
The most striking spectroscopic feature of PIC J-aggregates is the appearance of a new, intense, and narrow absorption band, known as the J-band, which is significantly red-shifted (bathochromic shift) compared to the absorption maximum of the monomer.[4] This shift is a direct consequence of the excitonic coupling between the transition dipole moments of the aggregated dye molecules.
In contrast, PIC monomers exhibit a broader absorption spectrum at shorter wavelengths. The fluorescence of J-aggregates is also red-shifted and often characterized by a very small Stokes shift, meaning the emission peak is very close to the absorption peak.[5] Monomeric PIC, on the other hand, typically has a very low fluorescence quantum yield in aqueous solutions.[2] However, when adsorbed onto certain surfaces, the fluorescence of the monomers can be significantly enhanced.[1]
Quantitative Spectroscopic Data
The following tables summarize the key quantitative spectroscopic parameters for PIC monomers and J-aggregates, compiled from various studies. It is important to note that these values can be influenced by the specific experimental conditions (e.g., solvent, temperature, and aggregating agent).
| Parameter | This compound Monomer | This compound J-Aggregate | Reference(s) |
| Absorption Maximum (λ_max) | ~523 - 525 nm | ~570 - 580 nm | [2][4] |
| Molar Extinction Coefficient (ε) | ~53,500 M⁻¹cm⁻¹ at 523 nm | Significantly higher than monomer | [2] |
Table 1: Absorption Characteristics of PIC Monomers and J-Aggregates.
| Parameter | This compound Monomer | This compound J-Aggregate | Reference(s) |
| Fluorescence Emission Maximum (λ_em) | ~535 nm (adsorbed) | ~570 - 585 nm | [1][6] |
| Fluorescence Quantum Yield (Φ_F) | Very low in solution (~0.012%), can reach ~50% when adsorbed | Can be enhanced compared to monomer in solution | [1][2] |
| Fluorescence Lifetime (τ_F) | - | ~310 ps (in NaCl solution) | [7] |
| Stokes Shift | Variable | Very small (~2.8 nm) |
Table 2: Fluorescence Properties of PIC Monomers and J-Aggregates.
Experimental Protocols
This section provides detailed methodologies for the preparation of PIC monomer and J-aggregate solutions and their subsequent spectroscopic characterization.
Preparation of a this compound Stock Solution
This protocol describes the preparation of a stock solution of PIC, which can then be used to prepare both monomeric and aggregated samples.
-
Materials:
-
This compound (PIC) dye powder
-
Tris-HCl buffer (e.g., 5 mM Tris-HCl, pH 7.0)
-
Sodium chloride (NaCl) (e.g., 10 mM)
-
Spectroscopic grade water
-
Sonicator
-
0.2 µm syringe filter
-
-
Procedure:
-
Prepare the Tris-HCl buffer with the desired NaCl concentration in spectroscopic grade water.
-
Weigh an appropriate amount of PIC dye powder to achieve the desired stock concentration (e.g., 200 µM).
-
Dissolve the PIC powder in the prepared buffer.
-
To ensure complete dissolution and prevent the formation of aggregates in the stock solution, sonicate the solution for approximately 1 hour at 60 °C.[2]
-
Allow the solution to cool to room temperature.
-
Filter the solution through a 0.2 µm syringe filter to remove any undissolved particles or dust.[2]
-
Determine the precise concentration of the PIC stock solution by measuring its absorbance at the monomer absorption maximum (~523 nm) using a UV-Vis spectrophotometer and applying the Beer-Lambert law (A = εbc), with a molar extinction coefficient (ε) of 53,500 M⁻¹cm⁻¹.[2]
-
Store the stock solution protected from light to prevent photodegradation.
-
Preparation of this compound J-Aggregates
J-aggregates can be formed by increasing the concentration of the dye and/or adding salts or other aggregating agents. This protocol provides a general method for inducing J-aggregation.
-
Materials:
-
PIC stock solution (prepared as in 3.1)
-
High concentration salt solution (e.g., 2 M NaCl) or a solution of an aggregating agent (e.g., DNA).
-
Spectroscopic grade water
-
-
Procedure (Salt-induced aggregation):
-
In a clean cuvette or vial, dilute the PIC stock solution with spectroscopic grade water to a concentration that is typically in the range of 10⁻⁴ to 10⁻³ M.[3]
-
Add a small volume of the high concentration NaCl solution to achieve a final salt concentration that promotes aggregation (e.g., 0.2 M).[3]
-
Gently mix the solution. The formation of J-aggregates is often indicated by a visible color change.
-
Allow the solution to equilibrate for a specific period (e.g., several hours) before spectroscopic measurements, as the aggregation process can be time-dependent.
-
-
Procedure (DNA-templated aggregation):
-
Prepare a solution of the DNA template in an appropriate buffer.
-
Add the PIC stock solution to the DNA solution to achieve the desired final concentrations of both components. A significant excess of PIC to DNA is often used.[8]
-
Incubate the mixture for a defined period (e.g., 24-36 hours) to allow for the formation of the DNA-templated aggregates.[8]
-
UV-Vis Absorption Spectroscopy
-
Instrumentation:
-
A dual-beam UV-Vis spectrophotometer.
-
-
Procedure:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 20 minutes to ensure stable output.[9]
-
Set the desired wavelength range for the scan (e.g., 300-800 nm).[8]
-
Perform a baseline correction using a cuvette filled with the same solvent/buffer used for the sample.[9]
-
Place the cuvette containing the PIC sample (monomer or aggregate solution) in the sample holder.
-
Start the scan and record the absorbance spectrum.
-
For accurate quantitative measurements, ensure that the maximum absorbance falls within the linear range of the instrument (typically below 1.5-2.0). Dilute the sample if necessary.
-
Fluorescence Spectroscopy
-
Instrumentation:
-
A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp) and a detector.
-
-
Procedure:
-
Turn on the spectrofluorometer and allow the lamp to stabilize.
-
Select an appropriate excitation wavelength. For PIC monomers, excitation is typically near their absorption maximum (~523 nm). For J-aggregates, excitation can be at the J-band (~570-580 nm) or at a wavelength where the monomer absorbs to study energy transfer.[1][8]
-
Set the desired emission wavelength range (e.g., 540-800 nm).[8]
-
Set the excitation and emission slit widths. Smaller slit widths provide better spectral resolution but lower signal intensity. A slit width of 5 nm is a common starting point.[8]
-
Record a blank spectrum using a cuvette containing only the solvent/buffer to check for background fluorescence.
-
Measure the fluorescence emission spectrum of the PIC sample.
-
To avoid inner filter effects, especially for concentrated solutions, it is advisable to use diluted samples with low absorbance at the excitation wavelength.
-
Visualizing Key Processes
The following diagrams, generated using the DOT language, illustrate the fundamental process of J-aggregation and a typical experimental workflow for spectroscopic analysis.
Caption: The process of this compound J-aggregation.
Caption: A typical experimental workflow for spectroscopic analysis.
Conclusion
The distinct spectroscopic signatures of this compound monomers and J-aggregates provide a powerful means to study and characterize molecular self-assembly. The dramatic red-shift in absorption and fluorescence upon aggregation, coupled with changes in quantum yield and lifetime, offers a sensitive readout for the state of the dye. The experimental protocols and data presented in this guide serve as a valuable resource for researchers and scientists working with PIC and other aggregating dyes, enabling robust and reproducible characterization for a wide range of applications in materials science, biophysics, and drug development.
References
- 1. functmaterials.org.ua [functmaterials.org.ua]
- 2. Understanding Self-Assembled this compound Dye Aggregates in DNA Nanostructures and Their Exciton Relay Transfer Capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iss.com [iss.com]
- 4. Theoretical Models, Preparation, Characterization and Applications of Cyanine J‐Aggregates: A Minireview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. studylib.net [studylib.net]
- 6. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 7. Making sure you're not a bot! [opus4.kobv.de]
- 8. Structural and optical variation of this compound aggregates nucleated on DNA substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. google.com [google.com]
The Dawn of Excitonic Science: A Technical Guide to the Early Studies of Pseudoisocyanine by Scheibe and Jelley
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the seminal early studies of pseudoisocyanine (PIC) conducted by Günter Scheibe and Edwin Jelley in the mid-1930s. Their independent discovery of the unique spectral properties of PIC aggregates, later termed J-aggregates, laid the foundation for the field of excitonic science and has had a lasting impact on areas ranging from photography to molecular electronics and biomedical imaging. This document provides a detailed overview of their key findings, experimental methodologies reconstructed from available literature, and the logical framework of their groundbreaking observations.
Introduction: The Serendipitous Discovery of J-Aggregates
In 1936 and 1937, Edwin Jelley and Günter Scheibe independently reported a remarkable phenomenon observed in concentrated solutions of the cyanine dye this compound (1,1'-diethyl-2,2'-cyanine chloride).[1] They observed that upon increasing the dye concentration in specific solvents, a new, exceptionally sharp, and intense absorption band emerged at a longer wavelength (red-shifted) compared to the absorption spectrum of the monomeric dye.[1][2] This new band, now famously known as the "J-band," was accompanied by a correspondingly narrow fluorescence band with a very small Stokes shift.[1][2] These spectral changes were correctly attributed to the formation of ordered molecular aggregates, which came to be known as J-aggregates (after Jelley) or Scheibe aggregates.[1][2]
Their work was a critical first step in understanding how intermolecular interactions in molecular assemblies can lead to the delocalization of electronic excitations, a concept now central to the understanding of light-harvesting systems, organic semiconductors, and fluorescence-based imaging agents.
Quantitative Spectroscopic Data
The early investigations by Scheibe and Jelley provided the first quantitative data on the spectral properties of this compound monomers and their J-aggregates. The following tables summarize the key spectroscopic parameters reported in their and subsequent related studies.
| Solvent | PIC State | Absorption Maxima (λ_max) | Reference |
| Ethanol | Monomer | ~488 nm and ~526 nm (two broad maxima) | [1] |
| Water | J-aggregate | ~571 nm (sharp, intense band) | [1] |
Table 1. Absorption Maxima of this compound in Different Solvents as Observed in Early Studies.
| Parameter | Value | Conditions | Reference |
| Concentration Threshold for J-aggregation | > 5 x 10⁻³ M | Aqueous solution | [2] |
| J-band shift relative to monomer | Bathochromic (red-shift) | Aggregation in aqueous solution | [3] |
| J-band characteristics | Narrow and intense | High concentration in water | [1] |
| Stokes Shift | Small | J-aggregates | [1] |
Table 2. Key Parameters Characterizing the Formation and Properties of this compound J-Aggregates.
Experimental Protocols
While the original publications from the 1930s provide a summary of the findings, detailed, step-by-step experimental protocols are not extensively elaborated in currently available secondary sources. However, based on their descriptions and modern reconstructions of their work, the following methodologies can be inferred for the key experiments.
Preparation of this compound Stock Solutions
A standard procedure for preparing a this compound stock solution, adapted from modern laboratory practices that build upon the early work, is as follows:
-
Dissolution: Dissolve the this compound chloride powder in the desired solvent (e.g., ethanol for monomeric studies, high-purity water for aggregation studies) to achieve a high concentration stock solution.
-
Sonication and Heating: To ensure complete dissolution and break up any initial clumps, the solution is typically sonicated and gently heated.
-
Cooling and Filtration: The solution is then allowed to cool to room temperature. To remove any undissolved particles or dust, the solution is filtered through a fine-pored filter.
-
Concentration Determination: The precise concentration of the stock solution is determined spectrophotometrically using the Beer-Lambert law and the known molar extinction coefficient of the PIC monomer.
Induction of J-Aggregation
Scheibe and Jelley observed that J-aggregation is dependent on both concentration and the solvent environment. The general protocol for inducing the formation of J-aggregates can be described as follows:
-
Solvent Exchange/Preparation in Aqueous Media: J-aggregation of this compound is most prominently observed in aqueous solutions. Experiments would involve preparing PIC solutions directly in water or by diluting a concentrated ethanolic stock solution into an aqueous buffer.
-
Concentration Adjustment: The concentration of the PIC solution is adjusted to be above the critical aggregation concentration, which was identified to be in the millimolar range (e.g., > 5 x 10⁻³ M).[2]
-
Addition of Salts (Optional but often necessary): The early studies noted that the addition of salts, such as sodium chloride, could enhance the formation and stability of J-aggregates.[1] The exact concentrations were likely varied to observe the effect on the absorption spectra.
-
Temperature Control: The formation of J-aggregates is also known to be temperature-dependent. While not explicitly detailed in all summaries of the early work, maintaining a constant and controlled temperature would have been crucial for reproducible results.
Spectroscopic Measurements
The core of Scheibe's and Jelley's work was the characterization of the spectral properties of this compound. The experimental workflow for these measurements would have followed these logical steps:
-
Sample Preparation: Prepare a series of this compound solutions in the desired solvents (e.g., ethanol and water) and at various concentrations, spanning the range from dilute solutions (dominated by monomers) to highly concentrated solutions (where J-aggregates form).
-
Absorption Spectroscopy: Record the absorption spectrum of each sample using a spectrophotometer. This would involve placing the sample in a cuvette and measuring the absorbance as a function of wavelength.
-
Fluorescence Spectroscopy: For fluorescence measurements, the sample would be excited at a wavelength where the dye absorbs light (e.g., within the monomer or J-aggregate absorption bands), and the emitted light would be collected and analyzed by a spectrometer to obtain the fluorescence spectrum.
-
Data Analysis: The obtained absorption and fluorescence spectra would then be plotted and analyzed to determine the peak positions (λ_max), the appearance of new bands (the J-band), and the relationship between concentration and the intensity of these bands.
Visualizing the Experimental Workflow and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key experimental workflows and logical relationships described in the early studies of this compound.
References
The Supramolecular Architecture of Pseudoisocyanine Aggregates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pseudoisocyanine (PIC), a cationic cyanine dye, has garnered significant scientific interest due to its propensity to self-assemble into highly ordered supramolecular structures known as J-aggregates. These aggregates exhibit unique photophysical properties, including a sharp, red-shifted absorption band (J-band) and efficient energy transport, making them promising candidates for applications in photonics, sensing, and as probes for molecular environments. This technical guide provides an in-depth exploration of the supramolecular structure of PIC aggregates, detailing their formation, characterization, and the prevailing structural models. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development seeking to understand and harness the properties of these fascinating molecular assemblies.
Introduction to this compound and J-Aggregation
This compound (1,1'-diethyl-2,2'-cyanine) is a planar, cationic dye that, above a critical concentration in aqueous solution, undergoes a spontaneous self-assembly process to form extended, fiber-like J-aggregates.[1][2][3] This aggregation is driven by intermolecular van der Waals forces, leading to a dense packing of the dye monomers with a head-to-tail arrangement of their transition dipoles.[2] This specific arrangement results in strong electronic coupling between the constituent molecules, giving rise to delocalized excitonic states.[4][5] The hallmark of J-aggregation is the appearance of a narrow and intense absorption band, known as the J-band, which is bathochromically shifted (red-shifted) relative to the monomer absorption.[5][6] In contrast, H-aggregates, which can also form under certain conditions, exhibit a hypsochromic (blue-shifted) absorption band.[7]
The unique optical properties of PIC J-aggregates, such as their high absorption cross-section and the ability for efficient, long-range excitation energy migration, have made them attractive for various applications.[8] They serve as model systems for understanding light-harvesting processes in natural photosynthetic systems and are being explored for use in artificial light-harvesting devices, optical sensors, and as fluorescent probes in biological imaging.[1][8] The structure and stability of these aggregates can be influenced by factors such as dye concentration, temperature, the presence of salts, and interactions with macromolecules like DNA.[8][9][10]
Spectroscopic and Physical Properties of PIC Aggregates
The formation and characterization of PIC aggregates are primarily studied through their distinct spectroscopic signatures and physical dimensions. The following tables summarize key quantitative data reported in the literature.
| Species | Absorption Maximum (λ_max) | Emission Maximum (λ_em) | Solvent/Conditions | Reference(s) |
| PIC Monomer | ~523 nm, ~490 nm (vibronic) | ~560 nm (broad) | Aqueous solution | [3][6][8][11] |
| PIC Dimer (H-aggregate) | ~482 nm | - | Aqueous solution | [11][12] |
| PIC J-aggregate | 572-577 nm | ~574.6 nm | Aqueous solution | [5][11] |
| PIC J-aggregate (on mica) | ~580 nm | - | Mica/water interface | [6][13] |
| PIC J-aggregate (aqueous) | 17,500 cm⁻¹ (571.4 nm) | 17,500 cm⁻¹ (571.4 nm) & 16,300 cm⁻¹ (vibronic) | 12.5 mM PIC in deionized water | [1] |
| PIC Monomer (aqueous) | 19,100 cm⁻¹ (523.6 nm) | - | 12.5 mM PIC in deionized water | [1] |
Table 2: Structural Dimensions of PIC J-Aggregates
| Parameter | Value | Method | Reference(s) |
| Fiber Width | 2.89 nm (average) | Cryogenic Transmission Electron Microscopy (Cryo-TEM) | [1] |
| Rod Diameter | 2.3 ± 0.2 nm | Cryo-TEM | [7][11] |
| Aggregate Length | On the order of 350 nm | Cryo-TEM | [7][11] |
| Aggregation Number | ~3000 | Cryo-TEM | [7][11] |
| Island Height (on mica) | 3-6 nm | Atomic Force Microscopy (AFM) | [13] |
| Exciton Coherence Length | 8.9 ± 2.9 molecules | Spectroscopic analysis | [1] |
Experimental Protocols for Formation and Characterization
Detailed experimental methodologies are crucial for the reproducible formation and analysis of PIC aggregates. The following sections outline key protocols cited in the literature.
Preparation of PIC Stock Solutions
A common starting point for forming PIC aggregates is the preparation of a concentrated stock solution.
-
Dissolution: this compound chloride (PIC-Cl) powder is dissolved in a suitable solvent. For aqueous studies, deionized water or a buffer solution (e.g., 10 mM NaCl, 5 mM TRIS, pH 7.0) is used.[2][9]
-
Sonication: To ensure complete dissolution and break up any initial clumps, the solution is typically sonicated. A common procedure involves sonicating for 1 hour at an elevated temperature (e.g., 60 °C).[2][9]
-
Cooling and Filtration: The solution is then allowed to cool to room temperature. To remove any undissolved particulates, it is filtered through a syringe filter (e.g., 0.2 µm).[2][9]
-
Concentration Determination: The final concentration of the PIC monomer stock solution is determined by UV-Vis absorbance spectroscopy using the molar extinction coefficient of the monomer at its absorption maximum (e.g., 53,500 M⁻¹ cm⁻¹ at 523 nm).[9]
Formation of J-Aggregates
J-aggregation is typically induced by increasing the dye concentration in an aqueous environment.
-
Concentration Adjustment: The prepared PIC stock solution is diluted with the appropriate aqueous medium to achieve the desired final concentration for aggregation (e.g., ranging from 2.5 x 10⁻⁴ M to 12.5 mM).[1][8]
-
Incubation: The solution is allowed to equilibrate, during which the self-assembly process occurs. The kinetics of aggregation can vary depending on concentration and temperature.[14][15]
-
Templating (Optional): For controlled assembly, templates such as DNA oligonucleotides can be introduced into the solution prior to or during the addition of PIC. The mixture is then typically annealed by heating and slow cooling to facilitate the formation of templated aggregates.[2][9]
Spectroscopic Characterization
-
UV-Vis Absorption Spectroscopy: Absorption spectra are recorded to monitor the formation of J-aggregates, identified by the appearance of the characteristic red-shifted J-band. Spectra are typically collected over a range of 300 to 800 nm.[2][9]
-
Fluorescence Spectroscopy: Emission and excitation spectra are measured to probe the photophysical properties of the aggregates. For J-aggregates, a narrow emission peak with a small Stokes shift is expected.[1]
-
Circular Dichroism (CD) Spectroscopy: CD spectra are used to investigate the chirality of the supramolecular structure. PIC J-aggregates often exhibit an induced positive Cotton effect.[1]
Microscopic Characterization
-
Cryogenic Transmission Electron Microscopy (Cryo-TEM): To visualize the morphology of the aggregates in a near-native state, vitrified samples are prepared by rapidly freezing a thin film of the aggregate solution. These samples are then imaged under cryogenic conditions to determine the width, length, and overall structure of the aggregate fibers.[1][8]
-
Atomic Force Microscopy (AFM): AFM is employed to study the structure of aggregates adsorbed onto a surface, such as mica. This technique provides high-resolution topographical information, revealing the height and morphology of the aggregates.[13][16]
Supramolecular Structure Models
The precise molecular packing within PIC J-aggregates has been a subject of extensive research. Several models have been proposed to explain their observed properties.
Linear and Hierarchical Aggregation
The formation of PIC J-aggregates is a hierarchical process. Initially, monomers associate to form dimers and small oligomers, which can exhibit H-type spectral characteristics.[1][12] These smaller units then serve as nuclei for the growth of larger, fiber-like J-aggregates.[15] This process can be influenced by the presence of counterions and the ionic strength of the solution.[8]
Caption: Hierarchical self-assembly of PIC J-aggregates.
Brickwork vs. Herringbone Models
Two prominent models for the packing of planar molecules in aggregates are the "brickwork" and "herringbone" arrangements. While these are general models for organic molecular packing, they provide a framework for understanding the potential arrangements within PIC aggregates. In the brickwork model, molecules are arranged in a parallel, slipped-stack fashion. The herringbone pattern involves a "V-shaped" arrangement of molecules.[17][18] The actual structure of PIC aggregates is likely a more complex, three-dimensional arrangement that may incorporate elements of these idealized models.
Caption: Idealized 2D packing: brickwork and herringbone models.
The Chiral Fiber Model
Recent studies combining experimental data with Frenkel exciton modeling suggest a chiral aggregate model for PIC fibers in aqueous solution.[1] In this model, the PIC monomers are arranged in a helical fashion, being neither parallel nor perpendicular to the long axis of the fiber. This chiral arrangement is consistent with the observed circular dichroism signals.[1] The model proposes that the fiber grows through the sequential addition of PIC dimers and monomers to its ends.
Caption: Growth of a chiral PIC aggregate fiber.
Conclusion and Future Outlook
The supramolecular structure of this compound aggregates is a result of a complex interplay of intermolecular forces, leading to the formation of well-ordered, fiber-like architectures with remarkable photophysical properties. Spectroscopic and microscopic techniques have provided significant insights into their dimensions and morphology, while theoretical models continue to refine our understanding of the precise molecular packing. For researchers in materials science and drug development, PIC aggregates offer a versatile platform for creating functional nanomaterials. Future research will likely focus on achieving greater control over the aggregation process to tailor their properties for specific applications, such as targeted drug delivery, advanced biosensing, and the development of novel photonic devices. A deeper understanding of the structure-property relationships will be key to unlocking the full potential of these fascinating supramolecular systems.
References
- 1. Molecular model of J-aggregated this compound fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding Self-Assembled this compound Dye Aggregates in DNA Nanostructures and Their Exciton Relay Transfer Capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structural and optical variation of this compound aggregates nucleated on DNA substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Aggregation kinetics of extended porphyrin and cyanine dye assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanism and equilibrium thermodynamics of H- and J-aggregate formation from pseudo isocyanine chloride in water - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Herringbone Brick - TBS Cladding Solutions [tbscladdingsolutions.com]
Factors Influencing Pseudoisocyanine Aggregation Kinetics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical factors that govern the aggregation kinetics of pseudoisocyanine (PIC), a widely studied cyanine dye known for its propensity to form J-aggregates with distinct spectroscopic properties. Understanding and controlling these aggregation processes are paramount for applications ranging from photosensitizers in drug delivery to components in molecular electronics. This document delves into the core determinants of PIC aggregation, presents quantitative data in a structured format, outlines detailed experimental protocols, and provides visual representations of key processes.
Core Factors Influencing this compound Aggregation
The self-assembly of this compound monomers into J-aggregates is a complex process influenced by a multitude of environmental and intrinsic factors. The kinetics of this aggregation, including the nucleation and growth phases, are highly sensitive to the surrounding conditions.
Concentration
The concentration of the PIC dye is a primary driver of aggregation.[1][2][3] Below a critical concentration, PIC exists predominantly as monomers. As the concentration increases, dimers and small oligomers (H-aggregates) begin to form, which can then act as nuclei for the growth of the characteristic, red-shifted J-aggregates.[1][4] The aggregation process often follows a nucleation-polymerization mechanism, where the initial formation of a stable nucleus is the rate-limiting step.[5][6]
Temperature
Temperature plays a crucial role in the thermodynamics and kinetics of PIC aggregation. Generally, J-aggregation is an exothermic process, meaning that lower temperatures favor the formation and stability of aggregates.[2][4] There exists a concentration-dependent temperature threshold, often referred to as the ceiling temperature, above which J-aggregates disassemble back into monomers and H-oligomers.[4] This reversible temperature dependence is a key characteristic of PIC aggregation.[7]
Solvent Environment
The nature of the solvent significantly impacts the aggregation process by altering dye-solvent and dye-dye interactions. In aqueous solutions, hydrophobic interactions are a major driving force for aggregation. The addition of organic co-solvents, such as alcohols or dioxane, can disrupt the formation of J-aggregates by increasing the solubility of the PIC monomer and altering the dielectric constant of the medium.[8]
Ionic Strength
The presence of electrolytes in the solution can have a profound effect on PIC aggregation kinetics.[1][9] Increased ionic strength, through the addition of salts like NaCl, can promote aggregation by screening the electrostatic repulsion between the cationic PIC monomers.[1][9] This shielding allows the monomers to approach each other more closely, facilitating the van der Waals and π-π stacking interactions necessary for aggregate formation. This leads to the formation of larger aggregates at lower dye concentrations compared to solutions without added salt.[1][10]
Additives and Templates
Various additives can influence PIC aggregation by acting as templates or crowding agents. Polyanions, such as polyvinylsulfonate or DNA, can template the formation of J-aggregates by providing a scaffold that pre-organizes the dye molecules.[11][12][13] The electrostatic interactions between the cationic PIC and the anionic template facilitate a high local concentration of the dye, promoting aggregation.[11] The structure of the template, such as the AT-rich regions in DNA, can direct the formation of specific aggregate structures.[11][14] Other macromolecules can act as crowding agents, promoting aggregation through excluded volume effects.[2][7] Layered silicates have also been shown to influence PIC aggregation, with the surface charge density of the silicate affecting the extent of J-aggregate formation and, in some cases, leading to dye decomposition.[15][16]
Quantitative Data Summary
The following tables summarize quantitative data extracted from the literature on the factors influencing PIC aggregation.
| Factor | Condition | Observation | Aggregation Number (N) | Reference |
| Concentration | < 1 x 10⁻⁵ mol L⁻¹ (aqueous) | Predominantly monomers | 1 | [1] |
| 1 x 10⁻⁵ - 1 x 10⁻³ mol L⁻¹ (aqueous) | Equilibrium between monomers and H-aggregates | ~3-4 | [1] | |
| > 1 x 10⁻³ mol L⁻¹ (aqueous) | Formation of J-aggregates | Can reach ~3000 | [1][2] | |
| Ionic Strength | 0.75 x 10⁻³ mol L⁻¹ PIC in 0.01 M NaCl | Larger aggregates observed despite dimer-like spectrum | At least 30 | [1][10] |
| ~2 x 10⁻³ mol L⁻¹ PIC in 0.01 M NaCl | Formation of large, wormlike aggregates | ~1000-2000 | [1][10] | |
| Temperature | J-bits on DNA scaffolds | Linear decrease in CD signal | - | [14] |
| 10 °C to 60 °C | Complete loss of CD signal at 60 °C | - | [14] | |
| Additives (DNA) | 400 nM DNA, 52 µM PIC (130x excess) | J-aggregate formation templated by AT-tracks | 8-12 PIC molecules per turn of B-form DNA | [14] |
| 90 µM PIC, 0.72 µM DX-tile (120x excess) | Optimal J-aggregation on DX-tile templates | - | [11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of PIC aggregation kinetics. Below are protocols for key experimental techniques.
UV-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy is a fundamental technique for monitoring PIC aggregation. The monomer exhibits a primary absorption peak around 523 nm, while the formation of H-aggregates leads to a blue-shifted peak (around 482 nm), and J-aggregates are characterized by a sharp, intense, red-shifted band (the J-band) around 573 nm.[1][17]
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., PIC chloride or iodide) in a suitable solvent (e.g., ultrapure water or a specific buffer). To ensure the dye is fully solvated, sonication at a controlled temperature (e.g., 60 °C for 1 hour) can be employed.[11][14] The final concentration should be determined spectrophotometrically using the monomer's molar extinction coefficient (e.g., 53,500 M⁻¹ cm⁻¹ at 523 nm).[11][14]
-
Sample Preparation: Prepare a series of dilutions from the stock solution to achieve the desired final concentrations for the experiment. If investigating the effect of additives (e.g., salts, polymers), these should be added to the dilution buffer.
-
Spectra Acquisition: Record the absorption spectra of the samples using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 300-800 nm).[14] A quartz cuvette with a defined path length (e.g., 1 cm) is typically used.
-
Kinetic Measurements: For kinetic studies, the change in absorbance at the J-band maximum (e.g., 573 nm) is monitored over time after initiating the aggregation (e.g., by a temperature jump or mixing of reactants). The experimental data can be fit to kinetic models to determine rate constants.[18]
Fluorescence Spectroscopy
Fluorescence spectroscopy is highly sensitive to the formation of J-aggregates, which are strongly fluorescent, while the monomer and H-aggregates are weakly fluorescent.[19]
Methodology:
-
Sample Preparation: Prepare samples as described for UV-Vis spectroscopy.
-
Emission Spectra: Excite the sample at a wavelength where the monomer absorbs (e.g., 523 nm) or at a wavelength that selectively excites the aggregates.[9] Record the fluorescence emission spectrum over a range that covers the J-aggregate emission (e.g., 540-800 nm).[11] The J-aggregate emission is typically narrow and resonant with the J-band absorption.[9]
-
Excitation Spectra: Monitor the emission at the peak of the J-aggregate fluorescence while scanning the excitation wavelength. This can help to identify the absorbing species that leads to the observed emission.[18]
-
Quantum Yield Measurements: The fluorescence quantum yield of the J-aggregates can be determined relative to a standard fluorophore. This parameter is sensitive to the aggregate structure and environment.[11]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful tool for studying the chiral arrangement of PIC molecules within aggregates, particularly when templated by chiral structures like DNA.[14]
Methodology:
-
Sample Preparation: Prepare samples as for other spectroscopic techniques.
-
Spectra Acquisition: Record the CD spectra over the wavelength range of the PIC absorption bands (e.g., 400-700 nm).[14] The formation of J-aggregates on a DNA template often results in an induced CD signal.[17]
-
Temperature Dependence: CD spectra can be recorded at various temperatures to study the thermal stability of the aggregates.[14]
Stopped-Flow Spectroscopy
This technique is used to study the rapid kinetics of aggregation in the millisecond to second timescale.
Methodology:
-
Reactant Preparation: Two separate solutions are prepared: one containing the PIC dye and the other containing the substance that initiates aggregation (e.g., a salt solution or a polymer solution).
-
Rapid Mixing: The two solutions are rapidly mixed in a stopped-flow apparatus.
-
Data Acquisition: The change in absorbance or fluorescence at a characteristic wavelength is monitored as a function of time immediately after mixing. The resulting kinetic traces can be analyzed to determine the initial rates of aggregation.
Visualizing Aggregation Pathways and Workflows
Graphviz diagrams are provided below to illustrate the key processes in PIC aggregation.
Caption: General pathway of this compound J-aggregate formation.
Caption: Experimental workflow for studying templated PIC aggregation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism and equilibrium thermodynamics of H- and J-aggregate formation from pseudo isocyanine chloride in water - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. functmaterials.org.ua [functmaterials.org.ua]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Structural and optical variation of this compound aggregates nucleated on DNA substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aggregation kinetics of extended porphyrin and cyanine dye assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. "Aggregation Kinetics Of Extended Porphyrin And Cyanine Dye Assemblies" by Robert F. Pasternack, Cavan N. Fleming , '96 et al. [works.swarthmore.edu]
- 14. Understanding Self-Assembled this compound Dye Aggregates in DNA Nanostructures and Their Exciton Relay Transfer Capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Aggregation and decomposition of a this compound dye in dispersions of layered silicates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Molecular model of J-aggregated this compound fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.aip.org [pubs.aip.org]
Pseudoisocyanine (PIC): A Technical Guide to its Absorption and Fluorescence Spectra
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the absorption and fluorescence spectral properties of pseudoisocyanine (PIC), a cyanine dye renowned for its propensity to form J-aggregates with distinct spectroscopic characteristics. This document outlines the core principles of PIC's spectral behavior, detailed experimental protocols for its analysis, and quantitative data to support research and development applications, particularly in the realm of drug development where PIC can be utilized as a probe for molecular interactions.
Core Principles of this compound Spectra
This compound (1,1'-diethyl-2,2'-cyanine) typically exists as a monomer at low concentrations, exhibiting a broad absorption spectrum in the visible range. However, as the concentration increases or in the presence of certain templates like DNA or surfactants, PIC monomers self-assemble into highly ordered structures known as J-aggregates.[1] This aggregation phenomenon is the cornerstone of PIC's unique spectral properties.
The formation of J-aggregates leads to a dramatic change in the absorption spectrum: a sharp, intense, and red-shifted absorption band, known as the J-band, appears at approximately 573 nm.[2] This bathochromic shift is a hallmark of J-aggregation and is attributed to the head-to-tail alignment of the transition dipole moments of the constituent PIC monomers, leading to strong excitonic coupling.[2] The fluorescence spectrum of J-aggregates is also characteristically sharp and appears at a slightly longer wavelength than the J-band, resulting in a very small Stokes shift.[1]
The spectral properties of PIC are highly sensitive to its environment. Factors such as solvent polarity, ionic strength, temperature, and the presence of macromolecules can significantly influence the equilibrium between monomers and J-aggregates, and consequently, the observed absorption and fluorescence spectra.[3][4] This sensitivity makes PIC a valuable tool for probing molecular environments and interactions.
Quantitative Spectral Data
The following table summarizes the key quantitative spectral parameters for this compound in its monomeric and J-aggregate forms. These values are compiled from various sources and may vary depending on specific experimental conditions.
| Spectral Parameter | PIC Monomer | PIC J-aggregate | Reference |
| Absorption Maximum (λmax) | ~488 nm and ~526 nm (in ethanol) | ~571-573 nm (in water with NaCl) | [1][2] |
| Molar Extinction Coefficient (ε) | 53,500 M-1cm-1 (at 523 nm) | Not typically reported for aggregates | [5] |
| Emission Maximum (λem) | Broad emission | ~575 nm | [6] |
| Fluorescence Quantum Yield (ΦF) | Low | Can be enhanced upon aggregation | [7] |
Experimental Protocols
Accurate and reproducible measurement of PIC's spectral properties is crucial for its application in research. Below are detailed methodologies for preparing PIC solutions and performing absorption and fluorescence spectroscopy.
Preparation of this compound Stock Solution
A standard protocol for preparing a PIC stock solution is as follows:
-
Weighing: Accurately weigh a desired amount of this compound iodide powder.
-
Dissolution: Dissolve the powder in a suitable solvent, such as methanol or a buffer solution (e.g., 10 mM NaCl, 5 mM TRIS, pH 7.0).[5]
-
Sonication: To ensure complete dissolution and prevent the formation of aggregates in the stock solution, sonicate the solution for approximately 1 hour at a moderately elevated temperature (e.g., 60 °C).[5]
-
Cooling and Filtration: Allow the solution to cool to room temperature. Subsequently, filter the solution through a 0.2 µm syringe filter to remove any remaining particulate matter.[5]
-
Concentration Determination: The final concentration of the PIC monomer stock solution can be accurately determined by measuring its absorbance at 523 nm and using the molar extinction coefficient of 53,500 M-1cm-1.[5]
UV-Vis Absorption Spectroscopy
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is recommended for accurate measurements.
-
Cuvettes: Use quartz cuvettes with a 1 cm path length.
-
Sample Preparation: Prepare a series of PIC dilutions from the stock solution in the desired solvent or buffer. To induce J-aggregation, high concentrations of PIC or the addition of salts (e.g., 0.2 M NaCl) or other aggregating agents may be necessary.[2]
-
Measurement:
-
Record a baseline spectrum with the cuvette filled with the solvent/buffer blank.
-
Measure the absorption spectra of the PIC solutions across a wavelength range of at least 300-800 nm to capture both monomer and J-aggregate bands.[5]
-
Ensure that the maximum absorbance falls within the linear range of the instrument (typically below 2 AU).
-
Fluorescence Spectroscopy
-
Instrumentation: A spectrofluorometer equipped with a temperature-controlled cuvette holder is ideal.
-
Cuvettes: Use four-sided clear quartz cuvettes to avoid interference with the excitation and emission light paths.
-
Sample Preparation: Prepare samples as described for UV-Vis spectroscopy. Degassing the samples by purging with nitrogen can minimize quenching by dissolved oxygen.
-
Measurement:
-
Excitation and Emission Wavelengths:
-
To measure the emission spectrum of the monomer , excite at its absorption maximum (e.g., ~523 nm).
-
To measure the emission spectrum of the J-aggregate , excite at a wavelength where the J-aggregate absorbs, but monomer absorption is minimal, if possible, or directly at the J-band absorption maximum (e.g., ~570 nm).
-
-
Slit Widths: Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm) to balance signal intensity and spectral resolution.[5]
-
Scan Range: Record the emission spectra over a range that covers the expected emission peaks (e.g., 540-800 nm).[5]
-
Excitation Spectra: To confirm the absorbing species responsible for a particular emission, an excitation spectrum can be recorded by monitoring the emission at the peak maximum while scanning the excitation wavelength.
-
Visualizing Experimental Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key workflows and concepts related to the spectral analysis of this compound.
References
- 1. J-aggregate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structural and optical variation of this compound aggregates nucleated on DNA substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. functmaterials.org.ua [functmaterials.org.ua]
Unraveling the Coherent World of Exciton Coupling in Pseudoisocyanine J-Aggregates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Pseudoisocyanine (PIC) J-aggregates, a class of self-assembled molecular systems, exhibit remarkable photophysical properties stemming from strong electronic coupling between constituent dye molecules. This in-depth technical guide explores the core principles of exciton coupling in these supramolecular structures, offering a comprehensive overview for researchers in materials science, spectroscopy, and drug development. The unique optical characteristics of J-aggregates, including a sharp, red-shifted absorption band and efficient energy transport, make them promising candidates for applications ranging from molecular electronics to biomedical imaging and drug delivery.
The Phenomenon of J-Aggregation and Exciton Coupling
When individual this compound (PIC) dye molecules are in close proximity under specific conditions, such as high concentration in aqueous solution, they can self-assemble into ordered, one-dimensional, fiber-like structures.[1][2] This aggregation is driven by intermolecular van der Waals forces, leading to a "head-to-tail" arrangement of the molecular transition dipoles.[3] This specific orientation is the cornerstone of the unique photophysical properties of J-aggregates.
The strong coupling between the transition dipoles of the constituent monomers results in the delocalization of the excited state over multiple molecules. This collective excited state is known as a Frenkel exciton.[4][5] According to Kasha's exciton model, the head-to-tail alignment in J-aggregates leads to a decrease in the energy of the lowest excited state, resulting in a bathochromic (red) shift of the main absorption band compared to the monomer.[6][7][8] This characteristic, intense, and narrow absorption band is termed the "J-band".[6][9]
The delocalized nature of the exciton in J-aggregates also leads to other significant photophysical phenomena, including:
-
Superradiance: The coherent emission from the delocalized exciton results in a significantly enhanced radiative decay rate and a high fluorescence quantum yield.[3][10]
-
Exciton Migration: The delocalized exciton can efficiently migrate along the aggregate chain, enabling long-range energy transfer.[2][3] This property is of particular interest for applications in light-harvesting and sensing.
-
Narrow Stokes Shift: The energy difference between the absorption and emission maxima is typically small in J-aggregates, indicating minimal structural rearrangement between the ground and excited states.[11]
Quantitative Photophysical and Structural Parameters
The photophysical and structural properties of PIC J-aggregates have been extensively studied. The following tables summarize key quantitative data from the literature, providing a comparative overview.
| Parameter | Value | Conditions | Reference(s) |
| Monomer Absorption Maxima | 490 nm, 525 nm | Aqueous solution, dilute concentration | [1] |
| Dimer Absorption Maximum | ~482 nm | Aqueous solution, increasing concentration | [1] |
| J-band Absorption Maximum | 572 - 580 nm | Aqueous solution, mica/water interface | [1][6][12] |
| J-band Linewidth (HWHM) | ~120-125 cm⁻¹ | At a mica/water interface | [6][12] |
| Fluorescence Lifetime | ~50 ps | At a mica/water interface | [12][13] |
| Stokes Shift | Narrow | General characteristic | [11] |
| Exciton Coherence Length | 1.5 - 2.0 (DNA-templated) to 8.9 ± 2.9 | Varies with aggregation conditions and templates | [2][14] |
Table 1: Photophysical Properties of this compound (PIC) Monomers and J-Aggregates.
| Parameter | Value | Method | Reference(s) |
| Morphology | Rod-like, Fiber-like | Cryo-Transmission Electron Microscopy | [1][15] |
| Rod Diameter | 2.3 ± 0.2 nm to 2.89 nm | Cryo-Transmission Electron Microscopy | [1][2] |
| Aggregate Length | ~350 nm | Cryo-Transmission Electron Microscopy | [1][15] |
| Island Height | ~3-6 nm | Atomic Force Microscopy (on mica) | [6][12] |
| Molecules per Aggregate | ~3000 to >10⁶ | Varies with conditions | [1][6][12][15] |
Table 2: Structural Characteristics of this compound (PIC) J-Aggregates.
Theoretical Framework: Kasha's Exciton Model
The optical properties of J-aggregates are well-described by Kasha's molecular exciton theory.[4][7] This model considers the dipole-dipole interactions between the transition moments of the constituent monomers. The arrangement of these dipoles dictates the energy levels of the resulting exciton states.
In a simplified dimer model, the interaction between two transition dipoles leads to a splitting of the excited state into two new energy levels. For J-aggregates, the "head-to-tail" alignment results in the lower energy state being optically allowed and intensified, while the higher energy state is forbidden. This leads to the characteristic red-shifted J-band. Conversely, in "side-by-side" arrangements, known as H-aggregates, the higher energy state is allowed, resulting in a hypsochromic (blue) shift of the absorption band.
Figure 1. Energy level diagram illustrating Kasha's exciton model for J- and H-aggregates.
Experimental Protocols for Characterization
The formation and properties of PIC J-aggregates are typically investigated using a combination of spectroscopic and microscopic techniques.
Preparation of PIC J-Aggregates in Aqueous Solution
A common method for preparing PIC J-aggregates involves dissolving 1,1′-diethyl-2,2′-cyanine chloride (or iodide) in an aqueous solution, often with the addition of a salt like NaCl to promote aggregation.[9]
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of PIC dye in a suitable solvent (e.g., ethanol or methanol).
-
Aqueous Solution Preparation: Prepare an aqueous solution, which may contain a specific concentration of salt (e.g., 0.2 M NaCl).
-
Inducing Aggregation: Inject a small volume of the PIC stock solution into the aqueous solution while stirring. The final concentration of the dye is critical for J-aggregate formation, typically in the range of 10⁻⁴ to 10⁻³ M.[9]
-
Incubation: Allow the solution to equilibrate for a specific period to ensure complete aggregate formation. The temperature can also influence the aggregation process.[16]
Spectroscopic Characterization
a) UV-Visible Absorption Spectroscopy: This is the primary technique to confirm the formation of J-aggregates.
Methodology:
-
Sample Preparation: Prepare a series of PIC solutions with varying concentrations.
-
Measurement: Record the absorption spectra of the solutions using a UV-Vis spectrophotometer over a wavelength range that covers the monomer and J-aggregate absorption bands (e.g., 400-700 nm).
-
Analysis: The appearance and growth of the narrow, red-shifted J-band (around 573 nm) with increasing dye concentration is a clear indication of J-aggregate formation.[9] The disappearance or decrease in the intensity of the monomer bands (around 490 and 525 nm) also provides evidence of aggregation.[1]
b) Fluorescence Spectroscopy: This technique provides insights into the emissive properties of the J-aggregates.
Methodology:
-
Excitation: Excite the sample at a wavelength corresponding to the J-band absorption maximum (e.g., 573 nm).
-
Emission Spectrum: Record the fluorescence emission spectrum. J-aggregates typically exhibit a narrow emission band that is slightly red-shifted from the J-band absorption, indicating a small Stokes shift.[17]
-
Quantum Yield and Lifetime Measurements: Determine the fluorescence quantum yield and lifetime to quantify the efficiency and dynamics of the radiative decay process. The enhanced quantum yield and shortened lifetime are characteristic of the superradiant nature of J-aggregates.[3][10]
Microscopic Characterization
a) Cryo-Transmission Electron Microscopy (Cryo-TEM): This technique allows for the direct visualization of the morphology and dimensions of the J-aggregates in a near-native, hydrated state.
Methodology:
-
Sample Preparation: A small aliquot of the J-aggregate solution is applied to a TEM grid.
-
Vitrification: The grid is rapidly plunged into a cryogen (e.g., liquid ethane) to vitrify the water, preserving the structure of the aggregates without ice crystal formation.
-
Imaging: The vitrified sample is then imaged in a transmission electron microscope at cryogenic temperatures.
-
Analysis: Cryo-TEM images can reveal the rod-like or fiber-like morphology of the J-aggregates and allow for the measurement of their diameter and length.[1][15]
b) Atomic Force Microscopy (AFM): AFM is used to study the structure of J-aggregates adsorbed onto a surface, such as mica.
Methodology:
-
Sample Deposition: A drop of the J-aggregate solution is placed on a freshly cleaved mica surface.
-
Incubation and Rinsing: The sample is allowed to incubate for a period to allow for adsorption, after which it may be gently rinsed to remove non-adsorbed aggregates.
-
Imaging: The surface is scanned with an AFM tip in either tapping or contact mode to generate a topographical image.
-
Analysis: AFM images provide information on the three-dimensional structure of the aggregates on the surface, including their height and morphology, which has been described as island-like structures on mica.[6][12]
Experimental and Analytical Workflow
The investigation of exciton coupling in PIC J-aggregates typically follows a structured workflow, from sample preparation to data analysis and interpretation.
Figure 2. A typical experimental workflow for the study of PIC J-aggregates.
Implications for Drug Development and Beyond
The unique properties of PIC J-aggregates make them attractive for various applications, including in the biomedical field. Their strong and sharp absorption and emission in the visible region are advantageous for use as fluorescent probes in bioimaging.[17] The efficient energy transfer capabilities could be harnessed for the development of novel biosensors and photosensitizers for photodynamic therapy. Furthermore, the self-assembly of these dye molecules on biological scaffolds, such as DNA, opens up possibilities for creating functional nanostructures for targeted drug delivery and diagnostics.[3][14] Understanding the fundamental principles of exciton coupling is crucial for the rational design and optimization of these systems for specific applications.
Conclusion
Exciton coupling in this compound J-aggregates gives rise to a fascinating array of photophysical properties that are a direct consequence of their ordered supramolecular structure. The head-to-tail arrangement of dye molecules leads to the formation of delocalized excitons, resulting in the characteristic red-shifted J-band, superradiance, and efficient energy migration. A combination of spectroscopic and microscopic techniques provides a powerful toolkit for the characterization of these systems. A thorough understanding of the underlying principles of exciton coupling, as described by Kasha's model, is essential for harnessing the full potential of PIC J-aggregates in diverse fields, from materials science to drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Understanding Self-Assembled this compound Dye Aggregates in DNA Nanostructures and Their Exciton Relay Transfer Capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Aggregate Photophysics beyond the Kasha Model: Novel Design Principles for Organic Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tuning Cyanine Dye J-aggregate Photophysics via Self-Assembly [escholarship.org]
- 11. Structural and optical variation of this compound aggregates nucleated on DNA substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. functmaterials.org.ua [functmaterials.org.ua]
Methodological & Application
Application Notes and Protocols for Pseudoisocyanine (PIC) as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudoisocyanine (PIC) is a cyanine dye renowned for its unique photophysical properties, most notably its propensity to form highly ordered molecular aggregates known as J-aggregates.[1][2] These aggregates exhibit a characteristic sharp, narrow, and red-shifted absorption band (J-band) compared to the monomeric form, along with enhanced fluorescence.[1][2][3] This behavior makes PIC a sensitive fluorescent probe for various applications, particularly in the fields of biophysics, materials science, and nanotechnology.
The formation of J-aggregates can be templated by various structures, including DNA, layered silicates, and potentially other organized molecular assemblies.[3][4] The unique optical properties of these aggregates, such as super-radiance and efficient energy transfer, are at the core of their application as fluorescent probes.[4][5]
Principle of Action
The fluorescence of this compound is highly dependent on its aggregation state. In its monomeric form, PIC has a primary absorption peak around 523-525 nm and exhibits weak fluorescence.[3][6] Upon aggregation into J-aggregates, a new, intense absorption band appears at a longer wavelength (around 573 nm in aqueous solution), and the fluorescence emission becomes significantly enhanced and resonant with this new absorption band.[1][2] This distinct spectral shift and fluorescence turn-on mechanism upon binding to or being templated by a target analyte is the basis of its function as a fluorescent probe. The formation of these aggregates can be influenced by factors such as dye concentration, ionic strength, and the presence of templating molecules.[2]
Applications
This compound has been primarily utilized in the following applications:
-
DNA Nanotechnology: PIC can be templated by specific DNA sequences, particularly non-alternating poly(dA)-poly(dT) tracts, to form J-aggregates.[4] These DNA-templated aggregates, sometimes referred to as "J-bits," can act as efficient energy transfer relays in DNA-based photonic devices.[4][7]
-
Nucleic Acid Detection: The aggregation of PIC in the presence of nucleic acids can lead to changes in its spectral properties, suggesting its potential for nucleic acid detection.[1][8][9]
-
Amyloid Fibril Detection (Potential Application): While direct protocols for PIC are not as established as for dyes like Thioflavin T (ThT), the principle of environment-sensitive fluorescence and aggregation-induced emission is shared.[10][11][12] The binding of probes to the cross-β sheet structure of amyloid fibrils often results in a fluorescence increase, a mechanism that could potentially be exploited with PIC.[11][13]
Data Presentation
Table 1: Photophysical Properties of this compound (PIC)
| Property | Monomer | J-aggregate | Reference |
| Excitation Maximum (λex) | ~523-525 nm | ~573-580 nm | [2][3][6] |
| Emission Maximum (λem) | ~535 nm (adsorbed) | ~570-580 nm | |
| Molar Extinction Coefficient (ε) | 53,500 M⁻¹cm⁻¹ at 523 nm | Not specified | [4][7] |
| Quantum Yield (Φ) | < 0.01 (in solution) | 0.28 - 0.50 | [5][8][14] |
| Fluorescence Lifetime (τ) | Not specified | ~50 - 310 ps | [15][14] |
Experimental Protocols
Protocol 1: Preparation of this compound (PIC) Stock Solution
This protocol is fundamental for preparing a consistent and usable PIC solution for subsequent experiments.
Materials:
-
This compound (PIC) dye powder (e.g., this compound iodide)
-
Tris-HCl buffer (10 mM NaCl, 5 mM Tris-HCl, pH 7.0) or another suitable buffer
-
0.2 µm syringe filter
-
Sonicator
-
UV-Vis Spectrophotometer
Procedure:
-
Weigh out the required amount of PIC powder to prepare a stock solution (e.g., 200 µM).
-
Dissolve the powder in the Tris-HCl buffer.
-
To ensure the dye is fully solvated and to break up any pre-existing aggregates, sonicate the solution for 1 hour at 60 °C.[4][7]
-
Allow the solution to cool to room temperature.
-
Filter the solution through a 0.2 µm syringe filter to remove any remaining particulate matter.[4][7]
-
Determine the final concentration of the PIC stock solution using a UV-Vis spectrophotometer. Measure the absorbance at the monomer peak (~523 nm) and use the molar extinction coefficient (ε = 53,500 M⁻¹cm⁻¹) and the Beer-Lambert law (A = εcl) to calculate the precise concentration.[4][7]
-
Store the stock solution protected from light.
Protocol 2: DNA-Templated Formation of PIC J-Aggregates
This protocol describes how to use DNA scaffolds to template the formation of PIC J-aggregates for applications in DNA nanotechnology and sensing.
Materials:
-
PIC stock solution (see Protocol 1)
-
DNA oligonucleotides (designed with specific PIC templating sequences, e.g., poly(dA)-poly(dT) tracts)
-
Annealing buffer (e.g., 12 mM MgCl₂, 10 mM NaCl, 5 mM Tris, pH 7.0)
-
Thermocycler
-
Fluorometer or UV-Vis Spectrophotometer
Procedure:
-
DNA Scaffold Assembly:
-
Synthesize and purify the desired DNA oligonucleotides.
-
Prepare a solution of the DNA strands in the annealing buffer to the desired final concentration (e.g., 2.5 µM).[4]
-
Anneal the DNA strands by heating the mixture to 85 °C for 10 minutes, then slowly cooling to room temperature in a thermocycler to ensure proper formation of the DNA scaffold.[4]
-
-
J-Aggregate Formation:
-
In a reaction tube, combine the annealed DNA scaffold with the PIC stock solution. A typical final concentration might be 400 nM DNA and 52 µM PIC (a 130-fold excess of PIC).[4] Other studies have used 0.5 µM DNA and 60 µM PIC (a 120-fold excess).[7]
-
The formation of J-aggregates is often immediate, indicated by a visible color change and the appearance of a red-shifted absorption shoulder (~573 nm).[4]
-
Allow the mixture to incubate. Some protocols specify incubating for up to 36 hours to allow for the formation of "super aggregates."[7]
-
-
Spectroscopic Analysis:
-
Absorbance: Measure the absorbance spectrum of the solution from 300 to 800 nm. The appearance and growth of a peak or shoulder around 573 nm confirms the formation of J-aggregates.[2][4]
-
Fluorescence: Measure the fluorescence emission spectrum. Excite the sample at a wavelength corresponding to the J-band (e.g., 530 nm or 570 nm) and record the emission.[1][7] A strong emission peak resonant with the J-band absorption confirms the formation of fluorescent J-aggregates.
-
Protocol 3: General Protocol for Analyte Detection using PIC (Inferred)
This is a generalized protocol inferred from the principles of using fluorescent probes for detection, which could be adapted for applications like amyloid fibril quantification. This protocol is based on the methods used for Thioflavin T.[10][11]
Materials:
-
PIC stock solution (see Protocol 1)
-
Analyte solution (e.g., pre-formed amyloid fibrils)
-
Monomeric control solution (e.g., monomeric amyloid-beta peptide)
-
Appropriate buffer (e.g., PBS, pH 7.4 or 50 mM Glycine-NaOH, pH 8.5)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Reaction Setup:
-
In the wells of a 96-well plate, add your analyte solution and monomeric control solution.
-
Prepare a working solution of PIC in the appropriate buffer at the desired final concentration (e.g., 10-20 µM).
-
Add the PIC working solution to each well containing the sample and control.
-
-
Incubation:
-
Incubate the plate at room temperature or 37 °C for a set period (e.g., 15-30 minutes), protected from light, to allow for binding and fluorescence development.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader. Set the excitation wavelength to the J-band maximum (~570 nm) and the emission wavelength to the corresponding emission maximum (~580 nm). Alternatively, excite at the monomer peak (~525 nm) if energy transfer to aggregates is being measured.
-
-
Data Analysis:
-
Subtract the fluorescence intensity of the monomeric control from the readings of the analyte samples to correct for background fluorescence and non-specific binding.
-
The resulting fluorescence intensity is proportional to the amount of aggregated analyte present.
-
Visualizations
Caption: Workflow for DNA-templated PIC J-aggregate formation and analysis.
Caption: Energy transfer cascade using a DNA-templated PIC J-aggregate.
References
- 1. functmaterials.org.ua [functmaterials.org.ua]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Understanding Self-Assembled this compound Dye Aggregates in DNA Nanostructures and Their Exciton Relay Transfer Capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Absorption spectrum of monomeric this compound: A new perspective and its implications for formation and spectral response of J-aggregates in solution and in thin films [open.metu.edu.tr]
- 7. Structural and optical variation of this compound aggregates nucleated on DNA substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nucleic Acid Stains—Section 8.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 9. benthamscience.com [benthamscience.com]
- 10. Facile Methodology for Monitoring Amyloid-β Fibrillization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Molecular Mechanism of Thioflavin-T Binding to Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Experimental methods for studying amyloid cross‐interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Pseudoisocyanine in Biophysical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudoisocyanine (PIC) is a cationic cyanine dye renowned for its propensity to form highly ordered supramolecular structures known as J-aggregates.[1][2][3] These aggregates exhibit unique photophysical properties, including a sharp, intense, and red-shifted absorption band (J-band) compared to the monomeric form, and often display strong fluorescence.[1][3][4] This behavior arises from the head-to-tail arrangement of dye molecules, leading to strong electronic coupling and the formation of a delocalized exciton state.[5] These distinct spectral characteristics make PIC a versatile probe in biophysical research for sensing molecular environments, studying macromolecular structures, and engineering nanoscale photonic systems.
Core Applications in Biophysical Research
The unique aggregation properties of this compound (PIC) make it a powerful tool for investigating a variety of biological phenomena. Its applications primarily leverage the formation of J-aggregates, which are highly sensitive to the surrounding environment and can be templated by biomolecules.
Probing DNA and RNA Structures
PIC has a notable affinity for nucleic acids, binding electrostatically to the anionic phosphate backbone and likely residing in the minor groove.[6] DNA, particularly sequences rich in adenine and thymine (AT-tracks), can act as a template to guide the formation of PIC J-aggregates, often referred to as "J-bits".[5][7] This templating effect occurs at PIC concentrations lower than those required for self-aggregation in solution.[8][9] The formation of these DNA-templated aggregates can be readily detected by changes in absorption and circular dichroism (CD) spectra, providing insights into DNA structure and accessibility.[5]
Sensing Macromolecular Crowding
The self-assembly of PIC into J-aggregates is highly dependent on concentration and the properties of the solvent.[2][10] In biologically relevant, crowded environments, the effective concentration of macromolecules can influence the aggregation threshold of PIC. This sensitivity allows PIC to be used as a sensor to probe the degree of macromolecular crowding within in vitro solutions and potentially in living cells, reporting on the heterogeneity of cellular environments like the mitochondrial membrane potential.[11]
Detection of Amyloid Fibrils
The formation of amyloid fibrils, characterized by a cross-β-sheet structure, is a hallmark of numerous neurodegenerative diseases. Dyes like Thioflavin T (ThT) are widely used to detect these structures due to a significant increase in fluorescence upon binding.[12] PIC, with its ability to form ordered aggregates, can be used in a similar fashion. Its fluorescence properties are sensitive to the organized structure of the fibrils, making it a potential tool for identifying and quantifying amyloid aggregation.[12]
Förster Resonance Energy Transfer (FRET) Relays
Förster Resonance Energy Transfer (FRET) is a powerful technique for measuring nanoscale distances.[13][14] The highly efficient energy migration within PIC J-aggregates allows them to function as molecular "photonic wires" or relays in FRET systems.[5][6] When J-aggregates are templated on a DNA nanostructure between a donor and an acceptor fluorophore, they can bridge larger distances than conventional FRET pairs, significantly enhancing energy transfer efficiency.[5] This application is pivotal for constructing complex nanoscale devices and for studying long-range molecular interactions.
Quantitative Data
Table 1: Photophysical Properties of this compound (PIC)
| Species | Max Absorption (λ_Absmax_) | Max Emission (λ_Emmax_) | Molar Extinction Coefficient (ε) | Quantum Yield (QY) |
| PIC Monomer | ~523-525 nm[5] | ~535 nm[15] | 53,500 M⁻¹cm⁻¹[5] | ~0.012%[5] |
| PIC J-aggregate (in solution) | ~570-577 nm[15][16] | ~570-584 nm[5][15] | High (Varies with aggregation) | ~0.18% (J-bit)[5] |
| PIC J-aggregate (on mica) | ~580 nm[17] | - | - | - |
Table 2: Example Parameters for DNA-Templated PIC J-bit Formation
| DNA Scaffold | DNA Concentration | PIC Concentration | Temperature | Key Spectral Feature |
| DX-tile with AT-track[5] | 400 nM | 52 µM | 18-20 °C | Red-shifted absorption shoulder appears[5] |
| DX-tile with AT-track[5] | 400 nM | 80-100 µM | 20 °C | Positive Cotton effect in CD at ~550 nm[5] |
Table 3: Example of PIC J-bits in a FRET Relay System[5]
| Donor (D) | Relay | Acceptor (A) | D-A Distance | Energy Transfer Enhancement |
| AlexaFluor 405 | PIC J-bit on DNA | AlexaFluor 647 | 9.5 nm | 41%[5] |
| AlexaFluor 405 | PIC J-bit on DNA | AlexaFluor 647 | 16.3 nm | 11%[5] |
Signaling Pathways and Experimental Workflows
PIC J-Aggregate Formation Pathway
The formation of J-aggregates is a concentration and temperature-dependent process that typically proceeds from monomers to small H-oligomers before the nucleation and growth of large, stable J-aggregates.[10]
References
- 1. Molecular model of J-aggregated this compound fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. functmaterials.org.ua [functmaterials.org.ua]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Understanding Self-Assembled this compound Dye Aggregates in DNA Nanostructures and Their Exciton Relay Transfer Capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural and optical variation of this compound aggregates nucleated on DNA substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism and equilibrium thermodynamics of H- and J-aggregate formation from pseudo isocyanine chloride in water - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 11. A Comparative Study on Cyanine Dyestuffs as Sensor Candidates for Macromolecular Crowding In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dye-Binding Assays for Evaluation of the Effects of Small Molecule Inhibitors on Amyloid (Aβ) Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. m.youtube.com [m.youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for DNA Staining using Pseudoisocyanine Dye
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudoisocyanine (PIC) is a cyanine dye that exhibits remarkable photophysical properties upon interaction with DNA. A key characteristic of PIC is its propensity to form J-aggregates on a DNA template, leading to a distinct red-shift in its absorption spectrum and significant fluorescence enhancement.[1][2] This property makes PIC a valuable tool for various applications in molecular biology and drug development, including DNA visualization and quantification. This document provides a detailed protocol for the preparation and use of this compound dye for DNA staining, along with relevant technical data and a schematic representation of the experimental workflow.
Principle of Staining
This compound dye monomers in solution are weakly fluorescent. Upon binding to DNA, the dye molecules self-assemble into ordered structures known as J-aggregates.[1] This aggregation is templated by the DNA backbone and results in strong electronic coupling between the dye molecules. This phenomenon leads to the appearance of a new, sharp absorption band at a longer wavelength (J-band) and a significant increase in fluorescence emission. The formation and stabilization of these J-aggregates are influenced by factors such as the dye-to-DNA concentration ratio and the presence of stabilizing agents like polyvinyl alcohol (PVA).[1] While the precise binding mode of this compound to DNA is a subject of ongoing research, cyanine dyes are known to interact with DNA through both intercalation (insertion between base pairs) and groove binding.[3]
Quantitative Data
The photophysical properties of this compound dye in its monomeric and DNA-bound J-aggregate states are summarized below. These values are essential for optimizing experimental setup and data analysis.
| Property | This compound Monomer | This compound J-aggregate on DNA | Reference |
| Molar Extinction Coefficient (ε) | 53,500 M⁻¹ cm⁻¹ at 523 nm | Not explicitly stated | [4][5] |
| Absorption Maximum (λ_abs) | ~523 nm | ~580 nm (red-shifted J-band) | [1][5] |
| Excitation Maximum (λ_ex) | ~523 nm | ~580 nm | [5] |
| Emission Maximum (λ_em) | Not explicitly stated | Varies with aggregation state | The emission of J-aggregates is also red-shifted compared to the monomer. |
| Fluorescence Quantum Yield (Φ_F) | Very low in aqueous solution | Significantly enhanced | The quantum yield of cyanine dyes can increase over 1000-fold upon binding to DNA.[6] |
Experimental Protocols
Preparation of this compound (PIC) Stock Solution
This protocol describes the preparation of a 200 µM PIC stock solution, which can be further diluted for specific applications.
Materials:
-
This compound (PIC) iodide powder
-
Tris-HCl buffer (10 mM NaCl, 5 mM Tris-HCl, pH 7.0)
-
Sonicator
-
0.2 µm syringe filter
-
Spectrophotometer
Procedure:
-
Weigh out the appropriate amount of PIC iodide powder to prepare a 200 µM solution in the desired volume of Tris-HCl buffer.
-
Dissolve the PIC powder in the Tris-HCl buffer.
-
To ensure the dye is fully solvated, sonicate the solution for 1 hour at 60 °C.[4][5]
-
Allow the solution to cool to room temperature.
-
Filter the solution through a 0.2 µm syringe filter to remove any undissolved particles.[4][5]
-
Measure the absorbance of the solution at 523 nm using a spectrophotometer.
-
Calculate the final concentration of the PIC stock solution using the Beer-Lambert law (A = εcl) and the molar extinction coefficient of the PIC monomer (ε = 53,500 M⁻¹ cm⁻¹).[4][5]
-
Store the stock solution protected from light at 4 °C.
Protocol for Staining DNA in Agarose Gels
This protocol is adapted from standard procedures for other cyanine dyes and should be optimized for specific experimental conditions.[7][8][9][10][11]
Materials:
-
PIC stock solution (200 µM)
-
Agarose gel containing DNA fragments
-
Electrophoresis buffer (e.g., 1x TAE or TBE)
-
Staining tray
-
UV or blue light transilluminator
Procedure:
Method A: Post-Staining
-
Perform agarose gel electrophoresis of DNA samples as per standard protocols.
-
After electrophoresis, carefully transfer the gel to a clean staining tray.
-
Prepare a staining solution by diluting the 200 µM PIC stock solution in electrophoresis buffer. A starting concentration range of 1-5 µM is recommended for optimization.
-
Submerge the gel in the staining solution and incubate for 15-30 minutes at room temperature with gentle agitation, protected from light.
-
(Optional) If high background fluorescence is observed, destain the gel by incubating it in fresh electrophoresis buffer for 10-20 minutes.
-
Visualize the DNA bands using a UV or blue light transilluminator.
Method B: Gel Pre-Staining
-
Prepare the molten agarose gel solution as per standard protocols.
-
Cool the agarose solution to approximately 60 °C.
-
Add the PIC stock solution to the molten agarose to a final concentration of 1-2 µM and mix gently.
-
Cast the gel and allow it to solidify.
-
Load the DNA samples and perform electrophoresis.
-
Visualize the DNA bands directly on a UV or blue light transilluminator after electrophoresis.
Protocol for Staining DNA in Fixed Cells for Fluorescence Microscopy
This protocol is a general guideline adapted from protocols for other cell-permeant cyanine dyes and requires optimization.[7]
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
PIC stock solution (200 µM)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Wash the cells grown on coverslips twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Prepare a staining solution by diluting the 200 µM PIC stock solution in PBS to a final concentration of 0.5-2 µM.
-
Incubate the cells with the PIC staining solution for 20-30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS to remove unbound dye.
-
Mount the coverslips on microscope slides using an appropriate mounting medium.
-
Visualize the stained nuclei using a fluorescence microscope with appropriate filter sets for PIC (excitation ~580 nm).
Visualizations
Experimental Workflow for DNA Staining
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cyanine Dyes as Intercalating Agents: Kinetic and Thermodynamic Studies on the DNA/Cyan40 and DNA/CCyan2 Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding Self-Assembled this compound Dye Aggregates in DNA Nanostructures and Their Exciton Relay Transfer Capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural and optical variation of this compound aggregates nucleated on DNA substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental and Computational Investigation of Unsymmetrical Cyanine Dyes: Understanding Torsionally Responsive Fluorogenic Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotium.com [biotium.com]
- 8. edvotek.com [edvotek.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. lumiprobe.com [lumiprobe.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Application Notes: Measuring Mitochondrial Membrane Potential with Pseudoisocyanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial function and overall cell health. A high ΔΨm is essential for ATP synthesis, and its dissipation is an early hallmark of apoptosis and cellular stress.[1][2][3] Pseudoisocyanine (PIC) is a cationic, lipophilic fluorescent dye that can be used to measure ΔΨm. While less common than its analogue JC-1, PIC operates on a similar principle, offering a ratiometric readout of mitochondrial health.[4][5][6][7]
Principle of Detection
This compound chloride (PIC) is a cyanine dye that exhibits a potential-dependent accumulation in mitochondria.[5][6] In healthy cells with a high mitochondrial membrane potential (typically -140 to -180 mV), the positively charged PIC dye is driven into the negatively charged mitochondrial matrix.[2][8] The high concentration of PIC within the mitochondria leads to the formation of "J-aggregates," which are ordered supramolecular structures.[5][6][7][9] This aggregation causes a significant shift in the dye's fluorescence emission spectrum.
-
Monomers: At low concentrations or in cells with depolarized mitochondria, PIC exists as monomers and emits a green fluorescence.[1][10][11]
-
J-Aggregates: In energized mitochondria with high membrane potential, PIC forms J-aggregates that emit a red-orange fluorescence.[1][4][10][11]
The ratio of red to green fluorescence provides a semi-quantitative measure of the mitochondrial membrane potential, largely independent of factors like mitochondrial size and shape.[10][12] A decrease in the red/green fluorescence ratio is indicative of mitochondrial depolarization, a key event in the early stages of apoptosis.[1][11]
Applications in Research and Drug Development
-
Apoptosis Detection: The dissipation of ΔΨm is an early and irreversible event in the apoptotic cascade.[1] PIC can be used to identify apoptotic cells before morphological changes are evident.
-
Toxicity Screening: Many xenobiotic compounds can induce mitochondrial dysfunction.[10][11] High-throughput screening assays using PIC can identify compounds that are toxic to mitochondria.
-
Drug Discovery: Evaluating the effects of drug candidates on mitochondrial function is crucial in preclinical development.[13][14][15] PIC assays can help to elucidate the mechanism of action of drugs and identify potential off-target effects.
-
Disease Research: Mitochondrial dysfunction is implicated in a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[10][11][13] PIC can be a valuable tool for studying the role of mitochondria in these pathologies.
Data Presentation
Quantitative Parameters for this compound (PIC) and Analogue Dyes
| Parameter | Value | Reference |
| PIC Monomer Excitation (approx.) | ~490 nm | [4] |
| PIC Monomer Emission (approx.) | ~527 nm | [4] |
| PIC J-Aggregate Excitation (approx.) | ~585 nm | [1] |
| PIC J-Aggregate Emission (approx.) | ~590 nm | [1][4] |
| Recommended Staining Concentration | 1-10 µM (optimization required) | Adapted from JC-1 protocols |
| Incubation Time | 15-30 minutes at 37°C | Adapted from JC-1 protocols |
| Positive Control for Depolarization | FCCP (50 nM) or CCCP (5-50 µM) | [3][10][13] |
Instrument Settings for Analysis
| Instrument | Parameter | Wavelength/Filter Set |
| Fluorescence Microscope | Green Channel (Monomers) | FITC filter set (Excitation: ~485 nm, Emission: ~535 nm) |
| Red Channel (J-Aggregates) | TRITC/PE filter set (Excitation: ~540 nm, Emission: ~590 nm) | |
| Flow Cytometer | Green Channel (Monomers) | FL1 channel (FITC) |
| Red Channel (J-Aggregates) | FL2 channel (PE) | |
| Fluorescence Plate Reader | Green Fluorescence | Excitation: ~485 nm, Emission: ~535 nm |
| Red Fluorescence | Excitation: ~550 nm, Emission: ~600 nm |
Mandatory Visualizations
Caption: Mechanism of this compound staining.
Caption: Flow cytometry workflow.
Experimental Protocols
Protocol 1: Measuring Mitochondrial Membrane Potential by Fluorescence Microscopy
Materials:
-
This compound (PIC) stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
FCCP or CCCP stock solution (e.g., 10 mM in DMSO) for positive control
-
Adherent cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets (FITC and TRITC/PE)
Procedure:
-
Seed cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.
-
Prepare the PIC staining solution by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM. Note: The optimal concentration should be determined empirically for each cell type.
-
Aspirate the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the PIC staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
For positive control: In a separate dish, add FCCP (final concentration 50 nM) or CCCP (final concentration 5-50 µM) to the staining solution during the last 5-10 minutes of incubation to induce mitochondrial depolarization.
-
Aspirate the staining solution and wash the cells twice with pre-warmed cell culture medium or PBS.
-
Add fresh pre-warmed medium or PBS to the cells for imaging.
-
Immediately visualize the cells using a fluorescence microscope.
-
Capture images using the green channel (FITC filter) to visualize PIC monomers (indicative of depolarized mitochondria).
-
Capture images using the red channel (TRITC/PE filter) to visualize PIC J-aggregates (indicative of polarized mitochondria).
-
-
Data Analysis: Healthy cells will exhibit bright red fluorescence within the mitochondria with low green fluorescence in the cytoplasm. Apoptotic or stressed cells will show a decrease in red fluorescence and an increase in green fluorescence throughout the cell. The ratio of red to green fluorescence intensity can be quantified using image analysis software.
Protocol 2: Measuring Mitochondrial Membrane Potential by Flow Cytometry
Materials:
-
This compound (PIC) stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
FCCP or CCCP stock solution (e.g., 10 mM in DMSO) for positive control
-
Suspension cells or trypsinized adherent cells
-
Flow cytometer with 488 nm laser and detectors for green (FITC, ~530 nm) and red (PE, ~590 nm) fluorescence
Procedure:
-
Harvest cells and adjust the cell density to 1 x 10^6 cells/mL in pre-warmed cell culture medium.
-
Prepare experimental samples by treating cells with the compounds of interest for the desired duration.
-
Prepare control samples:
-
Negative Control: Untreated cells.
-
Positive Control: Treat cells with FCCP (final concentration 50 nM) or CCCP (final concentration 5-50 µM) for 10-15 minutes to induce depolarization.
-
-
Add PIC to each sample to a final concentration of 1-10 µM. Note: The optimal concentration should be determined empirically.
-
Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
Centrifuge the cells at 300-500 x g for 5 minutes and discard the supernatant.
-
Wash the cells once with 1 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 300-500 µL of PBS for flow cytometric analysis.
-
Data Acquisition: Acquire data on the flow cytometer, collecting signals in the green (FL1/FITC) and red (FL2/PE) channels.
-
Data Analysis:
-
Gate on the main cell population in a forward scatter vs. side scatter plot to exclude debris.
-
Create a dot plot of red fluorescence (PE) vs. green fluorescence (FITC).
-
Healthy cells with high ΔΨm will show high red and low green fluorescence.
-
Apoptotic or depolarized cells will show a shift towards high green and low red fluorescence.
-
Quantify the percentage of cells in each population. The ratio of red to green mean fluorescence intensity can also be calculated as a measure of mitochondrial polarization.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Weak or no staining | Insufficient dye concentration or incubation time. | Increase the PIC concentration or extend the incubation time. Ensure the dye has not degraded; store it properly, protected from light. |
| Cells are not viable. | Check cell viability using a method like trypan blue exclusion. | |
| High background fluorescence | Incomplete removal of excess dye. | Ensure thorough washing of cells after staining. |
| Dye concentration is too high. | Perform a titration to determine the optimal, lower concentration of PIC. | |
| All cells appear green (depolarized) | Cells are unhealthy or stressed. | Ensure optimal cell culture conditions. Use a known healthy cell line as a control. |
| Positive control (FCCP/CCCP) was added to all samples. | Double-check the experimental setup and labeling of tubes. | |
| All cells appear red (polarized) | Positive control is not working. | Verify the concentration and activity of the FCCP or CCCP stock. Increase the concentration or incubation time with the depolarizing agent. |
By following these protocols and considering the principles outlined, researchers can effectively utilize this compound to gain valuable insights into mitochondrial health and its role in various biological processes and drug responses.
References
- 1. Mitochondrial Membrane Potential Assay Kit (with JC-1) - Elabscience® [elabscience.com]
- 2. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. J-aggregate formation of a carbocyanine as a quantitative fluorescent indicator of membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism and equilibrium thermodynamics of H- and J-aggregate formation from pseudo isocyanine chloride in water - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 6. Molecular model of J-aggregated this compound fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding Self-Assembled this compound Dye Aggregates in DNA Nanostructures and Their Exciton Relay Transfer Capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring mitochondrial membrane potential | The EMBO Journal [link.springer.com]
- 9. Structural and optical variation of this compound aggregates nucleated on DNA substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JC-1 Dye for Mitochondrial Membrane Potential | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Monitor mitochondrial membrane potential in cancer cell lines with a dual-emission fluorescent dye [moleculardevices.com]
- 14. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. From dyes to drugs: The historical impact and future potential of dyes in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting Amyloid Fibril Formation using Pseudoisocyanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aggregation of proteins into amyloid fibrils is a hallmark of numerous neurodegenerative diseases, including Alzheimer's and Parkinson's. The detection and characterization of these fibrils are crucial for understanding disease mechanisms and for the development of therapeutic interventions. Pseudoisocyanine (PIC), a cyanine dye, serves as a valuable tool for this purpose. PIC exhibits unique spectral properties upon interaction with the β-sheet structures characteristic of amyloid fibrils, making it a sensitive probe for detecting their formation and presence.
When PIC molecules are in close proximity, such as when templated by the regular structure of an amyloid fibril, they can form "J-aggregates."[1][2] These aggregates are characterized by a sharp, red-shifted absorption band (J-band) and a corresponding fluorescence emission.[1][3] This phenomenon provides a basis for a sensitive and specific assay for amyloid fibril detection.
Principle of Detection
The detection of amyloid fibrils using this compound is based on the spectral changes of the dye upon binding to the β-sheet structures of the fibrils. In its monomeric form, PIC has a specific absorption maximum. However, in the presence of amyloid fibrils, the dye molecules align along the fibril axis, leading to the formation of J-aggregates. This aggregation results in a distinct, narrow, and red-shifted absorption band, as well as enhanced fluorescence at a longer wavelength compared to the monomeric dye.[1][3] The intensity of this new spectral signature is proportional to the amount of amyloid fibrils present, allowing for their quantification.
Quantitative Data Summary
The following table summarizes the key spectral properties of this compound (PIC) in its monomeric form and when aggregated on a template, which is analogous to its behavior with amyloid fibrils.
| Parameter | This compound (PIC) Monomer | This compound (PIC) J-aggregate | Reference |
| Absorption Maximum (λmax) | ~523 nm | ~573 nm (red-shifted) | [3] |
| Fluorescence Emission Maximum (λem) | Varies (typically weak) | Red-shifted with a narrow peak | [1] |
Experimental Protocols
Preparation of Amyloid-β (Aβ) Fibrils (Example Protocol)
This protocol describes the preparation of Aβ1-42 fibrils, a commonly studied amyloid peptide.
Materials:
-
Amyloid-β (1-42) peptide
-
Dimethyl sulfoxide (DMSO)
-
10 mM Hydrochloric acid (HCl)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Monomer Preparation: Dissolve the Aβ1-42 peptide in DMSO to a concentration of 5 mM.[4]
-
Initiation of Aggregation: Dilute the Aβ1-42 stock solution in 10 mM HCl to a final concentration of 100 µM.[4]
-
Incubation: Incubate the solution at 37°C for 24 hours to allow for fibril formation.[4]
-
Confirmation of Fibril Formation: Fibril formation can be confirmed by techniques such as Transmission Electron Microscopy (TEM) or by using a standard Thioflavin T (ThT) fluorescence assay.[5]
Detection of Amyloid Fibrils using this compound
This protocol provides a general guideline for the detection of pre-formed amyloid fibrils using a PIC solution. Optimization may be required depending on the specific amyloid protein and experimental conditions.
Materials:
-
This compound (PIC) chloride or iodide salt
-
Distilled water or appropriate buffer (e.g., PBS, pH 7.4)
-
Pre-formed amyloid fibril solution
-
Monomeric protein control solution
-
Spectrophotometer (for absorption measurements)
-
Fluorometer (for fluorescence measurements)
Protocol:
-
Preparation of PIC Stock Solution:
-
Prepare a stock solution of PIC in distilled water or buffer. The concentration should be carefully chosen to be below the critical concentration for self-aggregation in the absence of a template. A starting concentration in the low micromolar range is recommended.
-
-
Assay Setup:
-
In a microplate or cuvette, add the pre-formed amyloid fibril solution.
-
In a separate well or cuvette, add the monomeric protein control solution at the same concentration.
-
Add the PIC solution to both the fibril and monomer samples to a final concentration that allows for J-aggregate formation in the presence of fibrils but not in the monomeric sample. This concentration may need to be optimized, but a starting point could be in the range of 10-50 µM.
-
-
Incubation:
-
Incubate the samples at room temperature for a sufficient time to allow for PIC binding and J-aggregate formation. This can range from a few minutes to an hour.
-
-
Spectroscopic Measurements:
-
Absorption Spectroscopy: Measure the absorption spectrum of both the fibril-containing sample and the monomeric control. Look for the appearance of a new, red-shifted absorption band (the J-band) around 570-580 nm in the sample containing amyloid fibrils.[3]
-
Fluorescence Spectroscopy: Measure the fluorescence emission spectrum of both samples. Use an excitation wavelength corresponding to the J-band absorption maximum. A significant increase in fluorescence intensity at a red-shifted wavelength in the fibril-containing sample indicates the presence of amyloid fibrils.
-
Visualizations
Experimental Workflow for Amyloid Fibril Detection
Caption: A schematic overview of the experimental procedure for detecting amyloid fibrils using this compound.
Molecular Interaction of this compound with Amyloid Fibrils
Caption: A diagram illustrating the mechanism of this compound J-aggregate formation on an amyloid fibril template.
References
- 1. Molecular model of J-aggregated this compound fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aggregation kinetics of extended porphyrin and cyanine dye assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
- 5. Facile Methodology for Monitoring Amyloid-β Fibrillization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: DNA-Templated Assembly of Pseudoisocyanine Aggregates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pseudoisocyanine (PIC) is a cyanine dye known for its propensity to form J-aggregates, which are ordered molecular assemblies characterized by unique photophysical properties.[1] These aggregates exhibit a sharp, red-shifted absorption band (J-band) and a small Stokes shift, arising from the coherent coupling of molecular transition dipoles in a head-to-tail arrangement.[2][3][4][5] DNA, with its programmable structure and defined nanoscale architecture, serves as an excellent template for directing the self-assembly of PIC molecules.[6][7] This templating effect is particularly pronounced in DNA regions with non-alternating poly(AT) sequences, often referred to as AT-tracks.[2][3] The resulting DNA-PIC J-aggregates, sometimes called "J-bits," possess emergent properties like superradiance and the ability to mediate long-range energy transfer, making them valuable for applications in light-harvesting systems, biosensing, and quantum information science.[2][6][8][9]
Principle of Assembly
The formation of J-aggregates on a DNA scaffold is a cooperative process driven by electrostatic and hydrophobic interactions.[6] Cationic PIC dye monomers are initially attracted to the negatively charged phosphate backbone of the DNA. Upon binding, typically within the minor groove of the DNA duplex, the DNA template facilitates a high local concentration of the dye molecules.[4][6][10] This proximity, combined with the specific structural environment of the DNA groove, promotes the characteristic head-to-tail stacking of PIC molecules, leading to the formation of the J-aggregate.[4] The stability and optical properties of the resulting aggregate are highly dependent on factors such as dye concentration, DNA sequence, and ionic strength of the solution.[4][10]
Quantitative Data: Spectroscopic Properties
The formation of J-aggregates on a DNA template leads to distinct and measurable changes in the optical properties of the PIC dye. The most prominent feature is the appearance of a new, sharp absorption band (J-band) at a longer wavelength compared to the monomer absorption.
| Species | Absorption Maxima (λ_abs) | Emission Maxima (λ_em) | Key Characteristics |
| PIC Monomer | ~490 nm and ~523 nm[2] | Broad emission | Exists in dilute solutions without DNA. |
| DNA-Templated J-Aggregate | ~580 nm (J-band)[2][11][12] | ~582 nm[2] | Sharp, red-shifted absorption; small Stokes shift; enhanced fluorescence quantum yield.[2][3] |
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of DNA-templated PIC aggregates.
-
This compound (PIC) dye (e.g., 1,1'-diethyl-2,2'-cyanine iodide)
-
Custom or commercially available single-stranded DNA oligonucleotides (HPLC-purified)
-
Nuclease-free water
-
Buffer solution (e.g., Tris-HCl with NaCl)
-
Spectrophotometer (UV-Vis)
-
Fluorometer
-
Quartz cuvettes
-
DNA Design: Design self-complementary DNA strands or two separate complementary strands containing a non-alternating poly(AT) sequence to serve as the aggregation template.
-
Stock Solution: Resuspend lyophilized DNA oligonucleotides in nuclease-free water or a suitable buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.5) to a stock concentration of 100 µM.
-
Quantification: Determine the precise concentration of the DNA stock solution by measuring the absorbance at 260 nm (A260) using a spectrophotometer.
-
Annealing (for double-stranded DNA):
-
Mix equimolar amounts of the complementary single-stranded DNA in the buffer.
-
Heat the solution to 95°C for 5 minutes.
-
Allow the solution to cool slowly to room temperature over several hours to ensure proper hybridization and formation of the duplex DNA.
-
-
Working Solution: Dilute the annealed dsDNA stock solution to the desired final working concentration (e.g., 5 µM) for the aggregation experiments.[13]
-
PIC Stock Solution: Prepare a stock solution of PIC dye in nuclease-free water (e.g., 1 mM). Protect the solution from light to prevent photobleaching.
-
Reaction Mixture: In a microcentrifuge tube, combine the DNA template solution and the PIC dye stock solution. A typical final concentration might be 5 µM DNA and 90 µM PIC.[13] The optimal ratio of PIC to DNA base pairs can vary and may require optimization.
-
Incubation: Gently mix the solution and incubate at room temperature for at least 30 minutes in the dark to allow for the formation of the J-aggregates.
-
UV-Vis Absorption Spectroscopy:
-
Transfer the incubated DNA-PIC solution to a quartz cuvette.
-
Record the absorption spectrum from approximately 400 nm to 700 nm.
-
Successful J-aggregate formation is indicated by the appearance of a sharp, intense absorption peak around 580 nm.[2][11] As a control, measure the spectrum of PIC dye alone in the buffer, which should show monomer absorption peaks around 490-523 nm.[2]
-
-
Fluorescence Spectroscopy:
-
Using the same sample, measure the fluorescence emission spectrum.
-
Excite the sample at a wavelength corresponding to the PIC monomer absorption (e.g., 523 nm) or the J-band.[2]
-
Record the emission spectrum. The J-aggregate will typically show a narrow emission peak with a small Stokes shift relative to its absorption J-band (e.g., emission at ~582 nm).[2]
-
Applications and Future Directions
The unique properties of DNA-templated PIC J-aggregates make them highly attractive for various advanced applications:
-
Light-Harvesting Systems: Their ability to absorb light and transfer energy efficiently makes them suitable for artificial photosynthetic systems.[6][7]
-
Biosensors: The formation and spectroscopic signature of J-aggregates can be sensitive to the local DNA environment, enabling the development of sensors for specific DNA sequences or structural changes.
-
Molecular Photonics: These assemblies can act as "molecular wires," where an exciton can be relayed over significant distances (e.g., up to 16.3 nm) along the DNA scaffold.[3][8]
-
Quantum Information Science: The coherent properties of excitons in J-aggregates are being explored for potential use in quantum computing applications at higher temperatures than current state-of-the-art materials.[9]
Future research will likely focus on achieving greater control over the size, structure, and stability of these aggregates through advanced DNA nanotechnology and dye engineering to further enhance their performance in these applications.
References
- 1. J-aggregate - Wikipedia [en.wikipedia.org]
- 2. Structural and optical variation of this compound aggregates nucleated on DNA substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding Self-Assembled this compound Dye Aggregates in DNA Nanostructures and Their Exciton Relay Transfer Capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. DNA Framework-Engineered Assembly of Cyanine Dyes for Structural Identification of Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. DNA-Assembled Dye Aggregates as Possible Materials for Quantum Information Science | Department of Physics [physics.oregonstate.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. spiedigitallibrary.org [spiedigitallibrary.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. osti.gov [osti.gov]
Application Notes and Protocols for FRET-based Assays Using Pseudoisocyanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Förster Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions, conformational changes, and spatial proximity in biological systems. The efficiency of FRET is exquisitely sensitive to the distance between a donor and an acceptor fluorophore, typically in the range of 1-10 nm. Pseudoisocyanine (PIC), a cyanine dye, exhibits unique photophysical properties that make it an attractive candidate for FRET-based assays. Under certain conditions, PIC monomers self-assemble into J-aggregates, which are characterized by a sharp, red-shifted absorption band (J-band) and efficient energy migration.[1][2] DNA scaffolds, particularly those containing non-alternating poly(AT) sequences, can template the formation of these J-aggregates, creating what are often referred to as "J-bits".[1] These DNA-templated J-aggregates can act as highly efficient energy transfer relays in FRET systems.[1]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound J-aggregates in FRET-based assays, particularly for the construction of biosensors and for studying molecular interactions.
Principle of PIC-based FRET Assays
In a typical DNA-templated PIC-FRET assay, a DNA nanostructure, such as a double-crossover (DX) tile or a DNA origami platform, is designed to include a specific binding site for PIC, usually a poly(AT) track.[1] This DNA scaffold is flanked by a FRET donor and acceptor pair. Upon addition of PIC, J-aggregates form along the DNA template. When the donor fluorophore is excited, it can transfer its energy non-radiatively to the PIC J-aggregate, which then acts as an excitonic bridge, relaying the energy to the final acceptor fluorophore. The resulting sensitized emission from the acceptor is indicative of the proximity of the donor and acceptor, and thus can be used to monitor molecular interactions or conformational changes that alter this distance.
Data Presentation
The following tables summarize key quantitative data for this compound and its use in FRET-based systems.
Table 1: Photophysical Properties of Fluorophores Used in a DNA-Templated PIC FRET System. [1]
| Fluorophore | Role | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Extinction Coefficient (M⁻¹cm⁻¹) |
| Alexa Fluor 405 | Donor | 401 | 421 | 0.92 | 34,000 |
| This compound (PIC) Monomer | Relay | 523 | 535 | ~0.03 | 53,500 |
| PIC J-aggregate (on DNA) | Relay | 570 | 575 | ~0.30 | Not specified |
| Alexa Fluor 647 | Acceptor | 651 | 672 | 0.33 | 270,000 |
Table 2: Calculated Förster Radii (R₀) for FRET Pairs in a DNA-Templated PIC System. [1]
| Donor | Acceptor | Förster Radius (R₀) (nm) |
| Alexa Fluor 405 | PIC Monomer | 4.6 |
| Alexa Fluor 405 | PIC J-aggregate | 6.2 |
| PIC Monomer | Alexa Fluor 647 | 4.9 |
| PIC J-aggregate | Alexa Fluor 647 | 6.8 |
| Alexa Fluor 405 | Alexa Fluor 647 | 4.9 |
Table 3: Predicted FRET Efficiencies in DNA Scaffolds with PIC J-Aggregates. [1]
| Scaffold | Donor-Acceptor Distance (nm) | FRET Pathway | Predicted FRET Efficiency (%) |
| AT10 | 9.5 | D → PIC → A | 83 |
| AT20 | 12.9 | D → PIC → A | 57 |
| AT30 | 16.3 | D → PIC → A | 35 |
| GC Control | 9.5 | D → A (no PIC relay) | 42 |
D: Alexa Fluor 405, A: Alexa Fluor 647, PIC: this compound J-aggregate. The scaffold notation (e.g., AT10) refers to the length of the poly(AT) track.
Experimental Protocols
This section provides detailed protocols for preparing and performing a FRET assay using DNA-templated this compound J-aggregates.
Protocol 1: Preparation of DNA Scaffolds and PIC Stock Solution
Materials:
-
Custom DNA oligonucleotides (unmodified, and with 5' or 3' modifications for donor and acceptor dye conjugation)
-
Nuclease-free water
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Annealing buffer (5 mM Tris-HCl, 10 mM NaCl, 12 mM MgCl₂, pH 7.0)[3]
-
This compound (PIC) chloride powder
-
Tris-HCl buffer for PIC (10 mM NaCl, 5 mM Tris-HCl, pH 7.0)[1]
-
0.2 µm syringe filter
Procedure:
-
DNA Oligonucleotide Preparation:
-
Resuspend lyophilized DNA oligonucleotides in nuclease-free water or TE buffer to a stock concentration of 100 µM.
-
Determine the precise concentration using UV-Vis spectrophotometry by measuring the absorbance at 260 nm.
-
-
DNA Scaffold Assembly:
-
Mix stoichiometric amounts of the constituent DNA oligonucleotides for your desired DNA nanostructure (e.g., DX-tile) in annealing buffer.
-
Anneal the DNA mixture by heating to 95°C for 5 minutes and then slowly cooling to room temperature over several hours.
-
Confirm successful assembly of the DNA nanostructures using polyacrylamide gel electrophoresis (PAGE).
-
-
PIC Stock Solution Preparation: [1]
-
Prepare a 200 µM PIC stock solution by dissolving the PIC powder in Tris-HCl buffer (10 mM NaCl, 5 mM Tris-HCl, pH 7.0).
-
To ensure complete dissolution, sonicate the solution for 1 hour at 60°C.
-
Allow the solution to cool to room temperature.
-
Filter the solution through a 0.2 µm syringe filter to remove any undissolved aggregates.
-
Determine the final concentration of the PIC stock solution by measuring the absorbance at 523 nm (for the monomer) using an extinction coefficient of 53,500 M⁻¹cm⁻¹.
-
Protocol 2: FRET Assay Using DNA-Templated PIC J-Aggregates
Materials:
-
Assembled DNA scaffolds (with donor and acceptor fluorophores)
-
PIC stock solution (200 µM)
-
Measurement buffer (10 mM NaCl, 5 mM Tris-HCl, pH 7.0)[3]
-
Fluorometer or fluorescence plate reader with appropriate excitation and emission filters/monochromators
Procedure:
-
Sample Preparation: [1]
-
In a microcentrifuge tube or a well of a microplate, prepare the final reaction mixture. A typical reaction might contain:
-
400 nM of the assembled DNA scaffold.
-
52 µM of PIC. This represents a 130-fold excess of PIC to DNA to promote J-aggregate formation on the DNA template.[1]
-
Measurement buffer to the final desired volume.
-
-
Prepare control samples:
-
Donor-only: DNA scaffold with only the donor fluorophore and PIC.
-
Acceptor-only: DNA scaffold with only the acceptor fluorophore and PIC.
-
No PIC control: DNA scaffold with both donor and acceptor fluorophores but without PIC.
-
Buffer blank: Measurement buffer only.
-
-
Incubate the samples at room temperature for at least 30 minutes to allow for the formation of J-aggregates. For some systems, longer incubation times (e.g., 36 hours) may be necessary for the formation of specific aggregate structures.[3]
-
-
Fluorescence Measurements:
-
Set the excitation wavelength for the donor fluorophore (e.g., 405 nm for Alexa Fluor 405).
-
Measure the fluorescence emission spectrum over a range that covers both the donor and acceptor emission maxima (e.g., 420 nm to 750 nm).
-
Alternatively, measure the fluorescence intensity at the donor and acceptor emission maxima.
-
-
Data Analysis:
-
Background Subtraction: Subtract the fluorescence spectrum or intensity of the buffer blank from all other samples.
-
Correction for Spectral Bleed-through:
-
Donor Bleed-through: Measure the fluorescence of the donor-only sample in the acceptor emission channel. This represents the fraction of donor emission that "leaks" into the acceptor channel.
-
Acceptor Direct Excitation: Measure the fluorescence of the acceptor-only sample when excited at the donor's excitation wavelength. This accounts for the direct excitation of the acceptor by the donor's excitation light.
-
-
Calculate FRET Efficiency (E): The FRET efficiency can be calculated using several methods. A common method is based on the sensitized emission of the acceptor:
-
E = 1 - (I_DA / I_D) where I_DA is the fluorescence intensity of the donor in the presence of the acceptor, and I_D is the fluorescence intensity of the donor in the absence of the acceptor. Another method involves the ratio of acceptor to donor fluorescence intensities, after correction for bleed-through and direct excitation.[4]
-
-
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: Principle of PIC J-aggregate mediated FRET.
Caption: Experimental workflow for a DNA-templated PIC FRET assay.
Caption: Hypothetical signaling pathway for detecting a DNA-protein interaction.
References
- 1. Understanding Self-Assembled this compound Dye Aggregates in DNA Nanostructures and Their Exciton Relay Transfer Capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. functmaterials.org.ua [functmaterials.org.ua]
- 3. Structural and optical variation of this compound aggregates nucleated on DNA substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How do I calculate FRET efficiency? | AAT Bioquest [aatbio.com]
Application Notes and Protocols: Pseudoisocyanine as a Sensor for Macromolecular Crowding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macromolecular crowding, the high concentration of macromolecules in cellular environments, significantly impacts cellular processes such as protein folding, aggregation, and enzyme kinetics by influencing the thermodynamic activity of molecules.[1][2] Understanding these effects is crucial for comprehending cellular function and for the development of therapeutics. Pseudoisocyanine (PIC), a cationic cyanine dye, has emerged as a valuable tool for probing macromolecular crowding both in vitro and in vivo.[3][4][5]
The sensing mechanism of PIC relies on its ability to self-assemble into characteristic J-aggregates in response to crowded environments.[3][6] In dilute solutions, PIC exists primarily as monomers. However, under conditions of macromolecular crowding, the excluded volume effect promotes the association of PIC monomers into ordered, fiber-like J-aggregates.[1][3] This aggregation event is accompanied by a distinct change in the dye's photophysical properties, most notably the appearance of a sharp absorption and fluorescence peak at approximately 573 nm, which is red-shifted from the monomer absorption.[4][5] The intensity of this J-band is directly proportional to the extent of aggregation and, consequently, to the degree of macromolecular crowding. PIC is cell-permeable, allowing for the investigation of crowding effects within living cells.[5]
These application notes provide detailed protocols for the use of this compound as a fluorescent sensor to quantify macromolecular crowding in various experimental settings.
Mechanism of this compound as a Macromolecular Crowding Sensor
Caption: Mechanism of PIC as a crowding sensor.
Quantitative Data Summary
The following tables summarize the photophysical properties of this compound and its response to various macromolecular crowding agents as reported in the literature.
Table 1: Photophysical Properties of this compound (PIC)
| Species | Absorption Maximum (λ_abs) | Fluorescence Maximum (λ_em) |
| Monomer | ~490 nm and ~520 nm[7] | Not specified |
| J-aggregate | ~573 nm[3][4] | ~577 nm[5] |
Table 2: Effect of Crowding Agents on PIC J-Aggregation (In Vitro)
| Crowding Agent | Concentration | Observation | Reference |
| Ficoll 400 | 25% (w/w) | Strong promotion of J-aggregation | [3] |
| Ficoll 70 | 0-10 wt% | Promotes J-aggregation | [8] |
| Ficoll 70 | >10 wt% | Inhibition of J-aggregation ("overcrowding") | [8] |
| Polyethylene Glycol (PEG) | 25% (w/w) | Impediment of J-aggregation | [3] |
| Triethylene Glycol (TEG) | 25% (w/w) | Impediment of J-aggregation | [3] |
| Sucrose | 25% (w/w) | Little to no influence on J-aggregation | [3] |
Experimental Protocols
Protocol 1: In Vitro Measurement of Macromolecular Crowding
This protocol describes the use of PIC to measure the effect of different macromolecular crowders in an aqueous solution.
Materials:
-
This compound chloride (PIC)
-
Macromolecular crowding agents (e.g., Ficoll 400, Ficoll 70, PEG)
-
Milli-Q water or appropriate buffer (e.g., 20 mM Na-P buffer, pH 7)
-
Spectrophotometer or plate reader capable of absorbance and fluorescence measurements
-
Cuvettes or microplates
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of PIC (e.g., 5 mM) in Milli-Q water. Protect the solution from light.
-
Prepare stock solutions of the desired crowding agents at high concentrations (e.g., 50 wt% for Ficoll 70) in the same buffer.[8]
-
-
Sample Preparation:
-
Prepare a series of dilutions of the crowding agent from the stock solution to achieve the desired final concentrations (e.g., 0, 2.5, 5, 7.5, 10, 20, 30, 40, 50 wt% for Ficoll 70).[8]
-
Add PIC from the stock solution to each crowding agent dilution to a final concentration where monomeric PIC is dominant in the absence of crowders (e.g., 6 µM).
-
The final volume for each sample can be adjusted based on the measurement vessel (e.g., 200 µl for a 384-well plate).[8]
-
-
Incubation:
-
Incubate the samples at a controlled temperature (e.g., room temperature or 25°C) for a sufficient time to allow for equilibration and J-aggregate formation. This can range from minutes to overnight.[8]
-
-
Spectroscopic Measurements:
-
Absorbance: Measure the absorbance spectrum of each sample over a wavelength range of 400-700 nm. The formation of J-aggregates is indicated by the appearance of a sharp peak at approximately 573 nm.[3]
-
Fluorescence: Measure the fluorescence emission spectrum of each sample with an excitation wavelength of approximately 523 nm.[7] The emission of J-aggregates will be observed as a sharp peak around 577 nm.[5]
-
-
Data Analysis:
-
Plot the absorbance at 573 nm or the fluorescence intensity at 577 nm as a function of the crowding agent concentration.
-
The increase in the signal at these wavelengths corresponds to an increase in macromolecular crowding.
-
Protocol 2: In Vivo Measurement of Macromolecular Crowding in Cultured Cells
This protocol outlines the use of PIC to visualize and quantify changes in macromolecular crowding within living cells.
Materials:
-
HeLa cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-buffered saline (PBS)
-
This compound chloride (PIC)
-
Osmotic stress inducers (e.g., NaCl)
-
Confocal laser scanning microscope (CLSM)
Procedure:
-
Cell Culture:
-
Culture HeLa cells in complete medium (DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells on a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere and grow to the desired confluency.
-
-
PIC Infiltration:
-
Prepare a PIC solution in water or culture medium at a concentration well below the aggregation threshold in solution (e.g., 50 µM).[3]
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the PIC solution to the cells and incubate for a sufficient time to allow for cell infiltration.
-
-
Induction of Osmotic Stress (Optional):
-
To modulate intracellular crowding, the cells can be subjected to osmotic stress.
-
Prepare PIC solutions containing different concentrations of an osmotic agent (e.g., 100 mM and 500 mM NaCl).[3]
-
Replace the PIC infiltration solution with the osmotic stress-inducing solutions.
-
-
Fluorescence Imaging:
-
Image the cells using a confocal laser scanning microscope.
-
Excite the PIC J-aggregates using a laser line around 561 nm and collect the emission around 573 nm.[3]
-
Acquire images at different time points after PIC addition or induction of osmotic stress.
-
-
Data Analysis:
-
The formation of fluorescent puncta or an increase in the overall intracellular fluorescence intensity in the J-aggregate emission channel indicates an increase in macromolecular crowding.
-
The fluorescence intensity can be quantified using image analysis software.
-
Experimental Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A sensor for quantification of macromolecular crowding in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Self‐Assembly of Pseudo‐Isocyanine Chloride as a Sensor for Macromolecular Crowding In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Self-Assembly of Pseudo-Isocyanine Chloride as a Sensor for Macromolecular Crowding In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Comparative Study on Cyanine Dyestuffs as Sensor Candidates for Macromolecular Crowding In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism and equilibrium thermodynamics of H- and J-aggregate formation from pseudo isocyanine chloride in water - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 7. Structural and optical variation of this compound aggregates nucleated on DNA substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell stress and phase separation stabilize the monomeric state of this compound chloride employed as a self-assembly crowding sensor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Pseudoisocyanine-Doped Polymer Films
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preparation and characterization of pseudoisocyanine (PIC)-doped polymer films. The protocols detailed below are designed to facilitate the reproducible fabrication of these films for applications in areas such as optical sensing, materials science, and as potential platforms for drug delivery systems.
Introduction to this compound-Doped Polymer Films
This compound (PIC) is a cyanine dye known for its propensity to form J-aggregates, which are highly ordered molecular assemblies.[1][2] These aggregates exhibit a characteristic sharp, red-shifted absorption band, known as the J-band, and possess unique photophysical properties such as efficient energy transfer.[1] When incorporated into polymer matrices, the stability and processability of PIC J-aggregates are enhanced, making them suitable for various applications. The polymer matrix can also prevent the aggregation of photosensitizers, thereby influencing their photophysical properties.[3] The choice of polymer and fabrication method significantly impacts the final properties of the film.
In the context of drug delivery, polymer films can be designed to provide controlled release of therapeutic agents.[4] While PIC itself is not a therapeutic agent, the principles of doping small molecules into polymer films are directly relevant. These films can serve as model systems for understanding the encapsulation and release of drug molecules. Furthermore, the unique optical properties of PIC can be exploited for sensing and imaging applications within drug delivery research.
Experimental Protocols
Two common methods for the preparation of PIC-doped polymer films are Spin Coating and Layer-by-Layer (LbL) Assembly. The choice of method depends on the desired film thickness, uniformity, and molecular organization.
Protocol 1: Spin Coating Method
Spin coating is a widely used technique for creating thin, uniform polymer films on flat substrates.[5][6] This method allows for precise control over film thickness by varying the spin speed, solution concentration, and solvent volatility.[6][7]
Materials:
-
This compound (PIC) iodide or chloride
-
Poly(methyl methacrylate) (PMMA) or other suitable polymer (e.g., Polystyrene (PS), Poly(vinyl alcohol) (PVA))
-
Appropriate solvent (e.g., Toluene, Chlorobenzene, Dimethylformamide (DMF))
-
Substrates (e.g., glass slides, silicon wafers, quartz)
-
Piranha solution (for substrate cleaning - Caution: extremely corrosive ) or other cleaning agents (e.g., acetone, isopropanol)
Equipment:
-
Spin coater
-
Hot plate or vacuum oven
-
Ultrasonic bath
-
Nitrogen gas line
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the substrates to ensure a hydrophilic surface, which improves the quality of the thin film.[8]
-
A common method involves sonication in acetone, followed by isopropanol, and then drying under a stream of nitrogen.[9]
-
For a more rigorous cleaning, immerse the substrates in Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15 minutes, followed by extensive rinsing with deionized water and drying with nitrogen.[8] (Safety Note: Piranha solution is extremely dangerous and should be handled with extreme care in a fume hood with appropriate personal protective equipment).
-
-
Solution Preparation:
-
Prepare a stock solution of the polymer in the chosen solvent. For example, dissolve PMMA in toluene to a concentration of 10-25 mg/mL.[8] Gentle heating (e.g., 60-65°C) may be required to fully dissolve the polymer.[8]
-
Prepare a stock solution of PIC in a suitable solvent (e.g., DMF).
-
Add the desired amount of the PIC stock solution to the polymer solution to achieve the target doping concentration. The final concentration of PIC will influence the formation of J-aggregates.[1]
-
-
Spin Coating:
-
Place the cleaned substrate on the spin coater chuck.
-
Dispense a small amount of the PIC-polymer solution onto the center of the substrate (e.g., 100 µL).[8]
-
Spin the substrate at a desired speed (e.g., 1500-3600 rpm) for a set duration (e.g., 30-60 seconds).[8][9] The final film thickness is inversely proportional to the square root of the spin speed.
-
-
Annealing/Drying:
-
After spin coating, transfer the film to a hot plate or into a vacuum oven for annealing. This step removes residual solvent and can improve film morphology.
-
Annealing conditions should be optimized for the specific polymer being used. For example, films can be annealed at temperatures ranging from 80°C to 220°C for 30 minutes or allowed to dry at room temperature for 24 hours.[9][10]
-
Protocol 2: Layer-by-Layer (LbL) Assembly
LbL assembly is a versatile technique for fabricating multilayer thin films with nanoscale precision. This method involves the alternating deposition of positively and negatively charged species. For PIC-doped films, a common approach is to use a positively charged polyelectrolyte and the anionic J-aggregates of PIC.
Materials:
-
This compound (PIC) iodide
-
Positively charged polyelectrolyte (e.g., poly(diallyldimethylammonium chloride) - PDDA)
-
Negatively charged polyelectrolyte (e.g., poly(styrenesulfonate) - PSS)
-
Salt solution (e.g., NaCl) to promote J-aggregate formation
-
Substrates (e.g., quartz slides)
Equipment:
-
Beakers or petri dishes for dipping solutions
-
Automated dipping robot (optional, for improved reproducibility)
-
Deionized water for rinsing
Procedure:
-
Substrate Preparation:
-
Clean the substrates as described in the spin coating protocol to ensure a charged surface for the initial layer deposition.
-
-
Preparation of Dipping Solutions:
-
Prepare aqueous solutions of the polyelectrolytes (e.g., PDDA and PSS at 1 mg/mL in deionized water).
-
Prepare the PIC J-aggregate solution. This is typically done by dissolving PIC in an aqueous salt solution (e.g., 0.2 M NaCl).[1] The salt screens the electrostatic repulsion between the dye cations, facilitating aggregation.
-
-
LbL Deposition Cycle:
-
Immerse the cleaned substrate in the PDDA solution for a set time (e.g., 15 minutes) to form the initial polycation layer.
-
Rinse the substrate thoroughly with deionized water to remove any non-adsorbed polymer.
-
Immerse the substrate in the PIC J-aggregate solution for a set time (e.g., 15 minutes). The anionic J-aggregates will adsorb onto the positively charged PDDA layer.
-
Rinse with deionized water.
-
(Optional) To build thicker, more robust films, an inert polyanion like PSS can be alternated with the polycation. A typical cycle would be: PDDA -> rinse -> PSS -> rinse -> PDDA -> rinse -> PIC J-aggregate -> rinse.
-
-
Repeat and Dry:
-
Repeat the deposition cycle until the desired number of layers and film thickness is achieved.
-
After the final layer, rinse the film and dry it with a gentle stream of nitrogen.
-
Data Presentation
The following tables summarize key quantitative data related to the preparation and properties of this compound-doped polymer films, based on findings from the literature.
Table 1: Spectroscopic Properties of PIC J-Aggregates
| Parameter | Value | Reference |
| J-band Absorption Peak | ~580 nm | [11] |
| J-band Line Width (HWHM) | ~120-125 cm⁻¹ | [11] |
| Fluorescence Lifetime | ~50 ps | [11] |
| Fluorescence Enhancement (with Au NPs) | Up to 8-fold | [12] |
Table 2: Exemplary Spin Coating Parameters for Polymer Films
| Polymer | Solvent | Concentration | Spin Speed | Film Thickness | Reference |
| PMMA | Toluene | 13.75 mg/mL | 3600 rpm | - | [8] |
| PS | Toluene | 9 mg/mL | 3600 rpm | - | [8] |
| F8 | Toluene | 5 or 10 g/L | 1500-3000 rpm | 20, 40, 60 nm | [9] |
| Various | Various | 1-20 mg/mL | 2000 rpm | 6-120 nm | [7] |
Visualization of Experimental Workflows
The following diagrams illustrate the key experimental workflows for the preparation and characterization of PIC-doped polymer films.
References
- 1. functmaterials.org.ua [functmaterials.org.ua]
- 2. Understanding Self-Assembled this compound Dye Aggregates in DNA Nanostructures and Their Exciton Relay Transfer Capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. nano.eecs.berkeley.edu [nano.eecs.berkeley.edu]
- 8. desy.de [desy.de]
- 9. iris.cnr.it [iris.cnr.it]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
In Situ Observation of Pseudoisocyanine (PIC) J-Aggregates with Atomic Force Microscopy (AFM)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudoisocyanine (PIC) is a cyanine dye known to form self-assembled structures called J-aggregates, which exhibit a characteristic sharp, red-shifted absorption band (J-band) and are of significant interest for their potential applications in optical devices and as models for energy transfer in biological systems. Understanding the formation and morphology of these aggregates at the nanoscale is crucial for controlling their properties. Atomic Force Microscopy (AFM) is a powerful technique for the in situ visualization of PIC J-aggregates at a solid-liquid interface, providing high-resolution topographical information. This document provides detailed protocols and application notes for the in situ observation of PIC J-aggregates on a mica surface using AFM.
Data Presentation
The following table summarizes the quantitative morphological data of PIC J-aggregates observed on a mica/water interface as determined by AFM.
| Parameter | Value | Reference Concentration (PIC-Cl) | Notes |
| Height | 3 - 6 nm | 0.1 mM - 3.0 mM | The height of the J-aggregate islands remains relatively constant with changing dye concentration.[1][2][3][4] |
| Length | 400 - 600 nm | 0.1 mM | This represents the average length of the initial leaf-like islands that appear.[3][4] |
| Width | 80 - 100 nm | 0.1 mM | This represents the average width of the initial leaf-like islands.[3][4] |
| Area | ~2 - 4 µm² | 0.3 mM | At higher concentrations, the initial islands coalesce into larger structures.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound (PIC) Solution
-
Materials:
-
1,1′-diethyl-2,2′-cyanine chloride (this compound chloride, PIC-Cl)
-
Ultrapure water
-
-
Procedure:
-
Prepare a stock solution of PIC-Cl in ultrapure water.
-
For in situ AFM studies, dilute the stock solution with ultrapure water to the desired final concentrations (e.g., in the range of 0.1 mM to 3.0 mM).
-
Protocol 2: Sample Preparation for In Situ AFM Imaging
-
Materials:
-
Muscovite mica sheets
-
Epoxy resin
-
Magnetic steel plate (or other suitable AFM sample puck)
-
PIC solution (from Protocol 1)
-
-
Procedure:
-
Fix a mica sheet onto a magnetic steel plate using epoxy resin.
-
Immediately before use, cleave the mica sheet using adhesive tape to expose a fresh, atomically flat surface.
-
Place the mica substrate in the AFM liquid cell.
-
Deposit a small aliquot (e.g., 30 µL) of the aqueous PIC solution directly onto the freshly cleaved mica surface within the liquid cell.[1][3]
-
Protocol 3: In Situ Atomic Force Microscopy (AFM) Imaging
-
Instrumentation and Parameters:
-
AFM: A Nanoscope IIIa (Digital Instruments) or a similar instrument capable of tapping mode in liquid is suitable.[1][3]
-
Imaging Mode: Tapping mode in liquid is essential to minimize damage to the fragile J-aggregates.[1][3][4]
-
Cantilevers: Triangular Si₃N₄ microcantilevers with a spring constant of approximately 0.58 N/m are recommended.[1][3]
-
Drive Frequency: Typically in the range of 8 to 10 kHz.[3]
-
Scan Rate: A slow scan rate between 0.5 and 1.0 Hz is advised to ensure high-quality imaging.[3]
-
Gains: Integral and proportional gains should be optimized for stable feedback, typically ranging between 0.5 and 1.2.[3]
-
-
Imaging Procedure:
-
Mount the cantilever in the AFM head.
-
Carefully lower the cantilever into the liquid cell containing the PIC solution on the mica substrate.
-
Allow the system to equilibrate thermally.
-
Engage the cantilever with the surface and begin imaging in tapping mode.
-
Adjust imaging parameters (setpoint, gains, scan rate) to obtain clear and stable images of the PIC J-aggregates.
-
Visualization of Experimental Workflow and Aggregation Process
The following diagrams illustrate the key processes involved in the in situ AFM observation of PIC J-aggregates.
The growth of PIC J-aggregates on the mica surface follows a Volmer-Weber type process.[1][3][4] This involves the initial adsorption and nucleation of PIC molecules on the substrate, followed by the formation and growth of three-dimensional islands. As the concentration of PIC increases, these islands grow in size and eventually coalesce to form larger aggregate structures.[3]
References
Troubleshooting & Optimization
Technical Support Center: Preventing Pseudoisocyanine Photobleaching in Microscopy
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the photobleaching of Pseudoisocyanine (PIC) J-aggregates in your fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound (PIC) J-aggregate signal is fading rapidly during imaging. What is happening and how can I stop it?
A: You are likely experiencing photobleaching, which is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. This process is primarily caused by the interaction of the excited fluorophore with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that chemically alter and destroy the dye molecule. To prevent this, you can implement several strategies, including using antifade reagents, optimizing your imaging parameters, and careful sample preparation.
Q2: What are antifade reagents and how do they work?
A: Antifade reagents are chemical compounds added to mounting media to protect fluorophores from photobleaching.[1] Most of these reagents are reactive oxygen species (ROS) scavengers that neutralize the harmful molecules generated during fluorescence excitation.[2] By reducing the concentration of ROS, antifade agents extend the fluorescent lifetime of your probe.
Q3: Are all antifade reagents compatible with this compound?
A: No, it is crucial to select a compatible antifade reagent. For instance, p-Phenylenediamine (PPD), a common and effective antifade agent, has been reported to react with and cleave cyanine dyes, which includes this compound.[2][3][4] Therefore, it is strongly recommended to avoid PPD-based mounting media for PIC J-aggregate imaging.
Q4: Which antifade reagents are recommended for this compound?
A: Based on their compatibility with cyanine dyes and their effectiveness as ROS scavengers, the following antifade reagents are recommended:
-
n-Propyl gallate (NPG): A widely used antioxidant that is effective in reducing the fading of many fluorophores.[5]
-
1,4-diazabicyclo[2.2.2]octane (DABCO): Another effective and less toxic antifade agent.[2][3]
-
Commercial Formulations: Several commercial mounting media, such as ProLong™ Gold and VECTASHIELD®, are formulated to be compatible with a broad range of dyes, including cyanines. However, it is always advisable to check the manufacturer's specifications for any known incompatibilities.
Troubleshooting Guide: Diminishing PIC J-Aggregate Fluorescence
If you are observing a rapid decrease in your PIC J-aggregate fluorescence signal, follow these troubleshooting steps:
| Issue | Potential Cause | Recommended Solution |
| Rapid Signal Loss | Photobleaching due to high excitation intensity. | Reduce the laser power or illumination intensity to the lowest level that provides an adequate signal-to-noise ratio. |
| Prolonged exposure to excitation light. | Minimize the exposure time for each image acquisition. Use a shutter to block the light path when not actively imaging. | |
| Presence of molecular oxygen. | Use a mounting medium containing an antifade reagent like n-Propyl gallate (NPG) or DABCO to scavenge reactive oxygen species. | |
| Incompatible Antifade Reagent | Use of p-Phenylenediamine (PPD). | Immediately discontinue the use of PPD-based mounting media. Prepare fresh samples using a compatible antifade reagent such as NPG or DABCO.[2][3][4] |
| Suboptimal Mounting Medium | Incorrect pH or formulation of the antifade medium. | Ensure your homemade antifade mounting medium is prepared correctly, paying close attention to the final pH, as the efficiency of some antifade agents is pH-dependent. |
Quantitative Data on Antifade Reagent Performance
While specific quantitative data on the photobleaching rates of this compound with different antifade agents is limited in published literature, the following table provides a qualitative and comparative overview based on findings for cyanine dyes and other common fluorophores. The effectiveness of an antifade reagent can be fluorophore-specific, and empirical testing is always recommended.
| Antifade Reagent | Relative Effectiveness | Compatibility with Cyanine Dyes | Notes |
| None (PBS/Glycerol) | Low | N/A | Serves as a baseline for comparison. Significant photobleaching is expected. |
| n-Propyl gallate (NPG) | High | Good | A reliable choice for cyanine dyes. May require heating to fully dissolve in glycerol-based media.[2][3] |
| DABCO | Moderate to High | Good | Less toxic than PPD and effective for many fluorophores.[2][3] |
| p-Phenylenediamine (PPD) | Very High | Poor | Not recommended. Can react with and degrade cyanine dyes.[2][3][4] |
| Commercial Mountants (e.g., ProLong™ Gold) | High | Generally Good | Formulated for broad compatibility and high performance. Check manufacturer's documentation. |
Experimental Protocols
Protocol 1: Preparation of NPG-Glycerol Antifade Mounting Medium
This protocol describes the preparation of a widely used n-propyl gallate-based antifade mounting medium.
Materials:
-
n-Propyl gallate (Sigma-Aldrich, Cat. No. P3130 or equivalent)
-
Glycerol (ACS grade, 99-100% purity)
-
10X Phosphate-Buffered Saline (PBS)
-
Dimethyl formamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Stir plate and stir bar
-
50 mL conical tube
Procedure:
-
Prepare a 20% (w/v) n-propyl gallate stock solution:
-
Dissolve 2 g of n-propyl gallate in 10 mL of DMF or DMSO.
-
Note: n-propyl gallate does not dissolve well in aqueous solutions.[5]
-
-
Prepare the glycerol/PBS mixture:
-
In a 50 mL conical tube, combine 9 mL of glycerol and 1 mL of 10X PBS.
-
Mix thoroughly by vortexing or inverting the tube.
-
-
Combine the solutions:
-
While vigorously stirring the glycerol/PBS mixture, slowly add 100 µL of the 20% n-propyl gallate stock solution dropwise.[5]
-
Continue stirring for 10-15 minutes to ensure the solution is homogeneous.
-
-
Storage:
-
Store the final mounting medium in a light-protected container at 4°C for short-term use or at -20°C for long-term storage.
-
Protocol 2: Mounting a this compound-Stained Sample
This protocol outlines the steps for mounting a fixed-cell sample stained with this compound using a prepared antifade medium.
Materials:
-
Fixed and PIC-stained cells on a microscope slide or coverslip
-
NPG-Glycerol or DABCO antifade mounting medium
-
Microscope slides and coverslips
-
Pipette and tips
-
Nail polish (for sealing)
Procedure:
-
Final Wash: After the final wash step of your staining protocol, carefully aspirate the remaining buffer from your sample.
-
Apply Antifade Medium: Place a small drop (approximately 10-20 µL) of the antifade mounting medium onto the microscope slide.
-
Mount Coverslip: Gently lower the coverslip with your cells facing down onto the drop of mounting medium. Avoid trapping air bubbles.
-
Remove Excess Medium: If necessary, carefully blot away any excess mounting medium from the edges of the coverslip with a laboratory wipe.
-
Curing and Sealing:
-
Allow the slide to cure in the dark at room temperature for at least 2-4 hours. For some hardening mountants, a longer curing time (e.g., overnight) may be necessary.
-
Once cured, seal the edges of the coverslip with nail polish to prevent drying and movement.
-
-
Imaging: The sample is now ready for fluorescence microscopy. Store the slide flat in the dark at 4°C when not in use.
Visualizing the Workflow and Concepts
To better illustrate the processes involved, the following diagrams have been created using Graphviz.
Caption: The Jablonski diagram illustrating the photobleaching pathway.
Caption: Mechanism of action for antifade reagents in preventing photobleaching.
Caption: A simplified experimental workflow for preventing PIC photobleaching.
References
- 1. Comparison of antifading agents used in immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 3. bidc.ucsf.edu [bidc.ucsf.edu]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
Troubleshooting guide for Pseudoisocyanine aggregation issues.
This guide provides troubleshooting for common issues encountered during experiments involving Pseudoisocyanine (PIC) aggregation, particularly the formation of J-aggregates. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the characteristic spectral signatures of PIC monomer vs. J-aggregates?
A1: this compound (PIC) exhibits distinct absorption spectra depending on its aggregation state. The monomeric form typically shows an absorption maximum around 523 nm.[1][2] Upon forming J-aggregates, a new, sharp, and intense absorption band, known as the J-band, appears at a longer wavelength (bathochromic shift), typically around 573 nm.[3] This red-shifted band is a hallmark of J-aggregate formation.[4][5]
Q2: My PIC solution shows a blue-shifted absorption peak. What does this indicate?
A2: A blue-shift (hypsochromic shift) in the absorption spectrum of PIC, often appearing as a shoulder or a distinct peak at shorter wavelengths than the monomer, is characteristic of H-aggregate formation.[6][7] H-aggregates are typically smaller oligomeric species that can form at certain concentrations and temperatures before the formation of larger J-aggregates.[6] In some cases, H-aggregates can be induced by the presence of surfactants.[3]
Q3: What is the underlying mechanism of J-aggregate formation?
A3: J-aggregate formation is a self-assembly process driven by intermolecular van der Waals forces.[1] The process is often described as a two-step mechanism involving nucleation and subsequent growth.[5] Evidence suggests that PIC may first dimerize in solution above a critical concentration, followed by the formation of larger aggregates.[4] Time-resolved light scattering has confirmed that the self-assembly of J-aggregates follows a monomer addition process, similar to chain growth in polymerization.[6] The final structure involves a head-to-tail arrangement of the transition dipole moments of the PIC monomers.[1][2]
Troubleshooting Guide
Issue 1: No J-aggregate formation is observed.
| Possible Cause | Suggested Solution |
| PIC concentration is too low. | J-aggregation is a concentration-dependent phenomenon.[5][7] Increase the PIC concentration. J-aggregates are known to form at high molar concentrations, for example, 12.5 mM in deionized water.[4] |
| Temperature is too high. | J-aggregate formation is temperature-sensitive. There is a concentration-dependent temperature threshold above which J-aggregates are not stable.[6] Try lowering the temperature of the solution. For DNA-templated J-bits, formation is often carried out at around 18-20°C.[1][2] |
| Inhibitory anions are present. | Certain anions can hinder J-aggregation. For instance, malonate, succinate, lactate, and mandelate disadvantage J-aggregation.[5] If possible, use anions that favor aggregation, such as citrate, oxalate, or tartrate, or use the chloride salt which is commonly used.[5] |
| Inappropriate solvent. | While PIC readily forms J-aggregates in pure aqueous solution[5], the presence of some organic solvents can alter aggregation.[8] Ensure you are using a suitable solvent system. |
Issue 2: The J-band in the absorption spectrum is broad.
| Possible Cause | Suggested Solution |
| Static disorder in aggregate formation. | Peak broadening can result from static disorder in the aggregate structure, which limits the coherence length and exciton delocalization.[1] |
| Polydispersity in aggregate size. | A wide distribution of aggregate sizes can lead to a broader J-band. |
| Presence of multiple aggregate types. | The coexistence of different aggregate structures (e.g., H- and J-aggregates) can lead to a complex and broadened spectrum. |
Issue 3: The PIC solution precipitates.
| Possible Cause | Suggested Solution |
| Use of certain anions. | Anions like iodide, bromide, and nitrate form slightly soluble salts with this compound, leading to precipitation before J-aggregation can occur.[5] Use more soluble salts like PIC chloride. |
| High concentration. | At very high concentrations, the solubility limit may be exceeded, leading to crystallization and precipitation.[5] |
Experimental Protocols
Protocol 1: Preparation of PIC Stock Solution
This protocol is for preparing a PIC stock solution for aggregation studies.
-
Weighing: Accurately weigh the desired amount of this compound chloride powder.
-
Dissolving: Dissolve the powder in the appropriate buffer (e.g., Tris-HCl with 10 mM NaCl, 5 mM Tris HCl, pH 7.0).[1][2]
-
Sonication: To ensure the dye is fully solvated, sonicate the solution for 1 hour at 60°C.[1][2]
-
Cooling: Allow the solution to cool to room temperature.
-
Filtration: Filter the solution through a 0.2 µm syringe filter to remove any undissolved particles.[1][2]
-
Concentration Determination: Calculate the final PIC concentration by measuring its absorbance at ~523 nm using a UV-vis spectrophotometer and the molar absorption coefficient of 53,500 M⁻¹ cm⁻¹.[1][2]
Protocol 2: Characterization of PIC Aggregates
This protocol outlines the steps for characterizing PIC aggregates using UV-vis absorption spectroscopy.
-
Sample Preparation: Prepare PIC solutions at various concentrations in the desired solvent or buffer. For DNA-templated studies, mix the DNA scaffold with the PIC solution at the desired ratio (e.g., 400 nM DNA to 52 µM PIC).[1]
-
Spectrometer Setup: Use a UV-Visible spectrophotometer to measure the absorbance spectra.
-
Measurement: Scan the absorbance from a suitable starting wavelength to a finishing wavelength (e.g., 300 nm to 800 nm).[1][2]
-
Data Analysis:
-
Identify the monomer peak (around 523 nm).
-
Identify the J-band (a sharp, red-shifted peak, typically around 573 nm).
-
Identify any H-aggregate peaks (blue-shifted peaks).
-
The formation of J-aggregates is indicated by the appearance and increase in intensity of the J-band.[4]
-
Visualizations
References
- 1. Understanding Self-Assembled this compound Dye Aggregates in DNA Nanostructures and Their Exciton Relay Transfer Capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and optical variation of this compound aggregates nucleated on DNA substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Molecular model of J-aggregated this compound fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism and equilibrium thermodynamics of H- and J-aggregate formation from pseudo isocyanine chloride in water - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Pseudoisocyanine (PIC) for DNA Binding Studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of Pseudoisocyanine (PIC) for DNA binding studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My fluorescence signal is very low or non-existent after adding PIC to my DNA sample. What could be the issue?
A1: Low fluorescence can stem from several factors:
-
Inappropriate PIC to DNA Ratio: An optimal ratio is crucial for fluorescence enhancement. Too little PIC may not produce a detectable signal, while excessive PIC can lead to aggregation and fluorescence quenching. It has been shown that coherent PIC aggregates form only when the concentration ratio of PIC to DNA is above a critical proportion.[1]
-
Incorrect Buffer Conditions: The formation of fluorescent PIC-DNA complexes, particularly J-aggregates, is highly sensitive to the buffer environment. Factors like ionic strength and pH can significantly impact binding and fluorescence.[2][3]
-
DNA Sequence Specificity: PIC binding and J-aggregate formation are more favorable in DNA regions rich in adenine and thymine (AT-tracks).[1][4][5] If your DNA sequence is GC-rich, you may observe weaker fluorescence.
-
PIC Degradation: PIC is light-sensitive. Ensure your stock solution is fresh and has been properly stored in the dark to prevent photobleaching.
Q2: I'm observing a decrease in fluorescence (quenching) at high PIC concentrations. Why is this happening?
A2: This phenomenon is likely due to PIC aggregation. At high concentrations, PIC molecules can self-aggregate into non-fluorescent or weakly fluorescent H-aggregates. DNA can act as a template for the formation of J-aggregates, which are highly fluorescent, but an excess of unbound PIC can still lead to quenching.[1][4] The formation of different types of aggregates (J-aggregates vs. H-aggregates) can be influenced by slight changes in environmental conditions like temperature and ionic strength.[2]
Q3: What is the optimal dye-to-DNA base pair ratio for achieving a strong fluorescent signal?
A3: The optimal ratio can vary depending on the specific DNA sequence and experimental conditions. However, studies have shown that a significant excess of PIC to DNA is often required to induce the formation of fluorescent J-aggregates on a DNA template.[4] For example, J-aggregates have been successfully formed using a concentration ratio of 400 nM of a DNA nanostructure to 52 µM of PIC dye, which represents a 130-fold excess of the dye.[4] Another study found that a concentration of 90 µM PIC with 75 µM of dA·dT bases induced optimal J-aggregation.[1] It is recommended to perform a titration experiment to determine the optimal ratio for your specific system.
Q4: How does the length of the DNA affect PIC binding and fluorescence?
A4: The stability and formation of PIC J-aggregates on a DNA template are strongly dependent on the length of the DNA.[2] Longer DNA strands, particularly those with extended AT-rich regions, can provide a more effective scaffold for the cooperative binding of PIC molecules, leading to the formation of stable and highly fluorescent J-aggregates.[4]
Q5: My results are not reproducible. What factors should I control more carefully?
A5: Reproducibility issues often arise from subtle variations in experimental conditions. To improve consistency:
-
Temperature: The formation of PIC aggregates is temperature-sensitive.[2] Perform your experiments at a constant and controlled temperature.
-
Buffer Preparation: Ensure your buffer composition, including ionic strength and pH, is consistent between experiments.[6]
-
PIC Stock Solution: Use a fresh, accurately quantified PIC stock solution for each set of experiments. Protect it from light.
-
DNA Quality and Concentration: Verify the purity and concentration of your DNA samples before each experiment using methods like UV-Vis spectroscopy (A260/A280 ratio).[7]
Data Presentation
Table 1: Reported Concentrations for PIC J-Aggregate Formation on DNA
| DNA Concentration | PIC Concentration | Dye/DNA Ratio (approx.) | DNA Type/Sequence | Reference |
| 400 nM | 52 µM | 130x | DX-tile with AT-tracks | [4] |
| 75 µM (dA·dT bases) | 90 µM | 1.2x | poly(AT) | [1] |
| 2-5 µM | 90 µM | 18-45x | Duplex DNA | [1] |
| 400 nM | 100 µM | 250x | AT30 scaffold | [4] |
Experimental Protocols
Protocol 1: Titration to Determine Optimal PIC:DNA Ratio
This protocol outlines a general procedure to find the optimal PIC concentration for your DNA sample.
-
Prepare a constant concentration of your DNA solution in the desired binding buffer.
-
Prepare a high-concentration stock solution of PIC in the same buffer. Ensure it is fully dissolved.
-
Set up a series of reactions in microcuvettes or a microplate. Each reaction should contain the same amount of DNA.
-
Add increasing volumes of the PIC stock solution to the DNA samples to achieve a range of PIC-to-DNA base pair ratios (e.g., from 1:10 to 200:1). Remember to include a "DNA only" and a "PIC only" control.
-
Incubate the samples for a set period (e.g., 15-30 minutes) at a constant temperature, protected from light.
-
Measure the fluorescence intensity using a fluorometer. Use an excitation wavelength appropriate for PIC bound to DNA (the peak may shift upon binding, but the monomer absorption is around 523 nm) and measure the emission at the J-aggregate peak (which can be red-shifted).[1][4]
-
Plot the fluorescence intensity against the PIC:DNA ratio to identify the concentration that gives the maximum signal before quenching occurs.
Protocol 2: Preparation of PIC/DNA Complexes for Spectroscopic Analysis
-
Determine the concentration of your DNA stock solution using UV-Vis spectrophotometry (measuring absorbance at 260 nm). Assess purity by checking the A260/A280 ratio, which should be ~1.8 for pure DNA.
-
Dilute the DNA to the desired final concentration in your chosen binding buffer.
-
Prepare a fresh stock solution of PIC in the same buffer. To avoid precipitation, you may need to make a concentrated stock in a solvent like DMSO and then dilute it into the aqueous buffer.
-
Add the determined optimal volume of the PIC stock solution to the DNA solution. Mix gently by pipetting.
-
Incubate the mixture at a controlled temperature for a specific time (e.g., 30 minutes) in the dark to allow for binding to reach equilibrium.
-
Your sample is now ready for analysis via fluorescence spectroscopy, UV-Vis absorption spectroscopy, or circular dichroism.
Visualizations
Caption: Workflow for optimizing PIC concentration for DNA binding.
Caption: Signaling pathway of PIC binding to DNA.
Caption: Troubleshooting logic for low fluorescence in PIC-DNA binding.
References
- 1. Structural and optical variation of this compound aggregates nucleated on DNA substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Understanding Self-Assembled this compound Dye Aggregates in DNA Nanostructures and Their Exciton Relay Transfer Capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of Binding Buffer Composition (Polyethylene Glycol, Sodium Chloride and pH) for Extraction of DNA from Biological Fluids Using Polyethyleneimine Functionalized Iron Oxide Nanoparticle-Based Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How do I determine the concentration, yield and purity of a DNA sample? [promega.com]
Technical Support Center: Pseudoisocyanine (PIC) Quantum Yield
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pseudoisocyanine (PIC) dye and encountering issues related to its fluorescence quantum yield.
Frequently Asked Questions (FAQs)
Q1: What is the expected fluorescence quantum yield of this compound (PIC)?
The fluorescence quantum yield of PIC is highly dependent on its aggregation state and local environment. Monomeric PIC in solution generally has a very low quantum yield. However, under conditions that promote the formation of specific J-aggregates, the quantum yield can be significantly enhanced. For instance, adsorbed PIC monomers on layered silicates have shown quantum yields as high as 50%.[1] In contrast, the formation of other aggregate types, such as H-aggregates, or uncontrolled aggregation can lead to fluorescence quenching.[2][3]
Q2: How does the concentration of PIC affect its quantum yield?
Concentration is a critical factor as it directly influences the equilibrium between monomeric PIC and its various aggregated forms.
-
Low Concentrations: At very low concentrations, PIC exists predominantly as monomers, which typically exhibit weak fluorescence.
-
Intermediate Concentrations: As the concentration increases, J-aggregates begin to form, characterized by a sharp, red-shifted absorption band (J-band) and, under ideal conditions, enhanced fluorescence.[3]
-
High Concentrations: At very high concentrations, further aggregation can occur, sometimes leading to the formation of larger assemblies or different types of aggregates (like H-aggregates) that can cause fluorescence quenching.[3]
Q3: What is the role of solvents in determining the quantum yield of PIC?
The solvent environment plays a crucial role in the aggregation behavior of PIC and, consequently, its quantum yield.[4][5]
-
Polarity: The polarity of the solvent can influence the stability of different aggregate structures.
-
Specific Interactions: Some solvents may interact specifically with PIC molecules, either promoting or hindering the formation of fluorescent J-aggregates. Aromatic solvents, for instance, can stabilize the lowest unoccupied molecular orbital (LUMO) in similar dye systems.[5]
-
Viscosity: Higher solvent viscosity can restrict intramolecular motions that often lead to non-radiative decay, thereby potentially increasing the quantum yield.[6]
Q4: Can the presence of other molecules or surfaces influence PIC's quantum yield?
Yes, the local environment has a profound effect on the quantum yield of PIC.
-
DNA Scaffolds: DNA can act as a template for the formation of PIC J-aggregates. The rigidity and structure of the DNA can significantly impact the resulting aggregate's quantum yield, leading to either enhancement or quenching.[7][8]
-
Layered Silicates: Adsorption of PIC monomers onto the surface of layered silicates can dramatically increase the quantum yield to around 50%. This is attributed to a planarization of the molecule upon adsorption, which suppresses non-radiative decay pathways.[1]
-
Metal Nanoparticles: The proximity of plasmon-resonant metal nanoparticles, such as gold nanoparticles, can enhance the fluorescence of PIC J-aggregates.[2]
Troubleshooting Guide
Issue 1: Low or no fluorescence signal from my PIC sample.
| Possible Cause | Troubleshooting Step |
| Inappropriate Concentration | The concentration might be too low (only monomers present) or too high (quenching aggregates). Prepare a dilution series of your PIC solution to identify the optimal concentration for J-aggregate formation and fluorescence. |
| Unfavorable Solvent | The solvent may not be conducive to the formation of fluorescent J-aggregates. If possible, test different solvents with varying polarities and viscosities. For example, aqueous solutions with electrolytes are often used to induce J-aggregation.[3] |
| Formation of Non-fluorescent Aggregates | H-aggregates or other quenched species may have formed. Characterize your sample using absorption spectroscopy to check for the characteristic J-band. The absence of a J-band or the presence of a blue-shifted H-band could indicate the formation of non-fluorescent aggregates. |
| Photodegradation | PIC can be susceptible to photobleaching. Minimize exposure of your sample to high-intensity light. Use fresh solutions for your experiments. |
Issue 2: Inconsistent or irreproducible quantum yield measurements.
| Possible Cause | Troubleshooting Step |
| Temperature Fluctuations | Temperature can affect the stability of J-aggregates and the rates of non-radiative decay. Ensure that all measurements are performed at a constant and controlled temperature.[9] |
| Sample Preparation Variability | The method of sample preparation can significantly influence aggregation. Standardize your protocol for preparing PIC solutions, including sonication time and temperature, to ensure consistency.[8] |
| Contaminants in the Solvent or on Surfaces | Impurities can quench fluorescence or interfere with J-aggregate formation. Use high-purity solvents and thoroughly clean all glassware and cuvettes. |
| Inner Filter Effects | At high concentrations, the emitted fluorescence can be reabsorbed by other PIC molecules in the solution, leading to an artificially low measured quantum yield. Dilute your sample to an absorbance of less than 0.1 at the excitation wavelength to minimize this effect.[10][11] |
Quantitative Data Summary
Table 1: Quantum Yield of PIC in Different Environments
| Environment | Quantum Yield (Φ) | Wavelength (nm) | Reference |
| Adsorbed monomers on layered silicates | ~50% | 535 | [1] |
| J-aggregates in NaCl aqueous solution | ~28% | Not Specified | [12][13] |
| Fibril-shaped macroaggregates in PVS thin films | <3% | Not Specified | [12][13] |
| Monomer in aqueous buffer | ~0.002 | Not Specified | [4] |
| Bound to serum albumin | ~0.4 | Not Specified | [4] |
| AT DNA nanostructure (J-bit reference) | 0.23 ± 0.3% | 523 (excitation) | [7] |
| GC DNA nanostructure | 0.15 ± 0.2% | 523 (excitation) | [7] |
Experimental Protocols
Protocol 1: Preparation of PIC J-Aggregates in Aqueous Solution
This protocol describes a general method for preparing PIC J-aggregates, which can be adapted based on specific experimental needs.
-
Stock Solution Preparation: Prepare a concentrated stock solution of PIC (e.g., 1 mM) in a suitable organic solvent like methanol or in deionized water with sonication to ensure complete dissolution.[8]
-
Working Solution Preparation: Dilute the stock solution into an aqueous buffer (e.g., Tris-HCl) containing an electrolyte (e.g., 0.2 M NaCl).[3] The final concentration of PIC should be optimized to favor J-aggregate formation (typically in the micromolar range).
-
Incubation: Allow the solution to incubate at a controlled temperature (e.g., room temperature or cooled) for a specific period to allow for the formation of J-aggregates. The optimal incubation time may vary.
-
Characterization: Verify the formation of J-aggregates by measuring the absorption spectrum. The appearance of a sharp, red-shifted J-band is indicative of J-aggregate formation. The fluorescence emission spectrum should show a corresponding narrow emission peak.
Protocol 2: Measurement of Fluorescence Quantum Yield (Relative Method)
This protocol outlines the relative method for determining the fluorescence quantum yield of a PIC sample using a standard with a known quantum yield.
-
Standard Selection: Choose a fluorescent standard that absorbs and emits in a similar spectral region as the PIC sample (e.g., Rhodamine B in ethanol). The quantum yield of the standard should be well-documented.[12]
-
Absorbance Measurement: Prepare a series of dilutions for both the PIC sample and the standard. Measure the absorbance of each solution at the excitation wavelength. Ensure the absorbance is below 0.1 to avoid inner filter effects.
-
Fluorescence Measurement: Record the fluorescence emission spectra of the PIC sample and the standard solutions using the same excitation wavelength and instrument settings.
-
Data Analysis: Integrate the area under the emission spectra for both the sample and the standard.
-
Quantum Yield Calculation: Calculate the quantum yield of the PIC sample using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample^2 / n_std^2)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Visualizations
Figure 1: Logical relationship between factors influencing PIC quantum yield.
Figure 2: Experimental workflow for relative quantum yield measurement.
Figure 3: Simplified aggregation pathways of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. functmaterials.org.ua [functmaterials.org.ua]
- 4. Quantum yield - Wikipedia [en.wikipedia.org]
- 5. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 6. Experimental and Computational Investigation of Unsymmetrical Cyanine Dyes: Understanding Torsionally Responsive Fluorogenic Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural and optical variation of this compound aggregates nucleated on DNA substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding Self-Assembled this compound Dye Aggregates in DNA Nanostructures and Their Exciton Relay Transfer Capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Temperature Dependence of the Linkage of Quantum Yield of Photosystem II to CO2 Fixation in C4 and C3 Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Room-Temperature Fluorescence Lifetime of this compound (PIC) J Excitons with Various Aggregate Morphologies in Relation to Microcavity Polariton Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Reducing background fluorescence in Pseudoisocyanine experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background fluorescence in Pseudoisocyanine (PIC) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary source of high background fluorescence in this compound staining?
High background fluorescence in PIC experiments can stem from several sources. The most common is non-specific binding of the dye to cellular components other than the target of interest. Another significant contributor is the intrinsic autofluorescence of the biological sample itself, which can be exacerbated by certain fixation methods. Finally, the formation of PIC aggregates that are not specifically bound to the target can also lead to diffuse background signal.
Q2: How does this compound concentration affect background fluorescence?
The concentration of PIC is a critical parameter. While a sufficiently high concentration is necessary for a strong signal, excessive concentrations can lead to increased non-specific binding and the formation of dye aggregates in the staining solution, both of which elevate background fluorescence. It is crucial to titrate the PIC concentration to find the optimal balance between signal intensity and background noise for your specific application.[1]
Q3: Can the formation of J-aggregates contribute to background fluorescence?
Yes, while the formation of J-aggregates at the target site is often the desired outcome for specific staining and signal enhancement, uncontrolled aggregation of PIC in solution or non-specific aggregation on cellular structures can contribute to background fluorescence.[2] These non-specific aggregates can result in a diffuse or punctate background signal that obscures the specific staining pattern.
Q4: What is autofluorescence and how can it be minimized in PIC experiments?
Autofluorescence is the natural fluorescence emitted by certain biological molecules within the cell or tissue, such as NADH, collagen, and elastin. Some fixation methods, particularly those using glutaraldehyde, can also induce autofluorescence. To minimize this, consider using a different fixative like paraformaldehyde or cold methanol. Additionally, spectral unmixing or the use of commercially available autofluorescence quenching reagents can be effective.
Troubleshooting Guide
This guide addresses common issues encountered during this compound staining experiments.
| Problem Statement | Potential Cause | Recommended Solution |
| High Background Staining | Excessive Dye Concentration: Too much PIC in the staining solution leads to non-specific binding. | Titrate the PIC concentration to determine the optimal level for your experiment. Start with a lower concentration and incrementally increase it. |
| Inadequate Washing: Insufficient washing fails to remove unbound PIC molecules. | Increase the number and duration of wash steps after dye incubation. Use a buffer with a mild detergent like Tween-20 to aid in the removal of non-specifically bound dye. | |
| Autofluorescence: The inherent fluorescence of the sample is obscuring the specific signal. | - Use a different fixation method (e.g., paraformaldehyde instead of glutaraldehyde).- Treat the sample with an autofluorescence quenching agent.- Utilize spectral imaging and linear unmixing to separate the PIC signal from the autofluorescence. | |
| Dye Aggregation in Solution: PIC has aggregated in the staining buffer before binding to the target. | - Prepare fresh PIC staining solution before each experiment.- Filter the PIC solution through a 0.22 µm syringe filter before use.- Optimize the buffer conditions (pH, ionic strength) to minimize aggregation. | |
| Weak or No Signal | Suboptimal Dye Concentration: The concentration of PIC is too low to produce a detectable signal. | Increase the PIC concentration incrementally. |
| Incorrect Buffer Conditions: The pH or ionic strength of the staining buffer is not conducive to PIC binding or J-aggregate formation. | Optimize the pH and salt concentration of your staining and washing buffers. PIC binding can be sensitive to these parameters. | |
| Photobleaching: The fluorescent signal has been diminished by exposure to excitation light. | - Minimize the exposure of the sample to the excitation light source.- Use an anti-fade mounting medium.- Acquire images using sensitive detectors and the lowest necessary laser power. | |
| Uneven Staining | Incomplete Reagent Coverage: The staining solution did not cover the entire sample uniformly. | Ensure the entire specimen is immersed in the staining solution. |
| Drying of the Specimen: The sample was allowed to dry out at some point during the staining process. | Keep the specimen hydrated in buffer at all times during the procedure. |
Quantitative Data for Optimization
Optimizing staining parameters is crucial for achieving a high signal-to-noise ratio. The following tables provide starting points for the optimization of your this compound staining protocol.
Table 1: this compound Concentration Titration
| Parameter | Recommendation | Rationale |
| Starting Concentration | 1-10 µM | A common starting range for many fluorescent dyes. |
| Optimization Range | 0.1 - 50 µM | The optimal concentration is highly dependent on the target and cell/tissue type. |
| Considerations | High concentrations can increase background, while low concentrations may yield a weak signal. | A titration series is essential for empirical determination of the best concentration. |
Table 2: Buffer Conditions for Staining and Washing
| Parameter | Recommended Range | Rationale |
| pH | 6.5 - 7.5 | PIC binding and aggregation can be pH-sensitive. A neutral to slightly acidic pH is often a good starting point. |
| Salt Concentration (e.g., NaCl) | 10 - 150 mM | Ionic strength can influence dye aggregation and non-specific electrostatic interactions. |
| Detergent (e.g., Tween-20) | 0.05% - 0.1% (in wash buffer) | Helps to reduce non-specific binding by disrupting weak hydrophobic interactions. |
Experimental Protocols
Protocol 1: Staining of Cultured Cells with this compound
This protocol provides a general guideline for staining adherent cells grown on coverslips.
-
Cell Culture: Grow cells to the desired confluency on sterile glass coverslips in a petri dish.
-
Fixation:
-
Gently wash the cells twice with pre-warmed Phosphate Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[3]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (if targeting intracellular structures):
-
Incubate the fixed cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.[4]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking (Optional but Recommended):
-
Incubate the cells with a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 30 minutes at room temperature to reduce non-specific binding.
-
-
This compound Staining:
-
Prepare the PIC staining solution at the desired concentration in an appropriate buffer (e.g., PBS).
-
Incubate the cells with the PIC solution for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three to five times with PBS (or PBS with 0.05% Tween-20) for 5 minutes each to remove unbound dye.[3]
-
-
Mounting:
-
Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Seal the edges of the coverslip with nail polish and allow it to dry.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope with the appropriate filter set for this compound.
-
Protocol 2: Staining of Paraffin-Embedded Tissue Sections
This protocol outlines the steps for staining deparaffinized tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove the paraffin.
-
Rehydrate the tissue through a series of graded ethanol washes (100%, 95%, 70%) and finally in deionized water.
-
-
Antigen Retrieval (if necessary for your target):
-
Perform heat-induced epitope retrieval (HIER) using an appropriate buffer if required for your specific application.
-
-
Washing:
-
Wash slides thoroughly with deionized water and then with PBS.
-
-
This compound Staining:
-
Prepare the PIC staining solution at the optimal concentration in a suitable buffer.
-
Incubate the tissue sections with the PIC solution for 1-2 hours at room temperature in a humidified chamber, protected from light.
-
-
Washing:
-
Wash the slides extensively with PBS or PBS with 0.05% Tween-20 to minimize background. Perform at least three washes of 5-10 minutes each.
-
-
Mounting:
-
Mount with an anti-fade mounting medium and a coverslip.
-
-
Imaging:
-
Image using a fluorescence microscope with the appropriate excitation and emission filters.
-
Visualizations
Caption: Troubleshooting workflow for high background fluorescence.
Caption: General experimental workflow for this compound staining.
References
Technical Support Center: Control of Pseudoisocyanine (PIC) J-Aggregate Size
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pseudoisocyanine (PIC) J-aggregates. The following sections offer detailed guidance on controlling the size of these aggregates during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the size of this compound J-aggregates?
The formation and size of PIC J-aggregates are highly sensitive to a range of experimental conditions. The key parameters that researchers can modulate to control aggregate size include:
-
Dye Concentration: The concentration of the PIC dye is a critical factor. Higher concentrations generally promote the formation of larger aggregates.[1][2][3]
-
Solvent Composition: The choice of solvent and its properties, such as polarity and viscosity, significantly impact aggregation.[4] For instance, J-aggregates readily form in water, while organic solvents like ethanol may inhibit their formation.[1]
-
Temperature: Temperature affects the thermodynamics of self-assembly. Decreasing the temperature often favors the formation of J-aggregates.[3][4][5]
-
Electrolyte Concentration: The presence and concentration of salts (e.g., NaCl, KCl) can influence the electrostatic interactions between dye molecules, thereby affecting aggregate size.[1][6]
-
pH: The pH of the solution can alter the charge state of the dye molecules and influence their aggregation behavior.[4][5]
-
Additives and Templates: The addition of various substances can direct the assembly and control the size of J-aggregates. These include:
-
Polymers: Anionic polyelectrolytes like polystyrenesulfonate (PSS) and neutral polymers like polyvinylalcohol (PVA) can serve as templates or stabilizers.[7][8][9]
-
DNA: DNA can act as a template to form well-defined, size-controlled J-aggregates, often referred to as J-bits.[7][9][10][11] The length of the DNA template can influence the length of the resulting J-aggregate.[12]
-
Surfactants: Surfactants can modulate the aggregation process, with some promoting and others disrupting aggregate formation.[13]
-
Q2: How can I reliably produce PIC J-aggregates of a specific size range?
To achieve a desired size range for your PIC J-aggregates, a systematic approach to controlling the aforementioned factors is necessary. For nanoscale aggregates, employing a templating agent like DNA is a highly effective strategy. For larger, micron-sized aggregates, careful control of dye and salt concentrations in an aqueous solution is crucial.
Below is a summary of how different parameters can be tuned to achieve different size regimes:
| Parameter | To Achieve Smaller Aggregates | To Achieve Larger Aggregates |
| PIC Concentration | Lower concentrations | Higher concentrations |
| Temperature | Higher temperatures (within limits) | Lower temperatures |
| Additives | Use of specific DNA templates for nano-sized aggregates | Higher concentrations of certain salts |
Q3: What are the common challenges in controlling PIC J-aggregate size and how can I troubleshoot them?
Controlling the size of PIC J-aggregates can be challenging due to their sensitive self-assembly process. Here are some common issues and troubleshooting tips:
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Reproducibility | Inconsistent experimental parameters (concentration, temperature, pH, mixing speed). Contamination of glassware or reagents. | Strictly control all experimental parameters. Use high-purity reagents and thoroughly clean all glassware. Prepare fresh solutions for each experiment. |
| Broad Size Distribution | Uncontrolled nucleation and growth. Presence of impurities. | Optimize the rate of addition of reagents. Consider using a templating agent like DNA or a polymer to guide aggregation. Purify the PIC dye and solvents. |
| No J-aggregate Formation | Dye concentration is too low. Inappropriate solvent. Temperature is too high. pH is not optimal. | Increase the PIC concentration. Use an aqueous solution or a solvent mixture known to promote J-aggregation. Lower the temperature. Adjust the pH of the solution. |
| Precipitation of Dye | Dye concentration is too high. Low solubility in the chosen solvent. | Decrease the PIC concentration. Use a co-solvent to improve solubility. Ensure thorough mixing. |
Experimental Protocols
Protocol 1: Formation of PIC J-Aggregates in Aqueous Solution
This protocol describes a general method for forming PIC J-aggregates in an aqueous solution, where size can be influenced by dye and salt concentration.
Materials:
-
This compound (PIC) dye (e.g., 1,1'-diethyl-2,2'-cyanine iodide)
-
Sodium chloride (NaCl) or Potassium chloride (KCl)
-
High-purity water
-
Spectrophotometer
-
Dynamic Light Scattering (DLS) instrument
Procedure:
-
Prepare Stock Solutions:
-
Prepare a stock solution of PIC dye in high-purity water (e.g., 1 mM). Protect the solution from light.
-
Prepare a stock solution of NaCl or KCl in high-purity water (e.g., 1 M).
-
-
Induce Aggregation:
-
In a clean cuvette, add a specific volume of the PIC stock solution.
-
Add the required volume of the salt stock solution to achieve the desired final salt concentration.
-
Dilute with high-purity water to the final desired PIC concentration.
-
Gently mix the solution. The formation of J-aggregates is often indicated by a color change and the appearance of a sharp absorption peak (the J-band) around 570-580 nm.[1]
-
-
Characterization:
-
Immediately measure the UV-Vis absorption spectrum to confirm the formation of J-aggregates by observing the characteristic J-band.
-
Measure the size of the aggregates using Dynamic Light Scattering (DLS).
-
Quantitative Data Example:
The following table provides an example of how PIC concentration can influence the formation of J-aggregates.
| PIC Concentration (M) | NaCl Concentration (M) | Observation | Reference |
| 2 x 10⁻⁴ | 0.2 | Appearance of J-band at 573 nm | [2] |
| 5 x 10⁻⁴ | 0.2 | Increased intensity of J-band | [2] |
| 7 x 10⁻⁴ | 0.2 | Further increase in J-band intensity | [2] |
| 1 x 10⁻³ | 0.2 | Strong J-band indicating significant aggregation | [2] |
| 12.5 x 10⁻³ | - | Rod-like aggregates with a length of ~350 nm | [3] |
Protocol 2: DNA-Templated Synthesis of PIC J-Aggregates (J-bits)
This protocol outlines the use of DNA as a template to create size-controlled PIC J-aggregates.
Materials:
-
This compound (PIC) dye
-
Custom-synthesized DNA oligonucleotides with a poly(dA-dT) sequence
-
Buffer solution (e.g., TE buffer: 10 mM Tris, 1 mM EDTA, pH 8.0)
-
High-purity water
-
Spectrofluorometer
-
Circular Dichroism (CD) Spectrometer
Procedure:
-
Prepare DNA Template:
-
Dissolve the lyophilized DNA oligonucleotides in the buffer solution to a desired stock concentration.
-
Anneal the DNA strands to form duplexes by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
-
Form J-aggregates:
-
Characterization:
-
Measure the absorption and fluorescence spectra to observe the characteristic J-band and emission.
-
Use Circular Dichroism (CD) spectroscopy to confirm the interaction between the PIC aggregates and the DNA template.[10]
-
Quantitative Data Example:
| DNA Template (AT-track length) | Resulting J-aggregate size (length) | Reference |
| >8 base pairs | 3-8 nm | [11] |
Visual Guides
Experimental Workflow for Controlling PIC J-Aggregate Size
Caption: A generalized workflow for the preparation and characterization of PIC J-aggregates.
Factors Influencing PIC J-Aggregate Size
Caption: Key experimental parameters that control the final size and morphology of PIC J-aggregates.
References
- 1. J-aggregate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Solvent Effects in Highly Efficient Light-Induced Molecular Aggregation | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Size-tunable ICG-based contrast agent platform for targeted near-infrared photoacoustic imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Controlling the formation of cyanine dye H- and J-aggregates with cucurbituril hosts in the presence of anionic polyelectrolytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of DNA on J-aggregate formation of cyanine dyes | Semantic Scholar [semanticscholar.org]
- 10. Understanding Self-Assembled this compound Dye Aggregates in DNA Nanostructures and Their Exciton Relay Transfer Capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural and optical variation of this compound aggregates nucleated on DNA substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. osti.gov [osti.gov]
- 13. functmaterials.org.ua [functmaterials.org.ua]
Technical Support Center: Overcoming Solubility Challenges with Pseudoisocyanine (PIC) Salts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Pseudoisocyanine (PIC) salts.
Frequently Asked Questions (FAQs)
Q1: What are this compound (PIC) salts and why is their solubility a concern?
This compound (PIC) salts are cationic cyanine dyes known for their unique photophysical properties, including the formation of J-aggregates which exhibit a sharp, red-shifted absorption band. This aggregation tendency, however, is a primary reason for their often-low solubility in aqueous solutions. The formation of these aggregates can be influenced by factors such as concentration, temperature, solvent polarity, and the presence of salts.
Q2: Which common solvents can be used to dissolve PIC salts?
PIC salts exhibit varying solubility in different solvents. While sparingly soluble in water, their solubility is significantly better in polar aprotic solvents and alcohols. A 1:1 mixture of Dimethyl Formamide (DMF) and Methanol, as well as Dimethyl Sulfoxide (DMSO), are effective solvents for PIC iodide. Non-sulfonated cyanine dyes, like PIC salts, generally require an organic co-solvent for initial dissolution before being introduced to an aqueous medium.[1]
Q3: What is the difference in solubility between PIC iodide and PIC chloride?
Generally, the anion of the salt can influence its solubility. While specific quantitative data is not always readily available for all solvents, PIC chloride is often considered more water-soluble than PIC iodide. However, both salts can present solubility challenges in aqueous buffers due to aggregation.
Q4: How does temperature affect the solubility of PIC salts?
Temperature plays a crucial role in the solubility of PIC salts, primarily by influencing the equilibrium between the monomeric dye and its aggregated forms. In many cases, heating a solution can help dissolve PIC salts by providing the necessary energy to break up aggregates. For instance, a common protocol involves sonicating a PIC dye solution at 60 °C for an hour to ensure the dye is fully solvated.[2]
Q5: Can pH be adjusted to improve the solubility of PIC salts?
Yes, pH can influence the solubility and aggregation behavior of PIC salts. In acidic media, the protonation of the dye can shift the equilibrium towards the formation of J-aggregates.[3] While this might not always lead to increased monomeric solubility, understanding the pH-dependent behavior is crucial for controlling the state of the dye in solution.
Troubleshooting Guide: Overcoming PIC Salt Solubility Issues
This guide provides a step-by-step approach to troubleshoot and resolve common solubility problems with this compound salts.
Problem 1: PIC salt powder is not dissolving in the chosen solvent.
Initial Assessment:
-
Visually inspect the solution for undissolved particles.
-
Check for the formation of a precipitate or cloudy suspension.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for undissolved PIC salt.
Detailed Steps:
-
Verify Solvent Choice:
-
Cause: The chosen solvent may not be suitable for the specific PIC salt.
-
Solution: Refer to the solubility data table below. For PIC iodide, consider starting with DMSO or a 1:1 mixture of DMF and Methanol.[4] For aqueous applications, prepare a concentrated stock in an organic solvent first.
-
-
Apply Physical Dissolution Techniques:
-
Cause: Insufficient energy to break down the crystal lattice or aggregates.
-
Solution:
-
Sonication: Place the vial in a sonicator bath. This can help break up particles and enhance dissolution. A common protocol suggests sonicating for 1 hour at 60°C.[2]
-
Heating: Gently warm the solution. Be cautious and monitor for any color changes that might indicate degradation.
-
Vortexing: Vigorously mix the solution.
-
-
-
Use a Co-solvent or 'Pasting' Method:
-
Cause: The dye powder is not being adequately wetted by the solvent.
-
Solution:
-
Pasting: Add a small amount of solvent to the dry powder and mix to form a smooth paste. Then, gradually add the rest of the solvent while stirring. This ensures that all particles are wetted.
-
Urea Water: For particularly difficult-to-dissolve dyes, preparing the initial paste with urea water (urea dissolved in warm water) can improve solubility before adding the bulk solvent.[5][6]
-
-
-
Consider Surfactants:
-
Cause: Strong intermolecular forces leading to aggregation.
-
Solution: The addition of surfactants can help to break up aggregates and increase the solubility of dyes in aqueous solutions by forming micelles. Start with low concentrations of a non-ionic surfactant like Triton X-100 or a cationic surfactant such as Cetylpyridinium bromide (CPB).
-
Problem 2: The PIC salt dissolves initially but then precipitates out of solution.
Initial Assessment:
-
Observe the timing of the precipitation. Does it happen immediately after dissolution, upon cooling, or after adding to an aqueous buffer?
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation of PIC salt.
Detailed Steps:
-
Check Concentration:
-
Cause: The solution may be supersaturated.
-
Solution: Try preparing a more dilute solution. It is often better to work with lower concentrations of PIC salts in aqueous environments to avoid aggregation-induced precipitation.
-
-
Maintain Temperature:
-
Cause: The PIC salt may have been dissolved at an elevated temperature and is precipitating upon cooling.
-
Solution: Maintain the working temperature of the solution, if the experimental conditions allow.
-
-
Adjust pH:
-
Cause: The pH of the solution may be promoting aggregation and precipitation.
-
Solution: Adjust the pH of the buffer. Since acidic conditions can favor J-aggregation, moving to a more neutral or slightly basic pH might help maintain the monomeric state.[3] However, this should be tested empirically for your specific application.
-
-
Prevent Aggregation:
-
Cause: The dye molecules are self-associating in the solution.
-
Solution:
-
Add Co-solvents: The presence of organic solvents like DMSO or ethanol in the final aqueous solution can help to keep the dye in a monomeric state.
-
Use Surfactants: As mentioned previously, surfactants can be effective in preventing aggregation.
-
-
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound iodide.
| Solvent | Chemical Formula | Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Soluble to 10 mM | A good starting solvent for stock solutions. |
| Dimethyl Formamide (DMF) / Methanol (1:1) | C₃H₇NO / CH₄O | 10 mg/mL | A mixture that provides good solubility. |
| Water | H₂O | Sparingly soluble | Prone to aggregation and precipitation. |
| Ethanol | C₂H₆O | Soluble | Often used as a co-solvent.[1] |
Experimental Protocols
Protocol 1: Preparation of a 200 µM this compound (PIC) Iodide Stock Solution in Buffer
This protocol is adapted from a method used for preparing PIC solutions for DNA interaction studies.[2]
Materials:
-
This compound (PIC) iodide powder
-
Tris-HCl buffer (5 mM Tris-HCl, 10 mM NaCl, pH 7.0)
-
Sonicator bath
-
Heating block or water bath
-
0.2 µm syringe filter
Procedure:
-
Weigh the appropriate amount of PIC iodide powder to prepare a 200 µM solution in the desired volume of Tris-HCl buffer.
-
Add the PIC iodide powder to the buffer in a suitable container.
-
To ensure the dye is fully solvated, sonicate the solution for 1 hour at 60 °C.
-
Allow the solution to cool to room temperature.
-
Filter the solution through a 0.2 µm syringe filter to remove any remaining microaggregates.
-
The final concentration can be verified by UV-Vis spectrophotometry using the molar extinction coefficient of the PIC monomer (53,500 M⁻¹ cm⁻¹ at 523 nm).[2]
Workflow for PIC Stock Solution Preparation:
Caption: Workflow for preparing a 200 µM PIC iodide stock solution.
Protocol 2: General Method for Dissolving PIC Salts in Organic Solvents for Stock Solutions
This protocol provides a general guideline for preparing concentrated stock solutions of PIC salts in organic solvents, which can then be diluted into aqueous buffers for working solutions.
Materials:
-
This compound (PIC) salt (iodide or chloride)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or a 1:1 mixture of Dimethyl Formamide (DMF) and Methanol
-
Vortex mixer
Procedure:
-
Weigh the desired amount of PIC salt powder.
-
Add the appropriate volume of the chosen organic solvent (e.g., DMSO to a final concentration of 10 mM).
-
Vortex the mixture thoroughly until the solid is completely dissolved. A brief sonication may be used if necessary.
-
Store the stock solution in a tightly sealed, light-protected container at the recommended temperature (typically -20°C for long-term storage).
-
When preparing working solutions, add the organic stock solution dropwise to the aqueous buffer while stirring to minimize precipitation. The final concentration of the organic solvent in the working solution should be kept as low as possible to avoid affecting the experimental system.
References
- 1. 404 Not Found | AAT Bioquest [aatbio.com]
- 2. Structural and optical variation of this compound aggregates nucleated on DNA substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. functmaterials.org.ua [functmaterials.org.ua]
- 4. 1,1'-DIETHYL-2,2'-CYANINE IODIDE | 977-96-8 [chemicalbook.com]
- 5. Dissolving Dharma Fiber Reactive Dye Powder [dharmatrading.com]
- 6. Dissolving Dharma Fiber Reactive Dye Powder [dharmatrading.com]
Best practices for storing and handling Pseudoisocyanine solutions.
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for handling and storing Pseudoisocyanine (PIC) solutions. It is intended for researchers, scientists, and drug development professionals to ensure the stability and optimal performance of PIC in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound (PIC) powder?
A1: The recommended solvent for dissolving PIC powder is a buffer solution, such as Tris-HCl (e.g., 10 mM NaCl, 5 mM Tris-HCl, pH 7.0).[1][2] For some applications, distilled water can also be used.[3]
Q2: How should solid PIC be stored upon receipt?
A2: Solid PIC powder should be stored in a tightly closed container in a dry and well-ventilated place. For long-term stability, it is recommended to store it at -20°C and protected from light and moisture.[4][5]
Q3: What is the best practice for preparing a PIC stock solution?
A3: To ensure the dye is fully solvated, it is recommended to sonicate the solution for about an hour at 60°C after dissolving the PIC powder in the appropriate buffer.[1][2] After sonication, allow the solution to cool to room temperature and then filter it through a 0.2 μm syringe filter.[1][2] The final concentration should be verified by UV-vis absorbance spectroscopy.[1][2]
Q4: How should I store a PIC stock solution?
A4: For short-term storage (up to one month), store the stock solution at -20°C.[4] For longer-term storage (up to six months), it is best to store the solution at -80°C.[4] It is highly recommended to dispense the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles.[5][6] Solutions should be stored in tightly sealed vials to prevent solvent evaporation.[6]
Q5: Is this compound sensitive to light?
A5: Yes, like many fluorescent dyes, PIC solutions can be sensitive to light and may undergo photodegradation. It is recommended to store solutions in amber vials or containers wrapped in aluminum foil to protect them from light.[5][7]
Troubleshooting Guide
Issue 1: The color of my PIC solution is different than expected, or the absorption spectrum has shifted.
This issue is often related to the formation of aggregates (J-aggregates or H-aggregates), which alters the optical properties of the dye.
| Observation | Potential Cause | Troubleshooting Steps |
| Red-shifted absorption peak (J-band) | Formation of J-aggregates due to high concentration, low temperature, or specific anions.[8][9] | 1. Dilute the solution. J-aggregation is highly concentration-dependent.[9][10] 2. Gently warm the solution. J-aggregates can be sensitive to temperature.[11] 3. Check the composition of your buffer. Some anions promote J-aggregation more than others.[8] |
| Blue-shifted absorption peak (H-band) | Formation of H-aggregates, often at intermediate concentrations.[3] | 1. Dilute the solution to favor the monomeric state.[3] 2. Adjust the solvent. The presence of organic co-solvents can influence aggregation.[12] |
| General color change or spectral bleaching | Dye decomposition, potentially caused by interaction with certain surfaces or high charge densities.[13] | 1. Ensure high-purity solvents and clean glassware. 2. If working with materials like layered silicates, be aware of potential decomposition reactions.[13] |
Issue 2: I am observing a decrease in fluorescence intensity (quenching).
Fluorescence quenching can occur due to a variety of factors, including aggregation and interactions with other molecules in the solution.[14]
| Potential Cause | Troubleshooting Steps |
| Self-quenching due to aggregation | High concentrations of PIC can lead to the formation of aggregates that have lower fluorescence quantum yields.[2] Dilute the solution to the recommended working concentration. |
| Interaction with other molecules | Components in your sample or buffer, such as certain ions (e.g., iodide, chloride), can act as quenchers.[14][15] Review the composition of your solution and consider potential quenching interactions. If possible, remove or replace the quenching species. |
| Photobleaching | Prolonged exposure to high-intensity light can cause irreversible photodegradation of the dye.[7] Minimize light exposure by using neutral density filters, reducing exposure time, and storing solutions in the dark. |
Issue 3: There is a precipitate in my stored PIC solution.
| Potential Cause | Troubleshooting Steps |
| Precipitation upon freezing | The dye may have precipitated out of solution during a freeze-thaw cycle.[6] |
| Low solubility in the chosen solvent | The concentration of the stock solution may be too high for the chosen solvent, especially at low temperatures. |
| Degradation of the dye | Over time, the dye may degrade, leading to insoluble byproducts. |
Experimental Protocols
Protocol 1: Preparation of a 200 µM PIC Stock Solution
This protocol is adapted from methodologies used in biophysical studies involving DNA nanostructures.[1][2]
Materials:
-
This compound (PIC) powder
-
Tris-HCl buffer (10 mM NaCl, 5 mM Tris-HCl, pH 7.0)
-
0.2 µm syringe filter
-
Sonicator
-
UV-vis spectrophotometer
Procedure:
-
Weigh the appropriate amount of PIC powder to prepare a 200 µM solution in the desired volume of Tris-HCl buffer.
-
Dissolve the powder in the buffer by vortexing.
-
To ensure the dye is fully solvated, sonicate the solution for 1 hour at 60°C.[1][2]
-
Allow the solution to cool to room temperature.
-
Filter the solution through a 0.2 µm syringe filter to remove any remaining particulates.[1][2]
-
Measure the absorbance of the solution using a UV-vis spectrophotometer.
-
Calculate the final concentration using the molar extinction coefficient of the PIC monomer (ε = 53,500 M⁻¹ cm⁻¹ at 523 nm).[1][2]
-
Store the stock solution in aliquots at -20°C or -80°C, protected from light.
Visualizations
Caption: Workflow for preparing a this compound stock solution.
Caption: Troubleshooting logic for spectral issues in PIC solutions.
Safety and Handling
-
Personal Protective Equipment: Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, gloves, and a lab coat when handling PIC powder and solutions.[16]
-
Handling: Avoid creating dust when working with the solid form. Wash hands thoroughly after handling.[16]
-
First Aid:
-
Disposal: Dispose of contents and containers in accordance with local, regional, national, and international regulations.[16]
References
- 1. Understanding Self-Assembled this compound Dye Aggregates in DNA Nanostructures and Their Exciton Relay Transfer Capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and optical variation of this compound aggregates nucleated on DNA substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cell stress and phase separation stabilize the monomeric state of this compound chloride employed as a self-assembly crowding sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Aggregation and decomposition of a this compound dye in dispersions of layered silicates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 15. m.youtube.com [m.youtube.com]
- 16. servco.newlook.safepersonnelsds.com [servco.newlook.safepersonnelsds.com]
Effect of solvent polarity on Pseudoisocyanine spectral properties.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the effect of solvent polarity on the spectral properties of Pseudoisocyanine (PIC).
Frequently Asked Questions (FAQs)
Q1: What is this compound (PIC) and why are its spectral properties sensitive to the solvent environment?
This compound (PIC) is a cationic cyanine dye known for its strong tendency to self-assemble in solution. Its spectral properties are highly sensitive to its environment due to the formation of different molecular aggregates, primarily J-aggregates and H-aggregates, in addition to its monomeric form. The balance between these forms is heavily influenced by factors like concentration, temperature, and solvent polarity.
Q2: What are J-aggregates and H-aggregates, and how do they spectrally differ from the PIC monomer?
J-aggregates and H-aggregates are two types of self-assembled structures of PIC molecules.
-
J-Aggregates: In these aggregates, the PIC molecules are arranged in a head-to-tail fashion. This arrangement leads to strong electronic coupling, resulting in a sharp, intense, and red-shifted absorption band known as the "J-band" relative to the monomer's absorption. J-aggregates are often highly fluorescent.
-
H-Aggregates: Here, the molecules are packed in a face-to-face (or parallel) orientation. This results in a blue-shifted and often broader absorption band (H-band) compared to the monomer. H-aggregates typically exhibit quenched fluorescence.
-
Monomer: The individual, unaggregated PIC dye molecule has absorption peaks around 490 nm and 523 nm.[1]
Q3: How does solvent polarity affect the aggregation state of PIC?
Solvent polarity plays a crucial role in mediating the intermolecular forces that drive aggregation.
-
High Polarity Solvents (e.g., water): In highly polar solvents like water, PIC has a strong tendency to form J-aggregates and H-aggregates.[2][3] The specific type of aggregate can depend on concentration and the presence of salts.
-
Low Polarity / Organic Solvents: In less polar organic solvents, the monomeric form of the dye is generally more favored. The addition of organic co-solvents (like propanol or dioxane) to aqueous solutions can disrupt the three-dimensional structure of J-aggregates, often leading to simpler bilayer or monolayer structures.[4]
Q4: What is solvatochromism and does the PIC monomer exhibit it?
Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This change is observed as a shift in the absorption or emission maxima (λ_max). While PIC is renowned for the spectral shifts caused by aggregation, its monomeric form also exhibits solvatochromism. In polar solvents, the ground state of the dye can be stabilized to a different extent than the excited state, leading to a shift in the energy and wavelength of absorption and fluorescence.
Troubleshooting Guide
Problem 1: My absorption spectrum shows an unexpected sharp peak around 570-580 nm, even at low concentrations.
-
Probable Cause: You are observing the formation of J-aggregates. PIC has a very high propensity to form J-aggregates, especially in aqueous or other highly polar solutions, even at micromolar concentrations.
-
Solutions:
-
Solvent Choice: To study the monomer, switch to less polar organic solvents where aggregation is less favorable.
-
Use of Co-solvents: Adding organic solvents like ethanol or methanol to an aqueous solution can help disrupt aggregation.[4]
-
Temperature Control: Increasing the temperature can sometimes favor the monomeric state over aggregates.
-
Concentration: Ensure you are working at the lowest possible concentration where a signal is still detectable. Perform a concentration-dependent study to identify the concentration at which aggregation begins.
-
Problem 2: The fluorescence signal of my PIC solution is very weak or seems quenched.
-
Probable Cause 1: H-Aggregation. The formation of H-aggregates, which are typically non-fluorescent or weakly fluorescent, can lead to significant quenching of the overall signal. H-aggregates are favored under certain concentration and solvent conditions and exhibit a blue-shifted absorption spectrum.
-
Solution 1: Verify H-aggregate formation by checking for a blue-shifted peak in your absorption spectrum. Employ the same strategies as for avoiding J-aggregates (change solvent, lower concentration).
-
Probable Cause 2: Solvent Effects. Certain solvents can quench fluorescence through various mechanisms. Additionally, high solvent viscosity can sometimes restrict the molecular motion necessary for non-radiative decay, thereby enhancing fluorescence, while lower viscosity may have the opposite effect.[5][6]
-
Solution 2: Test your PIC solution in a range of solvents to identify if the quenching is a solvent-specific effect. Consult literature for known quenching effects of your chosen solvent.
Problem 3: The spectral peaks (λ_max) are unstable and shift during the experiment.
-
Probable Cause: Photobleaching. Cyanine dyes can be susceptible to photobleaching, which is the photochemical destruction of the fluorophore upon prolonged exposure to excitation light. This will lead to a decrease in signal intensity over time.
-
Solution:
-
Minimize the exposure time and intensity of the excitation light.
-
Use the lowest possible light intensity that provides an adequate signal-to-noise ratio.
-
Prepare fresh samples if significant photobleaching is suspected.
-
Problem 4: The dye is precipitating from the solution.
-
Probable Cause: Poor Solubility. PIC, being a salt, has limited solubility in non-polar organic solvents.
-
Solution:
-
Consult a solvent miscibility and polarity chart to choose an appropriate solvent.
-
Prepare a saturated stock solution in a good solvent (e.g., methanol or DMSO) and then dilute it into the desired experimental solvent, ensuring the final concentration is below the solubility limit.
-
Sonication can aid in dissolving the dye in the initial stock solution.[7][8]
-
Data Presentation
| Species | Absorption Maximum (λ_abs) | Emission Maximum (λ_em) | Spectral Characteristics |
| Monomer | ~490 nm, ~523 nm[1] | Solvent Dependent | Two distinct absorption bands. Exhibits solvatochromism. |
| H-Aggregate | Blue-shifted vs. Monomer | Weak / Quenched | Broad absorption band.[9] |
| J-Aggregate | Red-shifted vs. Monomer (~570-580 nm) | Narrow, Red-shifted vs. Monomer | Sharp, intense absorption band (J-band).[1] |
Experimental Protocols
Protocol 1: Preparation of PIC Stock and Working Solutions
This protocol is designed to prepare a PIC solution that favors the monomeric state and minimizes pre-aggregation.
-
Prepare Stock Solution:
-
Weigh out the required amount of this compound salt (e.g., chloride or iodide) in a fume hood.
-
Dissolve the PIC powder in a suitable solvent where it is highly soluble and less prone to aggregation, such as methanol or DMSO, to create a concentrated stock solution (e.g., 1-2 mM).
-
To ensure the dye is fully solvated, sonicate the solution in a bath sonicator for 30-60 minutes at a controlled temperature (e.g., up to 60°C).[7][8]
-
-
Filter the Stock Solution:
-
Determine Accurate Concentration:
-
Dilute an aliquot of the stock solution in a suitable solvent (e.g., methanol) to a concentration within the linear range of your spectrophotometer (Absorbance < 1.0).
-
Measure the absorbance at the monomer's λ_max (e.g., ~523 nm) and calculate the precise concentration using the Beer-Lambert law (A = εcl), with a molar extinction coefficient (ε) of approximately 53,500 M⁻¹cm⁻¹ at 523 nm.[7][8]
-
-
Prepare Working Solutions:
-
Prepare fresh working solutions for each experiment by diluting the stock solution into the desired solvent(s). It is crucial to add the PIC stock solution to the solvent (and not the other way around) while vortexing to avoid localized high concentrations that can induce aggregation.
-
Protocol 2: Acquiring UV-Vis Absorption and Fluorescence Spectra
-
Instrument Setup:
-
Turn on the spectrophotometer and fluorometer and allow the lamps to warm up for at least 30 minutes for stable output.
-
-
Absorption Measurement:
-
Use a 1 cm pathlength quartz cuvette for all measurements.
-
Record a baseline spectrum using a cuvette filled with the pure solvent you are testing.
-
Rinse the cuvette with the sample solution before filling it for measurement.
-
Measure the absorption spectrum of the PIC solution over a range that covers all expected peaks (e.g., 350-700 nm). Ensure the maximum absorbance is within the optimal range for the instrument (typically 0.1-1.0).
-
-
Fluorescence Measurement:
-
Using a quartz cuvette, measure the fluorescence emission spectrum.
-
Set the excitation wavelength to one of the monomer's absorption peaks (e.g., 490 nm or 523 nm), avoiding regions with high solvent Raman scatter if possible.
-
Set the emission scan range to start at least 10-20 nm above the excitation wavelength to avoid Rayleigh scatter (e.g., scan from 510 nm to 750 nm).
-
Record the spectrum of a solvent blank to identify any background fluorescence or Raman peaks. The Raman peak of water, for example, will shift as the excitation wavelength is changed.
-
Keep instrument parameters (e.g., slit widths, integration time) consistent across all samples for comparability.
-
Visualizations
Caption: Logical flow from solvent polarity to the dominant PIC state and resulting spectral features.
Caption: Experimental workflow for studying the solvatochromism of this compound monomers.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanism and equilibrium thermodynamics of H- and J-aggregate formation from pseudo isocyanine chloride in water - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Influence of hydrogen bonding on twisted intramolecular charge transfer in coumarin dyes: an integrated experimental and theoretical investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Solvatochromic Fluorescent Probe Reveals Polarity Heterogeneity upon Protein Aggregation in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. Structural and optical variation of this compound aggregates nucleated on DNA substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding Self-Assembled this compound Dye Aggregates in DNA Nanostructures and Their Exciton Relay Transfer Capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Pseudoisocyanine and Other Cyanine Dames for DNA Labeling
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate fluorescent dye for DNA labeling is a critical decision in molecular biology and related fields, directly impacting the sensitivity, accuracy, and reliability of experimental results. Cyanine dyes are a widely used class of fluorescent probes for this purpose, prized for their high extinction coefficients and tunable fluorescence properties. This guide provides an objective comparison of Pseudoisocyanine (PIC) with other commonly used cyanine dyes—SYBR Green I, PicoGreen, YOYO-1, and TO-PRO-3—for DNA labeling applications. The comparative data presented herein is supported by published experimental findings to facilitate an informed choice for your specific research needs.
Quantitative Performance Comparison
The following tables summarize the key photophysical and binding properties of this compound and other popular cyanine dyes used for DNA labeling. These quantitative metrics are essential for determining the suitability of a dye for applications such as fluorescence microscopy, flow cytometry, and quantitative nucleic acid analysis.
Table 1: Photophysical Properties of DNA-Bound Cyanine Dames
| Feature | This compound (PIC) (J-aggregate) | SYBR Green I | PicoGreen | YOYO-1 | TO-PRO-3 |
| Excitation Max (nm) | ~570 | ~497 | ~502 | ~489 | ~642 |
| Emission Max (nm) | ~590 | ~520 | ~523 | ~509 | ~661 |
| Quantum Yield (Φf) | ≤ 0.18[1] | High | ~0.5[2][3] | Up to 0.5[4] | High |
| Fluorescence Enhancement | Moderate | >1000-fold[5][6][7] | >1000-fold[2][8] | ~3200-fold[4] | Significant[9] |
Table 2: DNA Binding Properties of Cyanine Dames
| Feature | This compound (PIC) | SYBR Green I | PicoGreen | YOYO-1 | TO-PRO-3 |
| Binding Mechanism | Groove binding (forms J-aggregates on AT-rich regions)[1] | Intercalation and minor groove binding[1][10] | Intercalation | Bis-intercalation[4] | Intercalation |
| Binding Affinity (Kd) | ≥25 µM (low affinity)[1] | High affinity | High affinity | 5-50 nM (very high affinity)[11] | µM range (strong affinity)[12][13] |
| Sequence Specificity | Prefers poly(dA)-poly(dT) tracks for J-aggregate formation[1] | Some GC preference | Low | Low | Low |
Mechanism of DNA Labeling and Fluorescence
The signaling pathway for DNA labeling with cyanine dyes generally involves the dye binding to the DNA molecule, which leads to a significant increase in its fluorescence quantum yield. This enhancement is primarily due to the restriction of the dye's molecular motion upon binding, which reduces non-radiative decay pathways.
Caption: Mechanism of cyanine dye fluorescence enhancement upon binding to DNA.
Experimental Protocols
To objectively compare the performance of different cyanine dyes for DNA labeling, a series of standardized experiments should be conducted. Below are detailed methodologies for key comparative assays.
I. Determination of Fluorescence Enhancement
Objective: To quantify the increase in fluorescence intensity of each dye upon binding to double-stranded DNA (dsDNA).
Materials:
-
Spectrofluorometer
-
Quartz cuvettes
-
dsDNA stock solution (e.g., calf thymus DNA) of known concentration
-
Cyanine dye stock solutions (in DMSO or appropriate solvent)
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
Procedure:
-
Prepare a working solution of each cyanine dye in TE buffer at a concentration that yields a low but measurable fluorescence signal.
-
Measure the baseline fluorescence intensity of the free dye solution (F_free).
-
Add a saturating concentration of dsDNA to the dye solution.
-
Incubate the mixture for 5-10 minutes at room temperature to allow binding to reach equilibrium.
-
Measure the fluorescence intensity of the DNA-bound dye (F_bound) under the same instrument settings.
-
Calculate the fluorescence enhancement factor as: Enhancement = F_bound / F_free.
II. Measurement of Quantum Yield
Objective: To determine the fluorescence quantum yield of the DNA-bound dyes. This is typically done using a relative method with a known quantum yield standard.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quantum yield standard with a known quantum yield in the same spectral region (e.g., Fluorescein in 0.1 M NaOH, Φf = 0.95)
-
dsDNA
-
Cyanine dyes
-
Appropriate buffers
Procedure:
-
Prepare a series of optically dilute solutions of the standard and the DNA-dye complexes with absorbance values between 0.01 and 0.1 at the excitation wavelength.
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum of each solution using a spectrofluorometer, ensuring identical excitation wavelength and instrument settings for the standard and samples.
-
Integrate the area under the emission spectrum for each sample.
-
Calculate the quantum yield (Φ_sample) using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample^2 / n_std^2) where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
'sample' refers to the DNA-dye complex and 'std' refers to the standard.
-
III. Determination of Binding Affinity (Kd)
Objective: To determine the dissociation constant (Kd) of the dye-DNA interaction, which is a measure of binding affinity.
Materials:
-
Spectrofluorometer or a dedicated instrument for binding affinity measurements (e.g., using fluorescence polarization or isothermal titration calorimetry).
-
dsDNA of known concentration
-
Cyanine dyes
-
Binding buffer (e.g., TE buffer with a specific salt concentration)
Procedure (using fluorescence titration):
-
Prepare a solution of the cyanine dye at a fixed, low concentration.
-
Measure the initial fluorescence intensity.
-
Titrate the dye solution with increasing concentrations of dsDNA.
-
Measure the fluorescence intensity after each addition of DNA, allowing the system to equilibrate.
-
Plot the change in fluorescence as a function of the DNA concentration.
-
Fit the resulting binding curve to a suitable binding model (e.g., one-site binding) to calculate the Kd.
IV. Assessment of Photostability
Objective: To compare the resistance of the DNA-bound dyes to photobleaching upon continuous illumination.
Materials:
-
Fluorescence microscope with a stable light source (e.g., laser) and a sensitive detector.
-
Microscope slides and coverslips.
-
DNA-dye complexes prepared as in the fluorescence enhancement protocol.
Procedure:
-
Mount a sample of the DNA-dye complex on a microscope slide.
-
Focus on a specific area and acquire an initial image (t=0).
-
Continuously illuminate the sample with a constant light intensity.
-
Acquire images at regular time intervals until the fluorescence intensity has significantly decreased.
-
Measure the mean fluorescence intensity of the illuminated region in each image.
-
Plot the normalized fluorescence intensity as a function of time.
-
The rate of fluorescence decay is an indicator of photostability; a slower decay indicates higher photostability.
Experimental Workflow for Dye Comparison
The following diagram outlines a logical workflow for the comparative evaluation of different DNA labeling dyes.
References
- 1. Investigations on DNA intercalation and surface binding by SYBR Green I, its structure determination and methodological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of PicoGreen reagent and development of a fluorescence-based solution assay for double-stranded DNA quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PicoGreen | AAT Bioquest [aatbio.com]
- 4. YOYO-1 - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] SYBR Green I: Fluorescence Properties and Interaction with DNA | Semantic Scholar [semanticscholar.org]
- 8. Characterization of PicoGreen Interaction with dsDNA and the Origin of Its Fluorescence Enhancement upon Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lumiprobe.com [lumiprobe.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. TO-PRO-3 Stain | Thermo Fisher Scientific - US [thermofisher.com]
- 13. TO-PRO-3 Stain Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Validation of mitochondrial membrane potential measurements with JC-1 vs Pseudoisocyanine.
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of mitochondrial membrane potential (ΔΨm) is a critical indicator of cellular health and a key parameter in studies of apoptosis, drug toxicity, and mitochondrial dysfunction. This guide provides a detailed comparison of two fluorescent probes, JC-1 and Pseudoisocyanine (PIC), for the validation of ΔΨm measurements. While JC-1 is a widely established and validated tool, this guide also explores the potential, and notable current limitations, of this compound.
Overview of Probes
| Feature | JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) | This compound (PIC) |
| Mechanism of Action | Ratiometric, potential-dependent accumulation in mitochondria. Forms J-aggregates with a fluorescence emission shift from green to red at high ΔΨm. | Forms J-aggregates with a red-shifted absorbance and fluorescence. Its use for ratiometric ΔΨm measurement in live cells is not well-established. |
| Fluorescence Properties | Monomers: Green fluorescence (~529 nm). J-aggregates: Red-orange fluorescence (~590 nm).[1][2][3] | Monomers: Absorption around 523 nm. J-aggregates: Sharp absorption peak around 573 nm and fluorescence at 577 nm. |
| Application for ΔΨm | Extensively validated and widely used for qualitative and quantitative measurements in various cell types and tissues.[1][4] | Primarily studied for its photophysical properties and J-aggregate formation in solution and on templates like DNA; not validated for cellular ΔΨm measurements. |
| Data Analysis | Ratiometric analysis (red/green fluorescence intensity) minimizes artifacts related to probe concentration, cell size, and mitochondrial mass.[2] | The methodology for ratiometric analysis of ΔΨm in cells has not been established. |
| Commercial Availability | Readily available as standalone dye and in user-friendly kits with optimized protocols and controls.[1] | Available as a chemical compound, but not in kits specifically for mitochondrial membrane potential assays. |
Mechanism of Action and Signaling Pathways
The functionality of both JC-1 and this compound is based on the formation of "J-aggregates," a phenomenon where dye molecules self-assemble into ordered structures, leading to a significant shift in their optical properties. The mitochondrial membrane potential, an electrochemical gradient across the inner mitochondrial membrane, drives the accumulation of these cationic dyes within the mitochondrial matrix.
JC-1 Mechanism
In healthy cells with a high mitochondrial membrane potential, the cationic JC-1 dye accumulates in the mitochondria. This high concentration leads to the formation of J-aggregates, which exhibit a characteristic red to orange fluorescence. In apoptotic or metabolically stressed cells, the mitochondrial membrane potential collapses, and JC-1 can no longer accumulate within the mitochondria. As a result, it remains in the cytoplasm in its monomeric form, which shows green fluorescence.[1][2][3] The ratio of red to green fluorescence, therefore, provides a sensitive measure of the mitochondrial membrane potential.
This compound (PIC) Mechanism
This compound is a cyanine dye known to form J-aggregates in aqueous solutions, a property that has been extensively studied for its photophysical characteristics.[5] In theory, as a cationic dye, PIC could accumulate in mitochondria in a potential-dependent manner, similar to JC-1. This accumulation would lead to J-aggregate formation and a corresponding shift in its fluorescence. However, the use of PIC for ratiometric measurement of mitochondrial membrane potential in living cells is not a validated or established method. There is a significant lack of literature and experimental protocols to support this application.
Experimental Protocols
JC-1 Staining Protocol for Fluorescence Microscopy
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
-
Cell Preparation:
-
Seed cells on glass-bottom dishes or chambered slides suitable for microscopy and culture until they reach the desired confluency.
-
Induce experimental conditions (e.g., drug treatment to induce apoptosis) as required. Include a positive control (e.g., treatment with a mitochondrial uncoupler like CCCP or FCCP) and a negative control (untreated cells).
-
-
JC-1 Staining Solution Preparation:
-
Prepare a 1 to 10 µM JC-1 working solution in pre-warmed cell culture medium or a suitable buffer (e.g., PBS). The optimal concentration should be determined empirically.
-
-
Staining:
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
-
Washing:
-
Aspirate the staining solution and wash the cells twice with pre-warmed cell culture medium or buffer.
-
-
Imaging:
-
Image the cells immediately using a fluorescence microscope equipped with filters for detecting both green (FITC channel) and red (TRITC/Texas Red channel) fluorescence.
-
Healthy cells will exhibit red fluorescent mitochondria, while apoptotic or unhealthy cells will show green fluorescence.
-
This compound Staining Protocol
Note: There is no validated or standardized protocol for using this compound to measure mitochondrial membrane potential in living cells. The following is a hypothetical protocol based on the general principles of using cationic dyes for mitochondrial staining and would require extensive validation.
-
Probe Preparation:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
Dilute the stock solution in pre-warmed cell culture medium to a range of final concentrations for optimization (e.g., 1-10 µM).
-
-
Cell Staining and Imaging:
-
Follow similar steps for cell preparation, staining, and washing as outlined for JC-1.
-
Image the cells using appropriate filter sets to detect both monomer and potential J-aggregate fluorescence. The specific excitation and emission wavelengths would need to be determined empirically for the cellular environment.
-
Crucially, any results obtained using this compound for this application would need to be validated against a well-established method, such as using JC-1, to confirm their biological relevance.
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for assessing mitochondrial membrane potential using these probes.
References
- 1. JC-1 Dye for Mitochondrial Membrane Potential | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. plus.ac.at [plus.ac.at]
- 3. Detection of the Mitochondrial Membrane Potential by the Cationic Dye JC-1 in L1210 Cells with Massive Overexpression of the Plasma Membrane ABCB1 Drug Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fabrication of a fluorescent probe for reversibly monitoring mitochondrial membrane potential in living cells - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Pseudoisocyanine Chloride and Iodide Salts for Advanced Research Applications
For researchers, scientists, and drug development professionals, the choice of fluorescent probes and aggregation-sensitive dyes is critical. Pseudoisocyanine (PIC), a well-known cyanine dye, is available in different salt forms, primarily as chloride and iodide salts. This guide provides an objective, data-driven comparison of these two salts to aid in the selection of the most suitable compound for specific research needs.
This analysis delves into the comparative photophysical properties, aggregation behavior, and synthesis of this compound chloride (PIC-Cl) and this compound iodide (PIC-I). All quantitative data is summarized in comparative tables, and detailed experimental protocols for key characterization techniques are provided.
Core Properties: A Head-to-Head Comparison
While both PIC-Cl and PIC-I share the same chromophore and thus exhibit similar fundamental spectral characteristics, the counter-ion can influence their solubility, aggregation propensity, and performance in specific environments.
Photophysical and Aggregation Properties
The defining characteristic of this compound is its propensity to form J-aggregates, which are highly ordered supramolecular structures with a distinct, narrow, and red-shifted absorption band (J-band) compared to the monomer.[1] This aggregation is sensitive to concentration, temperature, and the presence of co-solutes.[1][2]
| Property | This compound Chloride (PIC-Cl) | This compound Iodide (PIC-I) | Experimental Conditions |
| Monomer Absorption Max (λmax) | ~523 nm[3] | ~523-524 nm[4][5] | In aqueous solution or ethanol. |
| J-Aggregate Absorption Max (J-band) | ~573 nm[1] | ~570-575 nm[6] | In aqueous solution with aggregating agents (e.g., NaCl, KI).[1][7] |
| Monomer Fluorescence Emission Max | ~540-560 nm | ~540-560 nm | Excitation typically around 488-523 nm.[3][8] |
| J-Aggregate Fluorescence Emission Max | ~575 nm[2] | ~575 nm | Sharp, resonant fluorescence.[2] |
| Aggregation Induction | Readily forms J-aggregates in aqueous solutions, often facilitated by the addition of salts like NaCl.[1] | Forms J-aggregates, with aggregation often induced by the addition of KI in various media, including cellulose acetate films.[7] | Aggregation is concentration and temperature dependent.[2] |
| Molar Extinction Coefficient (ε) of Monomer | ~53,500 M⁻¹cm⁻¹ at 523 nm[3] | ≥25,000 at 487-495 nm in ethanol[5] | Note: Values can vary with solvent and measurement conditions. |
Note: The direct comparison of quantum yields is challenging due to the lack of studies performing a side-by-side analysis under identical conditions. However, the formation of J-aggregates is known to significantly enhance the fluorescence quantum yield compared to the monomeric form.[3]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for the synthesis of PIC-Cl from PIC-I and for the characterization of PIC aggregation.
Synthesis of this compound Chloride from Iodide
A common method to obtain PIC-Cl is through anion exchange chromatography from the more commercially available PIC-I.[9]
Materials:
-
This compound iodide (PIC-I)
-
Dowex 1x2 chloride-form resin (200–400 mesh)
-
Deionized water
-
Anhydrous ethanol
-
Diethyl ether
-
Sonicator
-
Anion-exchange column
-
Rotary evaporator
-
Filter paper
-
Oven
Procedure:
-
Dissolution: Dissolve 80 mg of PIC-I in 200 cm³ of deionized water at 60 °C with sonication for 1 hour.
-
Cooling: Allow the solution to cool to room temperature.
-
Anion Exchange: Load the PIC solution onto a Dowex 1X2 (chloride form) anion-exchange column (75 mm × 300 mm).
-
Elution: Allow the solution to flow through the column by gravity at a rate of approximately 20 drops per minute.
-
Filtration and Concentration: Filter the resulting solution through filter paper and remove the water under reduced pressure using a rotary evaporator.
-
Precipitation: Rapidly pour the concentrated dark red solution into chilled diethyl ether (-20 °C) and keep it at -20 °C overnight.
-
Washing and Drying: Filter the mixture, wash the precipitate with a chilled 1:1 ethanol:diethyl ether solution, and dry it overnight in an 80 °C oven to obtain a red crystalline solid of PIC-Cl.[9]
Characterization of this compound Aggregation
UV-visible absorption and fluorescence spectroscopy are primary techniques to study the formation of J-aggregates.
Materials:
-
This compound salt (PIC-Cl or PIC-I)
-
Solvent (e.g., deionized water, Tris-HCl buffer)
-
Aggregating agent (e.g., NaCl, KCl)
-
Spectrophotometer (UV-Vis)
-
Spectrofluorometer
-
Quartz cuvettes
Procedure for UV-Vis Spectroscopy:
-
Stock Solution Preparation: Prepare a stock solution of the PIC salt in the chosen solvent. For example, a 200 µM stock solution can be prepared by dissolving the dye powder in a buffer (e.g., 10 mM NaCl, 5 mM TRIS, pH 7.0). Sonication at 60 °C for 1 hour can aid in complete dissolution.[3]
-
Sample Preparation: Prepare a series of dilutions from the stock solution in the desired final concentration range for analysis. To induce aggregation, an aggregating agent like NaCl can be added to the final solution.
-
Measurement: Record the absorption spectra of the samples over a wavelength range of 300-800 nm.[4] The appearance of a sharp, red-shifted peak around 573 nm indicates the formation of J-aggregates.[1]
Procedure for Fluorescence Spectroscopy:
-
Sample Preparation: Prepare samples as described for UV-Vis spectroscopy.
-
Measurement: Excite the sample at a wavelength where the monomer absorbs (e.g., 488 nm or 523 nm).[3][8]
-
Emission Spectra: Record the fluorescence emission spectra over a suitable wavelength range (e.g., 500-700 nm).[8] The formation of J-aggregates will result in a strong, narrow emission band around 575 nm.[2]
Visualizing Key Processes
To better illustrate the experimental workflows and conceptual relationships, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for the synthesis of this compound chloride from its iodide salt.
Caption: Experimental workflow for characterizing this compound aggregation.
Caption: Schematic of this compound monomer, J-aggregate, and H-aggregate formation.
Concluding Remarks
The choice between this compound chloride and iodide will depend on the specific experimental requirements. For many applications in aqueous media, their performance is largely comparable. The selection may be guided by commercial availability and price, with the iodide salt often being more readily available. For applications requiring specific counter-ion effects or solubility in particular non-aqueous solvents, a preliminary screening of both salts is recommended. The provided protocols and comparative data serve as a foundational guide for researchers to make informed decisions and design robust experiments in the fields of materials science, biophysics, and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Structural and optical variation of this compound aggregates nucleated on DNA substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding Self-Assembled this compound Dye Aggregates in DNA Nanostructures and Their Exciton Relay Transfer Capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. functmaterials.org.ua [functmaterials.org.ua]
- 7. researchgate.net [researchgate.net]
- 8. Cell stress and phase separation stabilize the monomeric state of this compound chloride employed as a self-assembly crowding sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular model of J-aggregated this compound fibers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to SYBR Green vs. Pseudoisocyanine for Real-Time PCR Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SYBR Green I and Pseudoisocyanine (PIC) for real-time polymerase chain reaction (qPCR) applications. The selection of an appropriate fluorescent dye is critical for accurate and reproducible quantification of DNA. While SYBR Green I is a widely adopted standard in the field, this guide explores its performance characteristics alongside this compound, a dye known for its unique photophysical properties. This comparison is supported by available experimental data and detailed methodologies to inform your selection of the optimal dye for your research needs.
Executive Summary
SYBR Green I is a pervasively used, cost-effective, and easy-to-use dye for real-time PCR. Its fluorescence increases significantly upon binding to double-stranded DNA (dsDNA), allowing for the real-time monitoring of DNA amplification. However, its primary drawback is its non-specific binding to any dsDNA, which can lead to the detection of non-specific products like primer-dimers.
This compound, another cyanine dye, is known for its ability to form J-aggregates on DNA templates, which alters its spectral properties. While this phenomenon is of interest in materials science and nanotechnology, there is a notable absence of its application and performance data in the context of real-time PCR. This strongly suggests that this compound is not a suitable reagent for quantitative PCR, likely due to factors such as significant PCR inhibition or unpredictable fluorescence behavior under thermal cycling conditions.
This guide will delve into the specifics of SYBR Green's performance and provide a theoretical consideration of this compound's limitations in qPCR.
Performance Comparison: SYBR Green I vs. This compound
The following table summarizes the known characteristics of SYBR Green I and the inferred properties of this compound for real-time PCR applications. Quantitative data for this compound in this context is largely unavailable in published literature.
| Feature | SYBR Green I | This compound (Inferred for qPCR) |
| Binding Mechanism | Intercalation and minor groove binding to dsDNA[1] | Primarily minor groove binding; forms J-aggregates on DNA[2] |
| Specificity | Binds to any dsDNA, including non-specific products and primer-dimers[3] | Likely binds non-specifically to dsDNA. J-aggregate formation is sequence-dependent, favoring AT-rich regions, which could lead to biased quantification[2] |
| PCR Inhibition | Can inhibit PCR at high concentrations[4][5][6] | Expected to be highly inhibitory due to strong DNA binding and aggregate formation that can block polymerase activity. |
| Fluorescence Signal | Strong fluorescence enhancement upon binding to dsDNA[7] | Fluorescence properties are complex due to J-aggregate formation, which may not be proportional to the amount of dsDNA produced during PCR. |
| Cost | Low cost[3] | Not commercially available as a qPCR reagent, so cost is not applicable in this context. |
| Ease of Use | Simple to use; requires only the addition of the dye to the PCR master mix[7] | No established protocol for qPCR; likely difficult to optimize due to aggregation properties. |
| Data Interpretation | Requires a melt curve analysis to distinguish specific products from non-specific ones[3] | Complex fluorescence behavior would likely make data interpretation unreliable for quantification. |
Signaling Pathways and Experimental Workflows
DNA Binding Mechanisms
The interaction of these dyes with DNA is fundamental to their function in real-time PCR. The following diagrams illustrate their respective binding mechanisms.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Comparison of multiple DNA dyes for real-time PCR: effects of dye concentration and sequence composition on DNA amplification and melting temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PCR inhibition in qPCR, dPCR and MPS—mechanisms and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gene-quantification.de [gene-quantification.de]
- 7. Differential susceptibility of PCR reactions to inhibitors: an important and unrecognised phenomenon - PMC [pmc.ncbi.nlm.nih.gov]
Advantages of using Pseudoisocyanine over Thioflavin T for amyloid detection.
For Researchers, Scientists, and Drug Development Professionals
The detection and characterization of amyloid fibrils are crucial in understanding and developing therapeutics for a range of debilitating neurodegenerative diseases. For decades, Thioflavin T (ThT) has been the gold-standard fluorescent probe for this purpose. However, the quest for probes with enhanced sensitivity, specificity, and spectral properties has led to the investigation of alternative dyes. This guide provides a comprehensive comparison of the well-established Thioflavin T with the cyanine dye, Pseudoisocyanine (PIC), offering insights into their respective mechanisms and potential advantages in amyloid detection.
Thioflavin T: The Established Benchmark
Thioflavin T is a benzothiazole dye that exhibits a characteristic increase in fluorescence quantum yield upon binding to the cross-β-sheet structure of amyloid fibrils. This property has made it an invaluable tool for in vitro and in situ studies of amyloid aggregation.
Quantitative Performance of Thioflavin T
The photophysical properties and binding affinity of ThT for amyloid fibrils have been extensively characterized. The following table summarizes key quantitative data for ThT, providing a baseline for comparison.
| Property | Value | Notes |
| Excitation Maximum (Bound) | ~450 nm | |
| Emission Maximum (Bound) | ~482 nm | |
| Quantum Yield (Free in water) | Extremely low (~10⁻⁵) | Fluorescence is quenched by internal rotation. |
| Quantum Yield (Bound to fibrils) | 0.1 - 0.5 | Significant enhancement upon binding. Varies with fibril type and binding mode. |
| Fluorescence Enhancement | >1000-fold | |
| Binding Affinity (Kd) | µM to nM range | Varies depending on the specific amyloid protein and binding site. |
Mechanism of Action: A Molecular Rotor
The fluorescence enhancement of ThT upon binding to amyloid fibrils is attributed to its "molecular rotor" mechanism. In solution, the benzothiazole and dimethylaminobenzene rings of the ThT molecule can freely rotate around a central C-C bond. This rotation provides a non-radiative pathway for the decay of the excited state, resulting in very low fluorescence. However, when ThT binds to the channels or "grooves" on the surface of amyloid fibrils, this internal rotation is restricted. The rigidified conformation prevents non-radiative decay, leading to a dramatic increase in fluorescence emission.
Experimental Protocol for Thioflavin T Assay
This protocol provides a general guideline for a standard ThT fluorescence assay to monitor amyloid fibril formation.
Materials:
-
Thioflavin T (ThT) powder
-
Phosphate-buffered saline (PBS), pH 7.4
-
Amyloidogenic protein/peptide of interest
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader
Procedure:
-
Preparation of ThT Stock Solution:
-
Prepare a 1 mM stock solution of ThT in distilled water.
-
Filter the solution through a 0.22 µm syringe filter to remove any aggregates.
-
Store the stock solution protected from light at 4°C. The solution is stable for several weeks.
-
-
Preparation of Reaction Mixture:
-
Prepare the amyloidogenic protein solution at the desired concentration in PBS.
-
Add ThT from the stock solution to the protein solution to a final concentration of 10-25 µM. It is recommended to prepare a master mix if multiple samples are being analyzed.
-
Include a control sample containing only the buffer and ThT to measure background fluorescence.
-
-
Incubation and Measurement:
-
Pipette the reaction mixtures into the wells of a black 96-well plate.
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C with intermittent shaking in a fluorescence plate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) with excitation at ~450 nm and emission at ~485 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence of the ThT-only control from the fluorescence readings of the protein samples.
-
Plot the fluorescence intensity as a function of time to monitor the kinetics of amyloid fibril formation. The resulting curve is typically sigmoidal, with a lag phase, an exponential growth phase, and a plateau phase.
-
This compound: A Potential Alternative from the Cyanine Dye Family
This compound (PIC) is a cyanine dye known for its propensity to form J-aggregates, which are highly ordered molecular assemblies with distinct spectroscopic properties. While direct comparative studies of PIC and ThT for amyloid detection are limited in the scientific literature, the general properties of cyanine dyes suggest they may offer several advantages.
Potential Advantages of this compound and Other Cyanine Dyes
-
Higher Molar Extinction Coefficients: Cyanine dyes often possess higher molar extinction coefficients compared to ThT, which could translate to brighter signals and improved sensitivity.
-
Longer Wavelength Emission: Many cyanine dyes absorb and emit light at longer wavelengths (red to near-infrared region). This is advantageous as it can minimize background autofluorescence from biological samples and reduce light scattering, leading to a better signal-to-noise ratio.
-
Diverse Spectral Properties: The cyanine dye family offers a wide range of spectral properties that can be tuned through chemical modifications. This could allow for the development of probes with optimized excitation and emission profiles for specific applications, including multiplexing with other fluorescent markers.
-
Potential for Different Binding Modes: The structural diversity of cyanine dyes may lead to different binding modes with amyloid fibrils, potentially offering selectivity for different fibril polymorphs or aggregate species.
Binding Mechanism of Cyanine Dyes
Similar to ThT, some cyanine dyes also exhibit fluorescence enhancement upon binding to amyloid fibrils due to restricted intramolecular rotation. The planarization of the dye molecule within the confined space of the amyloid binding pocket is a key factor in increasing the fluorescence quantum yield.
Head-to-Head Comparison: Thioflavin T vs. This compound
| Feature | Thioflavin T (ThT) | This compound (PIC) - Potential Advantages |
| Fluorescence Mechanism | Molecular Rotor (well-established) | Likely involves restricted rotation; J-aggregation may also play a role. |
| Excitation/Emission | ~450 nm / ~482 nm | Potentially longer wavelengths (red/NIR), reducing background. |
| Sensitivity | High (µM to nM Kd) | Potentially higher due to higher extinction coefficients. |
| Signal-to-Noise Ratio | Good | Potentially improved due to longer wavelength emission. |
| Data Availability | Extensive quantitative data and established protocols. | Limited direct comparative data for amyloid detection. |
| Limitations | Susceptible to quenching by some compounds; limited sensitivity to early-stage oligomers. | Binding mechanism and specificity for different amyloid types require further investigation. |
Conclusion and Future Directions
Thioflavin T remains a robust and reliable tool for the detection and quantification of amyloid fibrils, backed by a vast body of literature and well-established protocols. Its performance characteristics serve as a crucial benchmark for the development of new amyloid-binding probes.
While direct, quantitative comparisons are currently lacking, this compound and other cyanine dyes represent a promising class of molecules for amyloid detection. Their potential for higher sensitivity, improved signal-to-noise ratios through longer wavelength emission, and tunable spectral properties warrant further investigation. Future research should focus on systematic, head-to-head comparisons of PIC and other cyanine dyes with ThT, including detailed characterization of their binding affinities, quantum yields upon binding to various amyloid species, and specificity. Such studies will be instrumental in developing the next generation of fluorescent probes for the sensitive and specific detection of amyloid pathologies, ultimately aiding in the diagnosis and development of treatments for amyloid-related diseases.
Cross-Validation of Pseudoisocyanine-Based Findings with Other Techniques in Amyloid Aggregation Studies
A Comparative Guide for Researchers
In the landscape of neurodegenerative disease research, the accurate detection and characterization of amyloid protein aggregation are paramount. Pseudoisocyanine (PIC), a cyanine dye known for its ability to form J-aggregates with distinct spectral properties, has emerged as a potential tool for these studies. However, to ensure the validity and robustness of findings obtained using PIC, cross-validation with established techniques is crucial. This guide provides an objective comparison of PIC-based methods with the widely used Thioflavin T (ThT) fluorescence assay for monitoring amyloid-β (Aβ) aggregation, a hallmark of Alzheimer's disease.
Quantitative Performance Comparison
| Feature | This compound (PIC) | Thioflavin T (ThT) | Other Techniques (e.g., Labeled Aβ) |
| Principle of Detection | Formation of J-aggregates upon interaction with amyloid fibrils, leading to a sharp, red-shifted absorption band (J-band) and distinct fluorescence. | Intercalation into β-sheet structures of amyloid fibrils, resulting in a significant enhancement of fluorescence quantum yield.[1] | Direct detection of fluorescently labeled Aβ monomers incorporating into aggregates, often leading to fluorescence quenching. |
| Typical Dye Concentration | Micromolar range (specific concentration is protein and condition dependent). | 10-20 µM for kinetic studies; up to 50 µM for endpoint assays.[2] | Dependent on the specific label and experimental setup. |
| Excitation Wavelength | ~490 nm (for J-aggregates) | ~440-450 nm[3] | Varies depending on the fluorescent label used. |
| Emission Wavelength | ~570 nm (for J-aggregates) | ~480-490 nm[3] | Varies depending on the fluorescent label used. |
| Reported Binding Affinity (Kd) | Data not readily available for Aβ42 fibrils. | ~0.5 - 2.0 µM for Aβ fibrils. | Not applicable (covalent labeling). |
| Reported Kinetic Parameters (Aβ42) | Lag times and elongation rates can be determined from the sigmoidal aggregation curves. Specific values are highly dependent on experimental conditions. | Lag time (t_lag) and apparent growth rate constant (k_app) are commonly reported. For example, for 10 µM Aβ42 at 37°C, lag times can range from hours to days depending on the specific conditions.[4] | Can provide detailed information on the early stages of oligomerization. |
| Limitations | Potential for self-aggregation at high concentrations. The influence of PIC on the aggregation kinetics of Aβ42 is not well characterized. | Fluorescence can be influenced by compounds that absorb or fluoresce in a similar range. May not be sensitive to early-stage, non-β-sheet-rich oligomers.[5] | The fluorescent label may alter the aggregation propensity of the Aβ peptide. |
Experimental Protocols
This compound (PIC)-Based Amyloid Aggregation Assay (Composite Protocol)
This protocol is a composite based on the general principles of using PIC for detecting J-aggregates and adapting it for a typical amyloid aggregation assay format.
1. Reagent Preparation:
-
Aβ42 Preparation: Reconstitute lyophilized synthetic Aβ42 peptide in a suitable solvent (e.g., hexafluoroisopropanol) to ensure a monomeric state. Subsequently, remove the solvent and dissolve the peptide in a buffer appropriate for aggregation studies (e.g., phosphate-buffered saline, pH 7.4). Determine the final peptide concentration using a suitable method (e.g., BCA assay).
-
PIC Stock Solution: Prepare a stock solution of this compound (e.g., this compound iodide) in a suitable solvent (e.g., dimethyl sulfoxide or water) at a concentration of 1-5 mM. Protect the solution from light.
2. Aggregation Assay:
-
In a 96-well black, clear-bottom microplate, mix the monomeric Aβ42 solution with the PIC stock solution to achieve final concentrations of, for example, 10 µM Aβ42 and 10-50 µM PIC.
-
Include control wells containing:
-
Aβ42 solution without PIC.
-
PIC solution in buffer without Aβ42.
-
Buffer only.
-
-
Seal the plate to prevent evaporation and incubate at 37°C with intermittent shaking.
3. Data Acquisition:
-
Monitor the aggregation kinetics by measuring the absorbance spectrum (typically 400-650 nm) and/or fluorescence intensity (Excitation: ~490 nm, Emission: ~570 nm) at regular time intervals using a microplate reader.
-
The formation of J-aggregates will be indicated by the appearance and increase of a sharp absorption peak (J-band) around 570 nm and a corresponding increase in fluorescence.
4. Data Analysis:
-
Plot the absorbance at the J-band maximum or the fluorescence intensity against time.
-
Fit the resulting sigmoidal curve to a suitable model (e.g., the Boltzmann equation) to extract kinetic parameters such as the lag time (t_lag) and the apparent growth rate constant (k_app).
Thioflavin T (ThT) Fluorescence Assay for Aβ42 Aggregation
This protocol is based on well-established methods for using ThT to monitor amyloid fibril formation.[2]
1. Reagent Preparation:
-
Aβ42 Preparation: Follow the same procedure as described for the PIC-based assay to obtain a monomeric Aβ42 solution at the desired concentration.
-
ThT Stock Solution: Prepare a 1 mM stock solution of Thioflavin T in distilled water and filter it through a 0.22 µm syringe filter. Store the stock solution protected from light at 4°C.
-
ThT Working Solution: On the day of the experiment, dilute the ThT stock solution in the aggregation buffer to a final concentration of 10-20 µM.
2. Aggregation Assay:
-
In a 96-well black, clear-bottom microplate, mix the monomeric Aβ42 solution with the ThT working solution. A typical final concentration would be 10 µM Aβ42 and 10 µM ThT.
-
Include control wells as described in the PIC protocol.
-
Seal the plate and incubate at 37°C with intermittent shaking.
3. Data Acquisition:
-
Measure the fluorescence intensity at regular time intervals using a microplate reader with excitation set to ~440-450 nm and emission set to ~480-490 nm.
4. Data Analysis:
-
Plot the fluorescence intensity against time.
-
Fit the resulting sigmoidal curve to determine the lag time and apparent growth rate constant.
Signaling Pathways and Experimental Workflows
The interaction of PIC and ThT with amyloid fibrils is a physical binding process rather than a classical signaling pathway involving enzymatic cascades. The diagrams below illustrate the experimental workflows and the proposed binding mechanisms.
References
- 1. Molecular Mechanism of Thioflavin-T Binding to Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SensoLyte® Thioflavin T ß-Amyloid (1-42) Aggregation Kit - 1 kit [anaspec.com]
- 4. d-nb.info [d-nb.info]
- 5. Laser Emission of Thioflavin T Uncovers Protein Aggregation in Amyloid Nucleation Phase - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cyanine Dyes: A Quantitative Comparison of Fluorescence Enhancement
For researchers, scientists, and drug development professionals, the judicious selection of fluorescent probes is paramount for the success of experimental design. Cyanine (Cy) dyes are a widely utilized class of synthetic fluorophores, valued for their bright fluorescence and broad spectral range, spanning from the visible to the near-infrared (NIR) spectrum. This guide provides an objective, data-driven comparison of the fluorescence enhancement of various cyanine dyes, offering insights into their performance to aid in the selection of the optimal dye for specific research applications.
This guide summarizes key quantitative data, details experimental methodologies for performance characterization, and provides visual representations of experimental workflows and the fundamental principles governing cyanine dye fluorescence.
Quantitative Comparison of Cyanine Dye Properties
The fluorescence performance of a cyanine dye is determined by several key parameters, including its quantum yield (QY), molar extinction coefficient, and photostability. The quantum yield represents the efficiency of converting absorbed photons into emitted fluorescent photons. A higher quantum yield, coupled with a high molar extinction coefficient, results in a brighter fluorescent probe. Photostability, or the resistance to photobleaching, is crucial for applications requiring prolonged or intense light exposure, such as time-lapse microscopy.
The following tables summarize the key photophysical properties of commonly used cyanine dyes. It is important to note that these values can be influenced by the dye's local environment, including solvent, pH, and conjugation to biomolecules.
Table 1: Spectral Properties and Quantum Yields of Common Cyanine Dyes
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (QY) | Solvent/Environment |
| Cy2 | 489 | 506 | 150,000 | ~0.12 | Aqueous Buffer |
| Cy3 | 550 | 570 | 150,000 | 0.04 - 0.24[1] | Aqueous Buffer |
| Cy3.5 | 581 | 596 | 116,000 | 0.35[2] | Not Specified |
| Cy5 | 646 | 662 | 250,000 | 0.20 - 0.28[1][2] | Aqueous Buffer |
| Cy5.5 | 673 | 707 | 209,000 | 0.20[2] | Not Specified |
| Cy7 | 750 | 773 | 199,000 | 0.30[2] | Not Specified |
Note: Quantum yields can vary significantly based on the measurement conditions. For instance, the quantum yield of Cy3 has been reported to be as low as 0.04 in some aqueous solutions but can increase upon conjugation to biomolecules or in more viscous environments.[3][4]
Factors Influencing Fluorescence Enhancement and Quenching
The fluorescence intensity of cyanine dyes is not an intrinsic, immutable property but is highly sensitive to their molecular environment and structural state. Understanding these factors is critical for optimizing experimental conditions and interpreting results accurately.
Upon conjugation to biomolecules such as antibodies or nucleic acids, the fluorescence of cyanine dyes can be either enhanced or quenched.[5] For example, the fluorescence of Cy3 often increases when conjugated to proteins, a phenomenon attributed to the restriction of non-radiative decay pathways, such as cis-trans isomerization of the polymethine chain.[3][4] Conversely, Cy5 has a greater tendency to self-quench when multiple dye molecules are in close proximity on a labeled protein, leading to a decrease in fluorescence.[6] This self-quenching is often due to the formation of H-aggregates, which are non-fluorescent.[6]
The local chemical environment also plays a significant role. Increased solvent viscosity can restrict molecular vibrations and rotations, leading to higher fluorescence quantum yields.[3][7] The polarity of the solvent and the presence of certain quenching agents, such as tryptophan in proteins or guanosine in DNA, can also reduce fluorescence intensity through photoinduced electron transfer (PET).[5]
Experimental Protocols
Accurate and reproducible measurement of fluorescence enhancement is crucial for the comparative analysis of cyanine dyes. Below are detailed methodologies for key experiments.
Measurement of Fluorescence Quantum Yield (Relative Method)
The relative method for determining fluorescence quantum yield involves comparing the fluorescence of the sample to a standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Solvent (e.g., phosphate-buffered saline (PBS), ethanol)
-
Standard fluorophore with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol, QY = 0.95)
-
Cyanine dye sample
Procedure:
-
Prepare a series of dilutions of both the standard and the cyanine dye sample in the chosen solvent.
-
Measure the absorbance of each dilution at the excitation wavelength using the UV-Vis spectrophotometer. The absorbance values should be kept below 0.1 to minimize inner filter effects.
-
Record the fluorescence emission spectrum of each dilution using the spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission spectrum for each sample.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The slope of these plots will be proportional to the quantum yield.
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation:
Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²)
where Φ is the quantum yield, Slope is the slope from the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.
References
- 1. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dependence of Fluorescence Quenching of CY3 Oligonucleotide Conjugates on the Oxidation Potential of the Stacking Base Pair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Minimization of self-quenching fluorescence on dyes conjugated to biomolecules with multiple labeling sites via asymmetrically charged NIR fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 7. “Turn-On” Protein Fluorescence: In Situ Formation of Cyanine Dyes - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Specificity of Pseudoisocyanine for Different DNA Structures: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of Pseudoisocyanine (PIC), a cyanine dye known for its unique photophysical properties upon interaction with nucleic acids. Its specificity towards different DNA structures, including duplex DNA, G-quadruplexes, and i-motifs, is critically assessed and compared with alternative fluorescent probes. This objective analysis, supported by experimental data and detailed protocols, aims to assist researchers in selecting the appropriate tools for their specific DNA structure studies.
Introduction to this compound and DNA Structures
This compound (PIC) is a cationic cyanine dye that has garnered significant interest due to its tendency to form J-aggregates—supramolecular assemblies characterized by a sharp, red-shifted absorption band (J-band) and strong fluorescence.[1][2] This aggregation is highly dependent on the environment, and DNA scaffolds, particularly those with contiguous stretches of A-T base pairs, have been shown to effectively template the formation of these J-aggregates.[1]
Beyond the canonical double helix, DNA can adopt various non-canonical structures, such as G-quadruplexes and i-motifs, which are implicated in critical biological processes, including the regulation of gene expression and the maintenance of telomere integrity.[3][4] G-quadruplexes are four-stranded structures formed in guanine-rich sequences, while i-motifs are formed in cytosine-rich regions under acidic conditions.[3][5] The ability to specifically detect and characterize these structures is crucial for understanding their biological roles and for the development of targeted therapeutics.
This compound: Specificity for Duplex DNA
Current research strongly indicates that PIC exhibits a pronounced preference for duplex DNA, specifically for sequences containing tracts of A-T base pairs. This preference is driven by the templating effect of the DNA minor groove, which facilitates the head-to-tail assembly of PIC monomers into J-aggregates.[1][6] The formation of these aggregates is accompanied by a significant enhancement in fluorescence emission.
While PIC's interaction with duplex DNA is well-documented, there is a notable lack of quantitative data regarding its specific binding to and fluorescence enhancement with G-quadruplex and i-motif structures. The existing literature predominantly focuses on the characteristic J-aggregate formation on double-stranded DNA.[1][2][7]
Comparative Analysis with Alternative Probes
Given the apparent specificity of PIC for duplex DNA, researchers often turn to other fluorescent probes for the selective detection of G-quadruplexes and i-motifs.
Thiazole Orange (TO) is a well-established fluorescent probe for G-quadruplexes.[8][9][10] Unlike PIC, TO and its derivatives have been shown to exhibit significant fluorescence enhancement upon binding to G-quadruplex structures, with demonstrated selectivity over duplex DNA.[8][9] Several studies have focused on modifying the TO scaffold to further improve its affinity and selectivity for different G-quadruplex topologies.[9]
Crystal Violet (CV) has emerged as a selective fluorescent probe for i-motif structures.[11] This triphenylmethane dye shows a significant increase in fluorescence upon binding to the i-motif, a phenomenon that is not observed with duplex or G-quadruplex DNA.[11] This selectivity makes CV a valuable tool for studying the formation and stability of i-motifs.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and its alternatives. It is important to note the absence of specific binding affinity and quantum yield data for PIC with G-quadruplex and i-motif structures in the current literature.
| Probe | DNA Structure | Binding Affinity (Kd) | Fluorescence Enhancement | Selectivity |
| This compound (PIC) | Duplex DNA (AT-rich) | Micromolar range[7] | Significant (J-aggregate formation)[1] | High for AT-rich duplex DNA.[1] |
| G-Quadruplex | Not Reported | Not Reported | Presumed to be low. | |
| i-Motif | Not Reported | Not Reported | Presumed to be low. | |
| Thiazole Orange (TO) & Derivatives | G-Quadruplex | Nanomolar to Micromolar[3][4] | High (up to 1000-fold)[12] | Selective for G-quadruplexes over duplex DNA.[8][9] |
| Duplex DNA | Micromolar range[8] | Moderate[8] | ||
| Crystal Violet (CV) | i-Motif | Not Reported | Significant "switch-on" fluorescence[11] | Selective for i-motifs over duplex and G-quadruplex DNA.[11] |
| Duplex DNA | Not Reported | Low[11] | ||
| G-Quadruplex | Not Reported | Low[11] |
Experimental Protocols
Fluorescence Titration for Binding Affinity Determination
This protocol describes a general method for determining the binding affinity (Kd) of a fluorescent probe with a specific DNA structure.
Materials:
-
Fluorescent probe stock solution (e.g., this compound, Thiazole Orange, Crystal Violet)
-
DNA stock solution (G-quadruplex, i-motif, or duplex DNA of known concentration)
-
Appropriate buffer solution (e.g., Tris-HCl with KCl for G-quadruplexes, sodium cacodylate at acidic pH for i-motifs)
-
Fluorometer
Procedure:
-
Prepare a solution of the fluorescent probe at a fixed concentration in the appropriate buffer.
-
Record the initial fluorescence emission spectrum of the probe solution.
-
Incrementally add small aliquots of the DNA stock solution to the probe solution.
-
After each addition, allow the solution to equilibrate and then record the fluorescence emission spectrum.
-
Correct the fluorescence intensity for dilution.
-
Plot the change in fluorescence intensity as a function of the DNA concentration.
-
Fit the resulting binding curve to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd).[13][14]
References
- 1. Understanding Self-Assembled this compound Dye Aggregates in DNA Nanostructures and Their Exciton Relay Transfer Capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. I-motif structures formed in the human c-MYC promoter are highly dynamic--insights into sequence redundancy and I-motif stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structural and optical variation of this compound aggregates nucleated on DNA substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiazole Orange Styryl Derivatives as Fluorescent Probes for G-Quadruplex DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thiazole orange: a useful probe for fluorescence sensing of G-quadruplex-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Crystal violet as an i-motif structure probe for reversible and label-free pH-driven electrochemical switch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Benchmarking Pseudoisocyanine performance in different biological systems.
For Researchers, Scientists, and Drug Development Professionals
Pseudoisocyanine (PIC), a member of the cyanine dye family, has garnered significant interest in various biological research fields due to its unique photophysical properties. This guide provides a comprehensive comparison of PIC's performance against other commonly used fluorescent dyes, supported by experimental data and detailed protocols to inform your research decisions.
Performance Overview
This compound is particularly notable for its propensity to form J-aggregates, which are highly ordered molecular assemblies.[1] This aggregation leads to a distinct, narrow absorption and emission band at longer wavelengths compared to the monomeric form.[2][3] This characteristic makes PIC a sensitive probe for environmental changes, such as macromolecular crowding within cells.[2][3]
Quantitative Photophysical Properties
The selection of a fluorescent dye is critically dependent on its photophysical characteristics. The following table summarizes the key properties of this compound (in its monomeric and J-aggregate forms) and compares them with other widely used fluorescent dyes.
| Property | This compound (Monomer) | This compound (J-aggregate) | Hoechst 33342 | SYBR Green I (bound to dsDNA) | Cy5 |
| Excitation Max (nm) | ~523[1] | ~573[2][3] | ~350 | ~497 | ~649 |
| Emission Max (nm) | Not typically fluorescent | ~577[3] | ~461 | ~520 | ~670 |
| Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | ~53,500[1] | High (not explicitly quantified) | ~42,000 | ~73,000 | ~250,000 |
| Quantum Yield (Φ) | Low | Moderate (can be enhanced) | ~0.4 | ~0.8 | ~0.27 |
| Key Features | Forms J-aggregates | Sensitive to environment | Binds to A-T rich regions of DNA | High fluorescence enhancement with dsDNA | Bright and photostable in far-red |
| Common Applications | Precursor to J-aggregates | Macromolecular crowding sensing, FRET | Nuclear counterstaining, cell cycle analysis | DNA quantification, real-time PCR, gel staining | Immunofluorescence, FRET, flow cytometry |
Comparative Analysis
This compound vs. Nuclear Stains (Hoechst, DAPI):
While PIC is not a conventional nuclear stain, its cationic nature allows it to interact with nucleic acids. However, for specific nuclear counterstaining, dyes like Hoechst and DAPI are superior due to their high specificity for the minor groove of DNA, particularly in A-T rich regions. Hoechst dyes have the advantage of being cell-permeable, making them suitable for live-cell imaging, whereas DAPI is typically used for fixed cells.[4][5] PIC's fluorescence is highly dependent on its aggregation state, which is influenced by the cellular environment, making it less reliable as a simple nuclear marker compared to the consistent and bright fluorescence of Hoechst and DAPI upon DNA binding.
This compound vs. DNA Intercalating Dyes (SYBR Green I):
SYBR Green I is a gold standard for DNA quantification in applications like real-time PCR and gel electrophoresis due to its dramatic fluorescence enhancement upon binding to double-stranded DNA.[6][7][8] PIC can also interact with DNA, and its aggregation can be templated by specific DNA sequences.[1] However, for quantitative DNA applications, SYBR Green I offers superior sensitivity and a more direct correlation between fluorescence intensity and DNA concentration. PIC's strength lies in its ability to report on the structural environment of the DNA rather than just its quantity.
This compound vs. Other Cyanine Dyes (Cy5):
Cy5 is a widely used cyanine dye known for its brightness and photostability in the far-red region of the spectrum, making it ideal for immunofluorescence and other labeling applications where minimizing autofluorescence is critical. PIC, in its monomeric form, has lower quantum yield and is less photostable. The utility of PIC arises from the unique properties of its J-aggregates, which are not a feature of Cy5. Therefore, the choice between PIC and Cy5 depends on the specific application: Cy5 for robust labeling and PIC for sensing applications that leverage its aggregation-dependent fluorescence.
Experimental Protocols
Live-Cell Staining and Fluorescence Microscopy with this compound
This protocol is adapted for observing changes in PIC aggregation within living cells, indicative of macromolecular crowding.
Materials:
-
This compound (PIC) chloride
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging chamber
-
Fluorescence microscope with appropriate filter sets (e.g., for TRITC or similar)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on glass-bottom dishes suitable for live-cell imaging.
-
PIC Solution Preparation: Prepare a stock solution of PIC in sterile water or DMSO. Immediately before use, dilute the PIC stock solution in pre-warmed cell culture medium to the final working concentration (typically in the low micromolar range, e.g., 10-50 µM). The optimal concentration should be determined empirically.
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Replace the PBS with the PIC-containing medium.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.
-
Imaging: Mount the live-cell imaging chamber on the fluorescence microscope. Acquire images using a filter set appropriate for the J-aggregates (Excitation: ~540-560 nm, Emission: >570 nm).
In Vitro Macromolecular Crowding Sensing
This protocol describes the use of PIC to detect changes in macromolecular crowding in a solution-based assay.
Materials:
-
This compound (PIC) chloride
-
Buffer (e.g., Tris-HCl or PBS)
-
Crowding agent (e.g., polyethylene glycol (PEG), Ficoll®)
-
Fluorometer or UV-Vis spectrophotometer
Procedure:
-
PIC Solution Preparation: Prepare a stock solution of PIC in the desired buffer.
-
Crowding Agent Solutions: Prepare a series of solutions with varying concentrations of the crowding agent in the same buffer.
-
Assay Setup: In a microplate or cuvette, mix the PIC solution with the different concentrations of the crowding agent solutions. Include a control with no crowding agent. The final PIC concentration should be kept constant across all samples.
-
Incubation: Allow the solutions to equilibrate at a controlled temperature. The formation of J-aggregates can be temperature-sensitive.
-
Measurement: Measure the absorbance spectrum (to observe the appearance of the J-aggregate peak around 573 nm) or the fluorescence emission spectrum (excitation around 530-550 nm, emission peak around 577 nm). An increase in the J-aggregate signal indicates an increase in macromolecular crowding.
Visualizing Workflows and Pathways
To further illustrate the application of this compound, the following diagrams, generated using the DOT language, depict key experimental workflows.
References
- 1. Understanding Self-Assembled this compound Dye Aggregates in DNA Nanostructures and Their Exciton Relay Transfer Capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Self‐Assembly of Pseudo‐Isocyanine Chloride as a Sensor for Macromolecular Crowding In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Self-Assembly of Pseudo-Isocyanine Chloride as a Sensor for Macromolecular Crowding In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. betalifesci.com [betalifesci.com]
- 6. benchchem.com [benchchem.com]
- 7. Comparative analysis of the DNA staining efficiencies of different fluorescent dyes in preparative agarose gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pcrbio.com [pcrbio.com]
A comparative study of symmetrical and asymmetrical cyanine dyes.
A Comparative Study of Symmetrical and Asymmetrical Cyanine Dyes for Researchers and Drug Development Professionals
In the realm of biomedical research and drug development, the selection of appropriate fluorescent probes is paramount for generating reliable and reproducible data. Cyanine dyes, a class of synthetic fluorophores, are extensively used for labeling biomolecules in a variety of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.[1][2] These dyes are structurally characterized by two nitrogen-containing heterocyclic rings linked by a polymethine bridge.[3] The symmetry of these heterocyclic rings dictates many of the dye's photophysical properties and, consequently, its suitability for specific applications. This guide provides an objective comparison of the performance of symmetrical and asymmetrical cyanine dyes, supported by experimental data and detailed methodologies.
Structural Differences
Symmetrical cyanine dyes possess two identical heterocyclic nuclei, leading to a delocalized electronic charge distribution across the molecule. In contrast, asymmetrical cyanine dyes have two different heterocyclic rings, resulting in an uneven electron distribution.[2] This fundamental structural difference has profound implications for their photophysical characteristics.
Figure 1: Generalized structures of symmetrical and asymmetrical cyanine dyes.
Performance Comparison: Photophysical Properties
The photophysical properties of cyanine dyes, such as their absorption and emission spectra, molar extinction coefficient, quantum yield, and Stokes shift, are critical determinants of their performance.
Symmetrical Cyanine Dyes:
Symmetrical cyanine dyes, such as the popular Cy3 and Cy5, are known for their high molar extinction coefficients and good quantum yields.[4] They typically exhibit sharp absorption and emission peaks. However, a significant drawback of many symmetrical cyanines is their relatively small Stokes shift (the difference between the absorption and emission maxima), which is often in the range of 10-20 nm.[2] This small separation can lead to self-absorption (re-absorption of emitted fluorescence by other dye molecules), which can decrease the observed fluorescence intensity, especially at high concentrations or in densely labeled samples.
Asymmetrical Cyanine Dyes:
Asymmetrical cyanine dyes often exhibit broader absorption bands compared to their symmetrical counterparts.[5] A key advantage of asymmetry is the potential for a larger Stokes shift, which mitigates the issue of self-absorption and improves the signal-to-noise ratio.[2] The fluorescence of asymmetrical cyanines is also often more sensitive to the local environment, such as solvent viscosity and binding to biomolecules. This property can be exploited for the design of "turn-on" fluorescent probes that are weakly fluorescent in solution but become highly fluorescent upon binding to a target.[3] However, the quantum yields of some asymmetrical cyanines in aqueous solutions can be lower than those of symmetrical dyes due to non-radiative decay pathways.[5]
Quantitative Data Summary
The following table summarizes the photophysical properties of selected symmetrical and asymmetrical cyanine dyes from the literature.
| Dye | Type | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Stokes Shift (nm) | Reference |
| Cy3 | Symmetrical | ~550 | ~570 | ~150,000 | ~0.15 | ~20 | [6] |
| Cy5 | Symmetrical | ~649 | ~670 | ~250,000 | ~0.20 | ~21 | [6] |
| Symmetrical Pentamethine 1 | Symmetrical | 650 | 667 | 2.5 x 10⁵ | - | 17 | [3] |
| Asymmetrical Pentamethine 4 | Asymmetrical | 651 | 670 | 1.9 x 10⁵ | - | 19 | [3] |
| Thiazole Orange | Asymmetrical | 501 | 521 | - | <0.01 (in water) | 20 | [4] |
Photostability
Photostability, or the resistance of a dye to photobleaching (irreversible loss of fluorescence upon exposure to light), is a critical parameter for applications requiring prolonged or intense illumination, such as time-lapse microscopy.
The photostability of cyanine dyes is influenced by their chemical structure and the surrounding environment. While it is difficult to make a sweeping generalization, some studies suggest that structural modifications, including the introduction of asymmetry and specific substituents, can enhance photostability.[7] For instance, the introduction of electron-withdrawing groups can improve the photostability of some cyanine dyes.[7]
Experimental Protocols
To ensure the accurate and reproducible comparison of cyanine dyes, standardized experimental protocols are essential.
Determination of Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. The comparative method, which involves comparing the fluorescence of the sample to a standard with a known quantum yield, is a widely used and reliable technique.[5][8]
Principle: For dilute solutions with low absorbance, the ratio of the integrated fluorescence intensities of the sample and a reference standard is proportional to the ratio of their quantum yields, after correcting for absorbance and the refractive index of the solvent.
Materials:
-
Spectrofluorometer with corrected emission spectra capabilities
-
UV-Vis spectrophotometer
-
Cuvettes (1 cm path length)
-
Cyanine dye of interest (sample)
-
Fluorescence standard with a known quantum yield in the same spectral region (e.g., Rhodamine 6G in ethanol, Φ_F = 0.95)
-
Spectroscopic grade solvent
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the sample and the reference standard in the chosen solvent.
-
Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the reference standard, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
-
Measure Absorbance: Record the absorbance spectra of all solutions using the UV-Vis spectrophotometer. Note the absorbance at the excitation wavelength. The excitation wavelength should be the same for both the sample and the reference.
-
Measure Fluorescence Emission: Record the corrected fluorescence emission spectra of all solutions using the spectrofluorometer. The excitation and emission slit widths should be kept constant for all measurements.
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each solution to obtain the integrated fluorescence intensity (I).
-
Plot a graph of integrated fluorescence intensity versus absorbance for both the sample and the reference standard.
-
Determine the slope (gradient, Grad) of the linear fit for both plots.
-
Calculate the quantum yield of the sample (Φ_F(X)) using the following equation:[5]
Φ_F(X) = Φ_F(ST) * (Grad_X / Grad_ST) * (η_X² / η_ST²)
where:
-
Φ_F(ST) is the quantum yield of the standard
-
Grad_X and Grad_ST are the gradients for the sample and standard, respectively
-
η_X and η_ST are the refractive indices of the sample and standard solvents, respectively
-
-
References
- 1. Main uses of cyanine dyes | AxisPharm [axispharm.com]
- 2. Effective synthesis, development and application of a highly fluorescent cyanine dye for antibody conjugation and microscopy imaging - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01471A [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. agilent.com [agilent.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Optimization of Cyanine Dye Stability and Analysis of FRET Interaction on DNA Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Pseudoisocyanine: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the proper disposal procedures for Pseudoisocyanine (PIC), a commonly used cyanine dye in research and development. Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing environmental impact. The information is structured to provide immediate safety protocols, followed by detailed operational plans for disposal.
Immediate Safety Precautions
Before handling this compound, it is imperative to be familiar with its associated hazards. The following safety measures should be strictly observed:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (nitrile or neoprene), and a lab coat.[1] In case of splashes or spills, an eyewash station and safety shower should be readily accessible.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[1] In case of contact, rinse the affected area immediately and thoroughly with water.
-
Inhalation Hazard: Avoid inhaling the dust or aerosol of the compound. Work in a well-ventilated area, preferably within a fume hood, especially when handling the powdered form.
-
Environmental Protection: Do not allow this compound to enter drains or waterways.[2] Spills should be contained and cleaned up promptly.
Spill Management
In the event of a this compound spill, follow these steps:
-
Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.
-
Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Collection: Place the contained material into a clearly labeled, sealed container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol) followed by soap and water. All cleaning materials should be treated as hazardous waste.
Operational Disposal Plan
The disposal of this compound waste requires a multi-step approach to ensure the degradation of the dye into less harmful substances before final disposal. The following methods are based on established principles for the degradation of cyanine dyes. It is crucial for qualified laboratory personnel to conduct a thorough risk assessment before implementing any of these procedures.
Method 1: Chemical Oxidation with Sodium Hypochlorite (Bleach)
This method utilizes the strong oxidizing properties of sodium hypochlorite to break down the chromophore of the cyanine dye.
Experimental Protocol:
-
Preparation: In a suitable, labeled chemical waste container, dilute the this compound waste with water to a concentration of less than 100 mg/L. Place the container in a fume hood.
-
pH Adjustment: Adjust the pH of the solution to between 10 and 11 by slowly adding a 1 M sodium hydroxide (NaOH) solution. Monitor the pH using a calibrated pH meter.
-
Oxidation: While stirring, slowly add a commercial sodium hypochlorite solution (containing 5-6% available chlorine) to the this compound solution. A general starting point is a 10-fold excess of bleach by volume.
-
Reaction: Continue stirring the solution at room temperature for a minimum of 2 hours. The disappearance of the characteristic color of the dye is an indicator of degradation.
-
Neutralization: After the reaction is complete, neutralize the solution to a pH between 6 and 8 by slowly adding a 1 M hydrochloric acid (HCl) solution.
-
Disposal: The neutralized solution can then be disposed of as aqueous chemical waste according to your institution's guidelines.
Method 2: Advanced Oxidation with Fenton's Reagent
Fenton's reagent generates highly reactive hydroxyl radicals that can effectively degrade organic pollutants like cyanine dyes.
Experimental Protocol:
-
Preparation: In a designated chemical waste container within a fume hood, dilute the this compound waste with water to a concentration below 100 mg/L.
-
pH Adjustment: Adjust the pH of the solution to approximately 3 by adding a dilute sulfuric acid (H₂SO₄) solution.
-
Addition of Ferrous Sulfate: Add a solution of iron(II) sulfate (FeSO₄) to the waste solution to achieve a final concentration of approximately 0.1 mM.
-
Initiation of Reaction: Slowly add 30% hydrogen peroxide (H₂O₂) to the solution. A typical starting ratio is 1:5 of FeSO₄ to H₂O₂.
-
Reaction: Stir the mixture for at least 1 hour at room temperature. The degradation of the dye should be visible by the loss of color.
-
pH Neutralization and Precipitation: After the reaction, raise the pH to between 7 and 8 with sodium hydroxide to precipitate the iron as iron(III) hydroxide.
-
Separation and Disposal: Allow the precipitate to settle. Decant the supernatant and dispose of it as aqueous chemical waste. The iron hydroxide sludge should be collected and disposed of as solid hazardous waste.
Method 3: Adsorption on Activated Carbon
This method is suitable for the removal of this compound from dilute aqueous solutions.
Experimental Protocol:
-
Preparation: To a container of dilute this compound waste, add powdered activated carbon. A starting point is approximately 10 grams of activated carbon per liter of waste solution.
-
Adsorption: Stir the mixture vigorously for at least 24 hours to ensure maximum adsorption of the dye onto the carbon.
-
Separation: Separate the activated carbon from the solution by filtration.
-
Disposal: The filtrate, now largely free of the dye, can be disposed of as aqueous chemical waste. The activated carbon, now containing the adsorbed dye, must be disposed of as solid hazardous waste.
| Parameter | Method 1: Sodium Hypochlorite Oxidation | Method 2: Fenton's Reagent | Method 3: Activated Carbon Adsorption |
| Target Waste | Concentrated and dilute solutions | Dilute aqueous solutions | Dilute aqueous solutions |
| Operating pH | 10 - 11 (initial), 6 - 8 (final) | ~3 (initial), 7 - 8 (final) | Neutral |
| Reagents | Sodium hypochlorite, Sodium hydroxide, Hydrochloric acid | Iron(II) sulfate, Hydrogen peroxide, Sulfuric acid, Sodium hydroxide | Powdered activated carbon |
| Reaction Time | > 2 hours | > 1 hour | > 24 hours |
| Primary Byproducts | Oxidized organic fragments, Chloride salts | Carbon dioxide, Water, Iron(III) hydroxide | None (dye is adsorbed) |
| Final Waste Form | Neutralized aqueous solution | Neutralized aqueous solution, Iron hydroxide sludge | Decolorized aqueous solution, Contaminated activated carbon |
Table 1: Summary of this compound Disposal Methods.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste disposal.
Hazard Assessment of Degradation Products
A critical aspect of chemical waste disposal is understanding the nature of the degradation byproducts. While the proposed oxidation methods are designed to break down the complex and colored structure of this compound, the resulting smaller organic molecules may still possess hazardous properties.
Current Knowledge Gaps:
-
Toxicity of Byproducts: There is limited publicly available data on the specific degradation products of this compound and their toxicological profiles.
-
Completeness of Degradation: The efficiency of these degradation methods can vary depending on the reaction conditions. Incomplete degradation could result in a mixture of the parent compound and various byproducts.
Recommendations:
-
Treat all treated waste with caution. Until a comprehensive analysis of the degradation products is performed, the treated effluent should still be handled as potentially hazardous chemical waste.
-
Institutional Guidance: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of treated chemical waste. They may have access to more specific analytical capabilities or disposal protocols.
-
Regulatory Compliance: Ensure that all disposal practices comply with local, state, and federal regulations for hazardous waste management.[2][3]
By following these guidelines and maintaining a strong commitment to safety and environmental responsibility, researchers can effectively manage the disposal of this compound waste.
References
Personal protective equipment for handling Pseudoisocyanine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Pseudoisocyanine (PIC) in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure personal safety and maintain a secure research environment. While some safety data sheets (SDS) do not classify this compound as a hazardous substance, others indicate it may cause skin and serious eye irritation. Therefore, it is prudent to handle it with a consistent level of precaution.
Personal Protective Equipment (PPE)
Consistent use of appropriate personal protective equipment is the first line of defense against potential exposure. The minimum recommended PPE for handling this compound is outlined below.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | Standard safety glasses to protect from splashes or aerosols.[1] A face shield may be required in some situations.[2] |
| Hand Protection | Disposable Gloves | Nitrile gloves are recommended to prevent skin contact.[1] Change gloves immediately if they become contaminated.[3] |
| Body Protection | Lab Coat | A standard lab coat should be worn to protect clothing.[1] Long pants and closed-toe shoes are also required.[3] |
| Respiratory | Dust Respirator | Recommended when handling the solid, powder form to avoid inhalation.[2][4] |
Operational Plan: Handling this compound
A systematic approach to handling this compound, from receipt to disposal, minimizes the risk of exposure and contamination.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and dark place, away from incompatible materials.[2]
-
Keep the container tightly closed when not in use.[2]
2. Preparation and Use:
-
All handling of this compound, especially in its powder form, should be conducted in a well-ventilated area or a chemical fume hood.[2]
-
When preparing solutions, avoid generating dust.
-
Ensure eyewash stations and safety showers are readily accessible.[5]
3. Disposal of this compound Waste:
-
All waste containing this compound, including contaminated consumables (e.g., gloves, pipette tips), should be treated as hazardous waste.
-
Collect waste in a designated, properly labeled, and sealed container.
-
Dispose of the waste in accordance with local, state, and federal regulations.[4] Do not pour down the drain.
Below is a workflow diagram for the standard handling of this compound.
Caption: Workflow for handling this compound.
Emergency Plan: Spills and Exposure
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, seek medical attention.[3] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin thoroughly with copious amounts of water.[3] Consult a physician if irritation develops. |
| Eye Contact | Immediately flush the eyes with large quantities of water for at least 15 minutes, ensuring to lift the eyelids. Remove contact lenses if present and easy to do. Seek prompt medical attention.[3] |
| Ingestion | If the person is conscious, rinse their mouth with water.[3] Do not induce vomiting unless directed by medical personnel.[3] Seek immediate medical attention. |
Spill Response:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into a suitable container for hazardous waste disposal.
-
Clean the spill area thoroughly.
The following diagram outlines the decision-making process in an emergency.
Caption: Emergency response for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
